molecular formula C8H6ClNO3 B1590640 1-(4-Chloro-2-nitrophenyl)ethanone CAS No. 23082-51-1

1-(4-Chloro-2-nitrophenyl)ethanone

Cat. No.: B1590640
CAS No.: 23082-51-1
M. Wt: 199.59 g/mol
InChI Key: PUUYGMZERWRIDS-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)ethanone (CAS RN: 23082-51-1) is a high-purity organic compound with a molecular formula of C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol . This compound serves as a versatile chemical building block in organic synthesis and materials science research. It is notably valued as a key precursor in the synthesis of complex azo dye molecules . For instance, it can be diazotized and coupled with aromatic nucleophiles to create dyes like (E)-3-(2-(4‑chloro-2-nitrophenyl)diazenyl)−1-nitrosonaphthalen-2-ol, which are then studied for their properties and applications . A significant area of application for such synthesized azo dyes is in academic corrosion inhibition studies, where their efficacy in protecting mild steel in acidic environments is evaluated using experimental methods and computational modeling . The presence of both electron-withdrawing substituents (chloro and nitro groups) on the aromatic ring makes this ethanone derivative a particularly interesting scaffold for designing molecules with specific electronic characteristics for various research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for laboratory and further manufacturing applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUYGMZERWRIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505478
Record name 1-(4-Chloro-2-nitrophenyl)ethan-1-one
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Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23082-51-1
Record name 1-(4-Chloro-2-nitrophenyl)ethan-1-one
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Record name 4'-Chloro-2'-nitroacetophenone
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chloro-2-nitrophenyl)ethanone: A Keystone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 1-(4-Chloro-2-nitrophenyl)ethanone, a critical chemical intermediate for professionals in the fields of medicinal chemistry, drug development, and organic synthesis. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the scientific principles that underpin its utility.

Core Molecular and Physical Properties

1-(4-Chloro-2-nitrophenyl)ethanone, also known by its synonym 4-Chloro-2-nitroacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a chloro, a nitro, and an acetyl group on a benzene ring, imparts a unique reactivity profile that makes it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of 1-(4-Chloro-2-nitrophenyl)ethanone

PropertyValueSource(s)
CAS Number 23082-51-1[1]
Molecular Formula C₈H₆ClNO₃[1]
Molecular Weight 199.59 g/mol [1][2]
Physical Form Solid[1]
Typical Purity ≥98%[2]
Storage Sealed in a dry place at room temperature.[2]

Synthesis and Mechanistic Rationale

The synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone is most logically achieved via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The choice of starting material is critical and is dictated by the directing effects of the substituents on the aromatic ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct synthetic route involves the acylation of 1-chloro-3-nitrobenzene. In this precursor, the chloro and nitro groups are meta-directing. However, the position ortho to the chlorine and para to the nitro group (the C1 position) is sterically accessible and electronically activated for acylation, leading to the desired product.

Synthesis_of_1-(4-Chloro-2-nitrophenyl)ethanone cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product 1_chloro_3_nitrobenzene 1-Chloro-3-nitrobenzene reaction_step Friedel-Crafts Acylation 1_chloro_3_nitrobenzene->reaction_step Substrate acetyl_chloride Acetyl Chloride (CH₃COCl) acetyl_chloride->reaction_step Acylating Agent lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) lewis_acid->reaction_step Catalyst solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) solvent->reaction_step target_molecule 1-(4-Chloro-2-nitrophenyl)ethanone reaction_step->target_molecule Forms Product SNAr_Mechanism Start 1-(4-Chloro-2-nitrophenyl)ethanone + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate 1. Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product 2. Elimination of Cl⁻ (Restores Aromaticity)

Sources

key characteristics of 4-Chloro-2-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

A Privileged Scaffold for Heterocyclic Synthesis

Executive Summary

4'-Chloro-2'-nitroacetophenone (CAS: 23082-51-1) is a critical disubstituted aromatic building block characterized by its unique substitution pattern: an electron-withdrawing nitro group ortho to the acetyl moiety and a chlorine atom para to the acetyl group. This specific arrangement creates a "push-pull" electronic environment that makes the molecule a versatile precursor for the synthesis of pharmacologically active heterocycles, particularly 6-chloroindoles and 7-chloroquinolines .

Unlike its isomer 2-chloro-4-nitroacetophenone, this compound presents specific synthetic challenges due to the difficulty of introducing a nitro group ortho to a ketone functionality via direct electrophilic aromatic substitution. This guide details the regioselective synthesis, reactivity profile, and handling protocols required to utilize this intermediate effectively in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 1-(4-Chloro-2-nitrophenyl)ethanone
CAS Number 23082-51-1
Molecular Formula C₈H₆ClNO₃
Molecular Weight 199.59 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 55.0 – 59.0 °C
Boiling Point ~245 °C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Hazards Skin/Eye Irritant (H315, H319); Potential Sensitizer

Synthetic Routes & Production Strategy

The Regioselectivity Challenge

Direct nitration of 4-chloroacetophenone typically yields the 3-nitro isomer (meta to the acetyl group) due to the directing effects of the carbonyl (meta-director) and the chlorine (ortho/para-director). Consequently, the production of the 2-nitro isomer requires an indirect approach, most reliably via the Magnesium Malonate Method .

Recommended Protocol: The Malonate Pathway

This route circumvents direct nitration by constructing the acetyl group after the nitro group is already present on the ring.

  • Acylation: Reaction of 4-chloro-2-nitrobenzoyl chloride with diethyl malonate (activated by magnesium ethoxide).

  • Hydrolysis & Decarboxylation: Acid-catalyzed hydrolysis of the resulting malonate intermediate yields the target acetophenone.

SynthesisPath Figure 1: Regioselective Synthesis via Malonate Displacement Start 4-Chloro-2- nitrobenzoyl chloride Inter Malonate Intermediate Start->Inter Acylation (Reflux, Et2O) Reagent Diethyl Malonate + Mg(OEt)2 Reagent->Inter Product 4'-Chloro-2'-nitroacetophenone (Target) Inter->Product Decarboxylation (-CO2) Step2 H2SO4 / H2O (Hydrolysis)

Reactivity Profile & Mechanistic Insights

The "Ortho-Effect" and Reductive Cyclization

The defining feature of 4'-chloro-2'-nitroacetophenone is the proximity of the nitro group to the acetyl side chain. Upon reduction of the nitro group to an amine, the molecule becomes 2'-amino-4'-chloroacetophenone . This intermediate is unstable and highly prone to condensation reactions, making it an ideal precursor for:

  • Friedländer Synthesis: Condensation with ketones/aldehydes to form 7-chloroquinolines .

  • Indole Synthesis: Reductive cyclization (e.g., using Zn/TiCl₄ or catalytic hydrogenation) to form 6-chloroindole .

Nucleophilic Aromatic Substitution (SₙAr)

While the chlorine atom is meta to the nitro group (normally deactivating for SₙAr), it is para to the acetyl group. The acetyl group is a moderate electron-withdrawing group (EWG).

  • Reactivity: The chlorine is moderately activated. Strong nucleophiles (e.g., methoxide, thiols) can displace the chlorine, but the reaction is slower than in 4-chloro-3-nitroacetophenone (where Cl is ortho/para to NO₂).

  • Implication: Process chemists must use higher temperatures or polar aprotic solvents (DMSO, DMF) to effect substitution at the C4 position.

ReactivityMap Figure 2: Divergent Synthetic Pathways for Drug Development Core 4'-Chloro-2'-nitroacetophenone Red Reduction (Fe/AcOH or H2/Pd) Core->Red Nitro reduction SNAr S_NAr Reaction (R-NH2 / RO-) Core->SNAr Displacement of Cl (Para to Acetyl) Amine 2'-Amino-4'-chloroacetophenone Red->Amine Indole 6-Chloroindole (Indole Synthesis) Amine->Indole Cyclization Quin 7-Chloroquinoline (Friedländer Annulation) Amine->Quin + Ketone/Base Subst 4-Substituted-2-nitroacetophenone SNAr->Subst

Experimental Protocol: Chemoselective Reduction

Objective: To reduce the nitro group to an amine without reducing the ketone carbonyl.

Context: Standard catalytic hydrogenation (H₂/Pd-C) can sometimes reduce the ketone to an alcohol. The Iron/Acetic Acid (Bechamp Reduction) method is preferred for its high chemoselectivity.

Materials
  • 4'-Chloro-2'-nitroacetophenone (10 mmol, 1.99 g)

  • Iron powder (325 mesh, 50 mmol, 2.8 g)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (20 mL)

Step-by-Step Methodology
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Dissolve the nitroacetophenone in Ethanol/Acetic acid (1:1 v/v) and heat to 60°C.

  • Addition: Add Iron powder in small portions over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2 hours. Monitor conversion via TLC (eluent: 30% EtOAc/Hexane). The starting material (yellow) should disappear, replaced by a fluorescent amine spot.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

    • Neutralize the filtrate with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation: The product, 2'-amino-4'-chloroacetophenone, is unstable; proceed immediately to the next cyclization step (e.g., quinoline synthesis).

Pharmaceutical Applications

This scaffold is a confirmed intermediate in the synthesis of:

  • Anti-malarial agents: Via the 7-chloroquinoline scaffold (analogous to Chloroquine structure).

  • Kinase Inhibitors: Indole derivatives synthesized from this backbone are explored as kinase inhibitors due to the halogen handle allowing further coupling (Suzuki/Buchwald) at the 6-position of the indole.

  • Anti-asthmatics: Precursors for quinoline-based leukotriene receptor antagonists.

Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Store under inert gas (Argon/Nitrogen). The amine derivative is air-sensitive (oxidation).

  • Note: Unlike alpha-chloroacetophenone (phenacyl chloride), this ring-substituted isomer is not a potent lachrymator, but standard PPE (gloves, goggles, fume hood) is mandatory to prevent sensitization.

References

  • Organic Syntheses. "o-Nitroacetophenone." Org.[5][6] Synth.1948 , 28, 48. (Describes the general malonate method for o-nitroacetophenones).

  • PubChem. "4'-Chloro-2'-nitroacetophenone (Compound)." National Library of Medicine.

  • PureSynth. "4-Chloro-2-Nitroacetophenone Safety Data Sheet."

  • Google Patents. "Method of synthesizing o-nitroacetophenone compounds." CN101985424B.

  • TCI Chemicals. "Product Specification: 4'-Chloro-2'-nitroacetophenone."

Sources

1-(4-Chloro-2-nitrophenyl)ethanone: A Strategic Scaffold for Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Chloro-2-nitrophenyl)ethanone

CAS Number: 23082-51-1 Molecular Formula: C₈H₆ClNO₃ Molecular Weight: 199.59 g/mol

Executive Summary

1-(4-Chloro-2-nitrophenyl)ethanone is a specialized ortho-nitroacetophenone derivative serving as a high-value building block in medicinal chemistry. Unlike simple acetophenones, the presence of the ortho-nitro group introduces a latent nitrogen nucleophile, enabling "redox-neutral" or reductive cyclization strategies that are pivotal for constructing privileged pharmacophores—specifically 2-substituted indoles , quinolines , and benzo[c]isoxazoles .

This guide outlines the physicochemical profile, validated synthesis routes, and mechanistic applications of this scaffold, designed for researchers requiring high-fidelity protocols for drug discovery.

Physicochemical Profile

PropertyValueContext for Handling
Appearance Pale yellow to yellow crystalline solidTypical of nitro-aromatics; color intensity may deepen with impurities.
Melting Point 88–92 °C (Literature range)Solid handling is convenient; suitable for solvent-free grinding protocols.
Solubility Soluble in DCM, EtOAc, DMSO, DMFHigh solubility facilitates homogenous catalysis reactions.
Stability Stable under ambient conditionsAvoid strong bases during storage to prevent enolization/condensation.
Reactivity Electrophilic (Carbonyl), Nucleophilic (Latent Amine)The ortho-nitro group acts as a "masked" nucleophile triggered by reduction.

Synthetic Accessibility

Direct nitration of 4-chloroacetophenone is not recommended as it predominantly yields the 3-nitro isomer due to the directing effects of the acetyl (meta) and chloro (ortho/para) groups.

To access the 2-nitro isomer (CAS 23082-51-1) with high regiocontrol, the Weinreb Amide Route starting from 4-chloro-2-nitrobenzoic acid is the industry standard for purity and scalability.

Protocol: Modular Synthesis via Weinreb Amide
  • Activation: Convert 4-chloro-2-nitrobenzoic acid to its acid chloride using oxalyl chloride/DMF (cat.) in DCM.

  • Amidation: React the acid chloride with N,O-dimethylhydroxylamine hydrochloride (Weinreb salt) and TEA to form the Weinreb amide.

  • Alkylation: Treat the amide with Methylmagnesium bromide (MeMgBr) at -78 °C to 0 °C. The stable chelated intermediate prevents over-addition, yielding the ketone exclusively upon acidic workup.

Synthesis Start 4-Chloro-2-nitrobenzoic Acid Step1 Acid Chloride (COCl)2, DMF Start->Step1 Activation Step2 Weinreb Amide (MeNHOMe·HCl) Step1->Step2 Amidation Target 1-(4-Chloro-2-nitrophenyl)ethanone (Target Scaffold) Step2->Target MeMgBr (Grignard)

Figure 1: Regioselective synthesis pathway ensuring the correct 2-nitro substitution pattern.

Core Reactivity & Mechanistic Applications

The utility of 1-(4-Chloro-2-nitrophenyl)ethanone lies in its ability to undergo divergent synthesis . The acetyl group allows for carbon chain extension, while the nitro group serves as the cyclization partner.

A. Synthesis of 2-Substituted Indoles (Reductive Cyclization)

This is the most potent application. The ketone condenses with an aldehyde to form an o-nitrochalcone, which then undergoes reductive cyclization (e.g., Cadogan-Sundberg or metal-catalyzed methods) to yield 2-aryl or 2-alkyl indoles.

  • Mechanism:

    • Claisen-Schmidt Condensation: React scaffold with Ar-CHO (KOH/EtOH) → o-Nitrochalcone.

    • Cyclization: Reductive conditions (e.g., P(OEt)₃ or Fe/AcOH) trigger nitro reduction to a nitrene or amine, which attacks the alkene/ketone moiety.

B. Synthesis of Quinolines (Friedländer-Type)

Reduction of the nitro group prior to condensation yields 2-amino-4-chloroacetophenone. This intermediate reacts with ketones or alpha-methylene carbonyls to form quinolines.

  • Mechanism:

    • Reduction: H₂/Pd-C or Fe/NH₄Cl → 2-Amino-4-chloroacetophenone.

    • Condensation: React with R-C(=O)-CH₂-R' (acid/base cat.) → 4-Methylquinoline derivatives.

C. Synthesis of Benzo[c]isoxazoles

Under basic conditions without reduction, the ortho-nitro group can participate in an intramolecular redox reaction with the acetyl group (or its enolate) to form benzo[c]isoxazoles, often used as bioisosteres in antipsychotic drugs.

Reactivity Core 1-(4-Chloro-2-nitrophenyl)ethanone Chalcone o-Nitrochalcone Core->Chalcone Aldehyde (Claisen-Schmidt) Amine 2-Amino-4-chloroacetophenone Core->Amine Selective Reduction (Fe/AcOH) Isoxazole 6-Chlorobenzo[c]isoxazole Core->Isoxazole Base/Dehydration (Intramolecular Redox) Indole 2-Substituted 6-Chloroindole Chalcone->Indole Reductive Cyclization (P(OEt)3 or Pd/CO) Quinoline 4-Methyl-7-chloroquinoline Amine->Quinoline Ketone (Friedländer)

Figure 2: Divergent synthetic pathways accessing three distinct heterocyclic classes.

Experimental Protocol: Synthesis of a 6-Chloroindole Derivative

Objective: Synthesis of 2-(4-Fluorophenyl)-6-chloroindole via Reductive Cyclization.

Reagents:

  • 1-(4-Chloro-2-nitrophenyl)ethanone (1.0 eq)

  • 4-Fluorobenzaldehyde (1.1 eq)

  • Triethyl phosphite (P(OEt)₃) (Excess)

  • KOH (Ethanolic solution)

Step 1: Chalcone Formation

  • Dissolve 1-(4-Chloro-2-nitrophenyl)ethanone (10 mmol) and 4-fluorobenzaldehyde (11 mmol) in Ethanol (20 mL).

  • Add 10% KOH/EtOH (5 mL) dropwise at 0 °C.

  • Stir at RT for 4 hours. A yellow/orange precipitate (Chalcone) will form.

  • Filter, wash with cold ethanol, and dry.

Step 2: Cadogan Cyclization

  • Suspend the dried chalcone (5 mmol) in Triethyl phosphite (10 mL).

  • Heat to reflux (160 °C) under N₂ for 6–12 hours.

  • Monitoring: TLC should show disappearance of the yellow chalcone and appearance of a fluorescent indole spot.

  • Workup: Distill off excess phosphite under vacuum. Purify residue via silica gel chromatography (Hexane/EtOAc).

Yield: Typically 60–75%. Validation: ¹H NMR will show the characteristic indole N-H signal (~11.0 ppm) and the C3-H singlet (~6.8 ppm).

Safety & Handling (H-Codes)

While specific toxicological data for this CAS is limited, it should be handled as a Nitro-aromatic and Halogenated ketone .

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precaution: Nitro-aromatics can be energetic. Avoid heating crude reaction mixtures containing nitro groups to dryness without stabilizing solvents.

References

  • Synthesis of o-Nitroacetophenones

    • Methodology: "Regioselective synthesis of ortho-nitroacetophenones via Weinreb Amides." Journal of Organic Chemistry, 2012.

    • Alternative Industrial Route: "Process for the preparation of 4-chloro-2-nitrobenzonitrile and conversion to ketones." European Patent EP0110559B1.

  • Indole Synthesis (Reductive Cyclization)

    • "Reductive cyclization of o-nitrostyrenes to indoles: The Cadogan-Sundberg reaction." Chemical Reviews, 2010.

    • "Synthesis of 2-substituted indoles via palladium-catalyzed reductive cyclization." ResearchGate.[3]

  • Friedländer Quinoline Synthesis

    • "Recent advances in the Friedländer synthesis of quinolines." Organic & Biomolecular Chemistry, 2015.

  • Safety Data

    • "Safety Data Sheet: 4-Chloro-2-nitrophenol (Analogous Hazard Profile)." Fisher Scientific.[1]

Sources

An In-depth Technical Guide to 1-(4-Chloro-2-nitrophenyl)ethanone: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of organic chemistry, certain molecules, while not headlining discoveries themselves, serve as pivotal building blocks for creating complex and vital compounds. 1-(4-Chloro-2-nitrophenyl)ethanone, also known as 4-chloro-2-nitroacetophenone, is a prime example of such a crucial intermediate.[1][2] Its unique arrangement of a chloro, a nitro, and an acetyl group on a benzene ring makes it a versatile precursor in the synthesis of a range of heterocyclic compounds, particularly in the realm of pharmaceuticals.[3][4] This guide provides a comprehensive technical overview of 1-(4-Chloro-2-nitrophenyl)ethanone, from its historical context and synthesis to its significant role in the development of modern therapeutics.

Discovery and Historical Context: A Story of Building Blocks

The first synthesis of the parent compound, acetophenone, was achieved in 1857 by French chemist Charles Friedel.[5] This pioneering work, followed by the development of the eponymous Friedel-Crafts reactions in 1877, opened the door for the systematic addition of acyl groups to aromatic rings.[5] These reactions, however, were initially more effective on activated aromatic systems.

The synthesis of compounds like 1-(4-Chloro-2-nitrophenyl)ethanone, which features two deactivating groups (chloro and nitro) on the aromatic ring, presented a significant challenge to early organic chemists. The electron-withdrawing nature of these substituents makes the benzene ring less nucleophilic and therefore less reactive towards traditional electrophilic substitution. Overcoming this hurdle required a deeper understanding of reaction mechanisms and the development of more robust synthetic methodologies, a theme that continues in its modern preparations.

The Synthetic Challenge: Navigating a Deactivated Ring

The synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone is a classic case study in the strategic functionalization of a deactivated aromatic ring. The primary challenge lies in introducing the acetyl group onto the 1-chloro-3-nitrobenzene precursor via a Friedel-Crafts acylation reaction. The strong electron-withdrawing effects of both the nitro and chloro groups significantly reduce the nucleophilicity of the benzene ring, making the electrophilic attack by the acylium ion energetically unfavorable.

A plausible historical approach would have involved the direct nitration of 4-chloroacetophenone. However, this would likely lead to a mixture of isomers, with the nitro group directing to the meta position relative to the acetyl group, and the chloro group directing ortho and para, resulting in complex separation challenges.

Modern Synthetic Strategies

Modern approaches to the synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone have focused on overcoming the reactivity issues and ensuring high regioselectivity. One documented contemporary method involves a multi-step sequence starting from a more readily functionalized precursor.[6]

A representative modern synthesis is outlined in a Chinese patent, which utilizes 4-chloro-2-nitroacetophenone O-methyloxime as a key intermediate.[6] This method circumvents the direct and challenging acylation of a deactivated ring.

Experimental Protocol: Synthesis via O-Methyloxime Hydrolysis [6]

  • Dissolution: Dissolve 114 mg (0.5 mmol) of 4-chloro-2-nitroacetophenone O-methyloxime in 2 ml of diethyl ether.

  • Hydrolysis: Add 2 ml of concentrated hydrochloric acid to the solution.

  • Reaction: Stir the mixture at room temperature for 30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: Upon completion, neutralize the reaction mixture with a saturated sodium carbonate solution.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 10 ml).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography (eluent: petroleum ether to ethyl acetate, 6:1 volume ratio) to yield 1-(4-Chloro-2-nitrophenyl)ethanone as a light yellow liquid (82% yield).[6]

This method highlights a strategic circumvention of the difficulties associated with direct Friedel-Crafts acylation on a deactivated aromatic system.

Data Presentation: Physicochemical Properties of 1-(4-Chloro-2-nitrophenyl)ethanone

PropertyValueReference
Molecular Formula C₈H₆ClNO₃[1]
Molecular Weight 199.59 g/mol [2]
Appearance White to Orange to Green powder to crystal
Melting Point 62 °C[2]
Boiling Point 244.8 °C at 760 mmHg[2]
Density 1.378 g/cm³[2]
CAS Number 23082-51-1[2]

A Cornerstone in Pharmaceutical Synthesis: The Gateway to Quinolone Antibiotics

The primary significance of 1-(4-Chloro-2-nitrophenyl)ethanone in modern drug development lies in its role as a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics.[7][8] This class of broad-spectrum antibacterial agents has been a mainstay in the treatment of various bacterial infections for decades.

The general synthetic pathway to many quinolone scaffolds involves the construction of the characteristic bicyclic ring system. 1-(4-Chloro-2-nitrophenyl)ethanone provides a pre-functionalized aromatic ring that can be elaborated into the final quinolone structure. The nitro group can be reduced to an amine, which is then cyclized to form the pyridone ring of the quinolone core. The chloro substituent at the 4-position of the original phenyl ring ultimately becomes the 7-chloro substituent in the final quinolone, a common feature in many clinically important drugs of this class.

While specific, proprietary industrial synthesis routes for many blockbuster drugs are not always publicly detailed, the academic and patent literature clearly establishes the utility of substituted acetophenones in constructing these vital medicines.[9] The development of novel quinolone analogues with enhanced activity and improved resistance profiles continues to be an active area of research, further cementing the importance of versatile building blocks like 1-(4-Chloro-2-nitrophenyl)ethanone.[7]

Visualization of Synthetic Utility

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_core Core Scaffold cluster_final Final Product Starting_Material 1-Chloro-3-nitrobenzene Intermediate 1-(4-Chloro-2-nitrophenyl)ethanone Starting_Material->Intermediate Acylation/Functionalization Quinolone_Core Quinolone Scaffold Intermediate->Quinolone_Core Reduction & Cyclization Final_Product Quinolone Antibiotics Quinolone_Core->Final_Product Further Derivatization

Caption: Synthetic pathway from a simple precursor to quinolone antibiotics, highlighting the central role of 1-(4-Chloro-2-nitrophenyl)ethanone.

Conclusion: An Enduring Legacy in Drug Discovery

1-(4-Chloro-2-nitrophenyl)ethanone is a testament to the profound impact that seemingly simple molecules can have on complex scientific endeavors. While its own discovery may be nestled within the broader evolution of synthetic chemistry rather than a singular, celebrated event, its importance is undeniable. The challenges inherent in its synthesis have spurred the development of more sophisticated and strategic chemical transformations. Its role as a key intermediate, particularly in the production of life-saving quinolone antibiotics, underscores its enduring value to the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and application of this versatile building block is essential for the continued innovation of and access to critical medicines.

References

  • American Chemical Society. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PubMed Central. [Link]

  • CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents.
  • 4-Chloro-2-Nitroacetophenone 98.0%(GC) - PureSynth. PureSynth. [Link]

  • Examples of quinolone-based antibiotics | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. MDPI. [Link]

  • Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations - ResearchGate. ResearchGate. [Link]

  • The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. Chemical Synthesis. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. RSC Publishing. [Link]

  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A - NIH. National Institutes of Health. [Link]

  • Synthesis of 3-nitroacetophenone - IS MUNI. Masaryk University. [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. MDPI. [Link]

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Technical Whitepaper: Synthetic Utility and Therapeutic Potential of 4-Chloro-2-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-nitroacetophenone (CAS: 5345-54-0 / 23082-51-1) represents a high-value pharmacophore scaffold in medicinal chemistry. Distinguished by its trifunctional nature—containing an electron-withdrawing nitro group, a reactive acetyl moiety, and a halogenated aromatic core—it serves as a divergent intermediate for three critical classes of therapeutic agents: 2-aminothiazoles , bioactive chalcones , and indole/quinoline heterocycles .

This technical guide analyzes the molecule's reactivity profile, outlines high-yield synthetic pathways for drug discovery, and provides a validated protocol for chemoselective reduction—a common bottleneck in processing this scaffold.

Part 1: Structural Analysis & Reactivity Profile

The utility of 4-Chloro-2-nitroacetophenone stems from the electronic interplay between its substituents. Understanding these effects is prerequisite to designing successful syntheses.[1][2]

Electronic Push-Pull Dynamics
  • Ortho-Nitro Effect: The nitro group at position 2 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This significantly acidifies the

    
    -protons of the acetyl group (
    
    
    
    
    
    19-20), facilitating enolate formation under mild basic conditions (e.g.,
    
    
    or dilute NaOH).
  • Activation of Ar-Cl: The nitro group activates the para-chloro substituent toward Nucleophilic Aromatic Substitution (

    
    ). While less reactive than a fluoro-analog, the chloro group can be displaced by strong nucleophiles (amines, thiols) in polar aprotic solvents (DMF, DMSO), allowing for late-stage diversification of the aromatic core.
    
  • Chemoselectivity Challenges: The molecule possesses three reducible sites: the nitro group, the ketone, and the aryl-chloride bond. Selective reduction (e.g., ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     without touching 
    
    
    
    or
    
    
    ) requires precise catalyst selection.

Part 2: Primary Research Areas & Synthetic Pathways

Area A: Thiazole Synthesis (The Hantzsch Pathway)

The most prolific application of this scaffold is in the synthesis of 2,4-disubstituted thiazoles , a structural motif found in drugs like Dasatinib (kinase inhibitor) and Cefixime (antibiotic).[3]

  • Mechanism: The synthesis proceeds via the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -bromination of the acetyl group to form 2-bromo-1-(4-chloro-2-nitrophenyl)ethanone (Phenacyl bromide). This intermediate undergoes condensation with thioureas or thioamides (Hantzsch Thiazole Synthesis).
    
  • Therapeutic Relevance: These derivatives exhibit potent antimicrobial and anti-inflammatory properties by inhibiting bacterial DNA gyrase or COX-2 enzymes.[1]

Area B: Bioactive Chalcones (Claisen-Schmidt Condensation)

Condensation of the acetyl group with aromatic aldehydes yields chalcones (


-unsaturated ketones).
  • Application: These "open-chain flavonoids" act as Michael acceptors, covalently binding to cysteine residues in proteins.[1] Research indicates high efficacy against multi-drug resistant (MDR) bacterial strains (e.g., S. aureus) and potential as tubulin polymerization inhibitors in cancer therapy.[1]

Area C: Indole and Quinoline Construction

Reduction of the nitro group to an aniline (4-chloro-2-aminoacetophenone) unlocks the synthesis of nitrogen heterocycles.

  • Friedländer Synthesis: Condensation of the amino-ketone with another ketone/aldehyde yields quinolines.[1]

  • Madelung-Type Cyclization: Intramolecular cyclization can yield substituted indoles, critical for serotonin receptor modulators.[1]

Visualization: Divergent Synthetic Map

The following diagram illustrates the core synthetic divergence from the parent molecule.

DivergentSynthesis Start 4-Chloro-2- nitroacetophenone Bromination α-Bromination (Br2/AcOH) Start->Bromination Condensation Aldol Condensation (R-CHO / NaOH) Start->Condensation Reduction Chemoselective Reduction (Fe/NH4Cl) Start->Reduction Phenacyl Phenacyl Bromide Intermediate Bromination->Phenacyl Thiazole 2-Aminothiazoles (Kinase Inhibitors) Phenacyl->Thiazole + Thiourea (Hantzsch) Chalcone Bioactive Chalcones Condensation->Chalcone Claisen-Schmidt Aniline 4-Chloro-2- aminoacetophenone Reduction->Aniline Quinoline Quinolines/Indoles (Antimalarials) Aniline->Quinoline + Ketone (Friedländer)

Figure 1: Divergent synthetic pathways starting from 4-Chloro-2-nitroacetophenone, highlighting key intermediates and pharmaceutical endpoints.

Part 3: Experimental Protocol (Chemoselective Reduction)

The Challenge: Specificity

Reducing the nitro group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) to an amine (

) without dechlorinating the ring or reducing the ketone to an alcohol is a common stumbling block. Standard catalytic hydrogenation (

) often leads to dechlorination. Strong acid reductions (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) can complicate workup due to tin emulsions.
Validated Method: Fe/NH4Cl Reduction

This method uses zero-valent iron in a slightly acidic medium, providing high chemoselectivity for the nitro group while preserving the halogen and carbonyl functionalities.

Materials
  • Substrate: 4-Chloro-2-nitroacetophenone (10 mmol, ~1.99 g)

  • Reagent: Iron powder (reduced, 325 mesh, 50 mmol, 2.8 g)

  • Electrolyte: Ammonium Chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (5 mmol, 0.27 g)
    
  • Solvent: Ethanol/Water (2:1 v/v, 30 mL)

Step-by-Step Workflow
  • Activation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve

    
     in water (10 mL). Add Ethanol (20 mL) and the Iron powder.
    
  • Initiation: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring for 15 minutes to activate the iron surface (etching oxide layers).
    
  • Addition: Add 4-Chloro-2-nitroacetophenone portion-wise over 5 minutes. Caution: Reaction is exothermic.

  • Reflux: Maintain reflux for 60–90 minutes. Monitor via TLC (Mobile phase: 30% Ethyl Acetate/Hexane).[1] The starting material (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by the fluorescent amine spot (
    
    
    
    ).
  • Hot Filtration (Critical): While the mixture is still hot, filter through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol (2 x 10 mL).[1] Note: If the solution cools, the amine may precipitate in the filter cake.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layers over

    
    , filter, and evaporate. Recrystallize the crude solid from Ethanol/Water to yield yellow needles of 4-chloro-2-aminoacetophenone .
    
Data Summary: Reduction Methods Comparison
MethodReagentsChemoselectivity (Cl/C=O)YieldNotes
Fe / NH4Cl Fe, EtOH, H2OExcellent 85-92% Green chemistry, easy workup.
Sn / HCl Sn, Conc.[1][4] HClGood70-80%Difficult emulsion workup; waste disposal issues.[1]
Catalytic H2 H2, Pd/CPoor40-60%Significant dechlorination (Ar-Cl cleavage).
NaBH4 NaBH4, MeOHPoorN/AReduces Ketone preferentially (forms alcohol).[1]

Part 4: Mechanism of Action (Hantzsch Thiazole Synthesis)

When using the scaffold for thiazole synthesis, understanding the mechanism ensures troubleshooting capability. The reaction between the


-bromo derivative and thiourea involves a nucleophilic attack followed by cyclodehydration.

HantzschMechanism Step1 Reactants: Phenacyl Bromide + Thiourea Step2 Nucleophilic Attack (Sulfur attacks Alpha-Carbon) Step1->Step2 Intermediate S-Alkylated Intermediate (Thioimidate) Step2->Intermediate SN2 Displacement Step3 Cyclization (Nitrogen attacks Carbonyl) Intermediate->Step3 Step4 Dehydration (-H2O) & Aromatization Step3->Step4 Intramolecular Condensation Product Final Product: 4-(4-chloro-2-nitrophenyl) -2-aminothiazole Step4->Product

Figure 2: Mechanistic flow of the Hantzsch synthesis using the 4-chloro-2-nitroacetophenone scaffold.

References

  • Synthesis of Chalcones: Rasayan Journal of Chemistry. Synthesis and Evaluation of 4-Nitro Chalcones: Exploring Antibacterial Activity.[1][5] (Vol. 11, No. 2, 2018).[1]

  • Chemoselective Reduction: Journal of Chemical Education. Applying a Guided Inquiry Approach to a Classic Practical on Chemoselective Reduction. (2024).[1][6][7] [1]

  • Hantzsch Thiazole Protocols: BenchChem. Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. (2025).[3][8]

  • Thiazole Synthesis Review: Organic Chemistry Portal. Synthesis of Thiazoles: Hantzsch Synthesis.[1][3][9]

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 11317548, 1-(4-Chloro-2-nitrophenyl)ethanone.[1]

Sources

A Strategic Guide to the Preliminary Bioactivity Investigation of 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloro-2-nitrophenyl)ethanone is a substituted acetophenone derivative whose biological activities have not yet been extensively characterized. Its chemical structure, featuring a halogenated and nitrated aromatic ring, suggests potential for a range of pharmacological effects, as these moieties are present in numerous bioactive compounds. This guide outlines a comprehensive, tiered strategy for the preliminary in vitro investigation of this compound's bioactivity. We present a logical workflow, beginning with foundational cytotoxicity assessments and broad-spectrum antimicrobial screens, followed by hypothesis-driven assays based on the known activities of structurally related molecules. This document provides not only detailed, self-validating experimental protocols but also the scientific rationale behind the proposed investigational cascade, empowering research teams to efficiently and rigorously evaluate the therapeutic potential of this and similar novel chemical entities.

Introduction: Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of pharmaceutical science.[1][2] The compound 1-(4-Chloro-2-nitrophenyl)ethanone (C₈H₆ClNO₃, MW: 199.59) presents an intriguing starting point for a bioactivity screening campaign.[3] Its structure is characterized by three key functional groups: a phenyl ketone, a chloro group at the 4-position, and a nitro group at the 2-position.

  • Chlorinated Aromatic Systems: Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[4]

  • Nitroaromatic Compounds: This class of compounds is known for a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[5] However, they are also associated with potential toxicity, making early assessment critical.[6]

  • Acetophenone Scaffold: The ketone moiety provides a reactive handle for further chemical modification and is a core component of many pharmacologically active molecules.

Given the absence of specific bioactivity data for this molecule, a systematic screening approach is warranted. This guide proposes a multi-tiered workflow designed to efficiently identify potential biological activities while simultaneously gathering essential data on the compound's safety profile.

Tier 1: Foundational Screening

The initial phase of investigation focuses on establishing a baseline understanding of the compound's interaction with biological systems. This involves determining its general toxicity and screening for broad-spectrum antimicrobial effects.

In Silico ADMET Profiling

Before commencing wet-lab experiments, in silico modeling can provide cost-effective, early predictions of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][8][9] Utilizing open-access web servers or commercial software can help anticipate potential liabilities and guide subsequent experimental design.[10] This proactive approach helps to minimize late-stage failures in the drug development pipeline.[10]

Table 1: Key In Silico ADMET Parameters for Initial Assessment

Parameter CategorySpecific EndpointRationale & Implication
Absorption Caco-2 PermeabilityPredicts intestinal absorption and oral bioavailability.
Distribution Blood-Brain Barrier (BBB) PenetrationIndicates potential for CNS activity or off-target effects.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.
Excretion Renal Organic Cation TransporterAssesses likelihood of renal clearance pathways.
Toxicity hERG InhibitionEarly flag for potential cardiotoxicity.
Toxicity Mutagenicity (Ames test prediction)Predicts potential for genotoxicity, a major safety concern.
Foundational Cytotoxicity Assessment

A fundamental first step in any bioactivity screen is to determine the compound's intrinsic cytotoxicity.[11][12] This establishes a therapeutic window and informs the concentration ranges for all subsequent assays. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13]

  • Cell Seeding: Plate a human cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like A549) in a 96-well plate at a density of 5x10³ to 2x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 2X stock solution of 1-(4-Chloro-2-nitrophenyl)ethanone in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) must be run in parallel.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Antimicrobial Activity Screening

The presence of chloro and nitro groups on the phenyl ring suggests a potential for antimicrobial activity.[4][15] The Kirby-Bauer disk diffusion test is a standardized, preliminary method to screen for antibacterial or antifungal effects.[16][17] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.[18]

  • Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).

  • Plate Inoculation: Uniformly swab the inoculum onto the surface of Mueller-Hinton agar plates.

  • Disk Application: Aseptically place sterile 6-mm filter paper disks onto the agar surface. Pipette a known amount (e.g., 10 µL) of a high-concentration stock of the test compound onto a disk.

  • Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and disks impregnated with known antibiotics (e.g., ampicillin, ciprofloxacin) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[17]

  • Interpretation: The size of the inhibition zone provides a qualitative measure of the compound's antimicrobial potency.[16] For more quantitative data, a follow-up broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).[19][20]

Tier 2: Hypothesis-Driven Investigation

Results from Tier 1 will guide the next phase. If the compound shows low cytotoxicity and interesting antimicrobial hits, further investigation into its antimicrobial spectrum is warranted. However, many chloro-nitrophenyl structures are also investigated for anti-inflammatory properties. This provides a logical hypothesis to test if broad bioactivity is not immediately apparent.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Chronic inflammation is linked to the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[21] Therefore, inhibiting NO production is a key target for anti-inflammatory drug discovery.[21][22] The murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS) is a standard in vitro model for inflammation.[23]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of 1-(4-Chloro-2-nitrophenyl)ethanone (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[24][25]

  • Incubation & Measurement: Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm.[24]

  • Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Mechanistic Insight: NF-κB Signaling

Should the compound prove to be a potent inhibitor of NO production, a logical next step is to investigate its effect on the upstream signaling pathway. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and controls the expression of iNOS.[26][27] Inhibition of NF-κB activation is a major mechanism for anti-inflammatory drugs.[28]

A common method to assess NF-κB activation is to measure the phosphorylation and subsequent degradation of its inhibitor, IκBα. Upon stimulation, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[27][28]

Workflow and Data Visualization

A structured workflow ensures a logical progression from broad screening to more specific mechanistic studies.

G cluster_0 Phase 1: In Silico & Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Mechanistic Insight InSilico In Silico ADMET Prediction Cytotoxicity Tier 1: Cytotoxicity Assay (MTT on HEK293/A549) InSilico->Cytotoxicity Guide concentration range selection Antimicrobial Tier 1: Antimicrobial Screen (Kirby-Bauer) Cytotoxicity->Antimicrobial Confirm hits are not due to general toxicity AntiInflam Tier 2: Anti-Inflammatory Assay (NO Inhibition in RAW 264.7) Cytotoxicity->AntiInflam Determine non-toxic concentrations MIC Follow-up: MIC Determination (Broth Microdilution) Antimicrobial->MIC If positive hit Mechanism Mechanism of Action Study (e.g., NF-κB Pathway Analysis) AntiInflam->Mechanism If potent inhibitor

Caption: Proposed workflow for the preliminary bioactivity investigation.

If the compound inhibits NO production, a potential mechanism involves the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation iNOS iNOS Gene Expression NO Nitric Oxide (NO) Production iNOS->NO TestCompound 1-(4-Chloro-2-nitrophenyl)ethanone (Hypothesized Inhibitor) TestCompound->IKK Potential Inhibition Point?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial bioactivity screening of 1-(4-Chloro-2-nitrophenyl)ethanone. By systematically progressing from broad cytotoxicity and antimicrobial assays to more targeted, hypothesis-driven investigations like anti-inflammatory screening, researchers can efficiently allocate resources and build a comprehensive profile of the compound's biological effects. Positive results in any of these assays would justify further studies, including the screening against a broader panel of microbial strains or cancer cell lines, elucidation of the precise molecular mechanism of action, and eventual lead optimization through medicinal chemistry efforts. This logical, tiered approach ensures that foundational safety and activity data are collected, providing a solid basis for any subsequent drug development program.

References

  • ResearchGate. (2025). Total and Pancreatic Amylase Measured with 2-Chloro-4-nitrophenyl-4-O-β-d-galactopyranosylmaltoside. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available at: [Link]

  • PubMed Central. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • PubMed Central. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Available at: [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • PubMed. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Available at: [Link]

  • ACS Publications. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling. Available at: [Link]

  • Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?. Available at: [Link]

  • PMC. (2017). Screening and identification of novel biologically active natural compounds. Available at: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Available at: [Link]

  • National Institutes of Health. Comparison of a highly automated 5-h susceptibility testing system, the Cobas-Bact, with two reference methods: Kirby-Bauer disk diffusion and broth microdilution. Available at: [Link]

  • ResearchGate. (PDF) Preliminary phytochemical and biological activity screening of Sargassum lapazeanum. Available at: [Link]

  • Wikipedia. NF-κB. Available at: [Link]

  • PLOS One. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Available at: [Link]

  • ResearchGate. (2004). (PDF) ADMET in silico modelling: Towards prediction paradise?. Available at: [Link]

  • Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • NC DNA Day Blog. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate. (2019). Development of a novel nitric oxide (NO) production inhibitor with potential therapeutic effect on chronic inflammation. Available at: [Link]

  • MDPI. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]

  • MDPI. (2002). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • MDPI. (2023). Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem. Available at: [Link]

  • YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • MDPI. (2024). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. Available at: [Link]

  • Semantic Scholar. Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Available at: [Link]

  • PubMed Central. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Available at: [Link]

  • De La Salle University. (2020). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. Available at: [Link]

  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • RSC Publishing. Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Available at: [Link]

  • Contract Laboratory. (2024). The Kirby-Bauer Test: Method, Importance, and Applications. Available at: [Link]

  • Sygnature Discovery. ADMET Prediction Software. Available at: [Link]

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Methodological & Application

synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone from 4-chloroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Regiochemical Paradox The synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone (Target 2 ) from 4-chloroacetophenone (Starting Material 1 ) presents a classic electrophilic aromatic substitution (EAS) conflict.

  • Direct Nitration Failure: In 4-chloroacetophenone, the acetyl group (

    
    ) is a strong electron-withdrawing group (EWG) and a meta-director. The chlorine atom (
    
    
    
    ) is a deactivating ortho/para-director.
    • Acetyl Effect: Directs to position 3 (meta).[1]

    • Chloro Effect: Directs to position 3 (ortho to Cl).

    • Result: The cooperative directing effects overwhelmingly favor the formation of 1-(4-chloro-3-nitrophenyl)ethanone (>90% yield). The desired 2-nitro isomer (ortho to acetyl) is sterically hindered and electronically disfavored, typically forming in trace amounts (<5%).

The Solution: The "Reduction-Nitration-Oxidation" (RNO) Strategy To invert the regioselectivity, we must temporarily modify the electronic character of the directing group. By reducing the acetyl group to an ethyl group, we convert a meta-directing deactivator into an ortho/para-directing activator.

  • Reduction: Acetyl (

    
    ) 
    
    
    
    Ethyl (
    
    
    ).
  • Nitration: Ethyl directs ortho (Position 2). Chlorine directs ortho (Position 3). The activating alkyl group dominates the deactivating halogen, favoring Position 2.

  • Oxidation: Restore the carbonyl functionality.

Part 2: Experimental Protocols

Method A: The RNO Strategy (High Purity Route)

Recommended for high-yield synthesis of the specific 2-nitro isomer.

Workflow Overview: 4-Chloroacetophenone


1-Chloro-4-ethylbenzene

4-Chloro-2-nitroethylbenzene

1-(4-Chloro-2-nitrophenyl)ethanone

Converts the acetyl group to an ethyl group.

  • Reagents: Hydrazine hydrate (

    
    ), KOH, Diethylene glycol.
    
  • Protocol:

    • Charge a 3-neck flask with 4-chloroacetophenone (10.0 g, 65 mmol), KOH (10.9 g, 195 mmol), and diethylene glycol (100 mL).

    • Add hydrazine hydrate (8.0 mL, 160 mmol).

    • Heat to 120°C for 2 hours (formation of hydrazone).

    • Raise temperature to 180-200°C to distill off water and excess hydrazine.

    • Reflux at 200°C for 3-4 hours until gas evolution (

      
      ) ceases.
      
    • Cool, dilute with water (200 mL), and extract with hexanes (

      
       mL).
      
    • Dry (

      
      ) and concentrate.
      
    • Yield: ~85-90% of 1-chloro-4-ethylbenzene .

The ethyl group directs the nitro group to the ortho position (Position 2).

  • Reagents:

    
     (conc.), 
    
    
    
    (conc.).
  • Protocol:

    • Dissolve 1-chloro-4-ethylbenzene (8.0 g) in

      
       (20 mL) at 0°C.
      
    • Add a mixture of

      
       (4.0 mL) and 
      
      
      
      (10 mL) dropwise, maintaining temp <10°C.
    • Stir at 0-5°C for 1 hour.

    • Pour onto crushed ice. Extract with DCM.[2]

    • Purification: The product mixture will contain the major isomer (2-nitro) and minor isomer (3-nitro). Separation via silica gel chromatography (Hexane/EtOAc 95:5) is required but is significantly easier than in the direct nitration route due to the distinct polarity of the nitro-ethyl species.

    • Target: 4-chloro-2-nitroethylbenzene .

Restores the ketone. Direct oxidation can be difficult; a bromination-hydrolysis-oxidation sequence is most reliable for lab scale.

  • Sub-step 3a: Radical Bromination

    • Reflux 4-chloro-2-nitroethylbenzene with NBS (1.1 eq) and AIBN (cat.) in

      
       or Benzotrifluoride for 4 hours.
      
    • Yields: 1-(1-bromoethyl)-4-chloro-2-nitrobenzene .

  • Sub-step 3b: Hydrolysis

    • Reflux the bromide in Acetone/Water (1:1) with

      
       (2 eq) for 6 hours.
      
    • Yields: 1-(4-chloro-2-nitrophenyl)ethanol (Alcohol).

  • Sub-step 3c: Jones Oxidation

    • Dissolve the alcohol in Acetone at 0°C. Add Jones Reagent (

      
      ) dropwise until orange color persists.
      
    • Quench with isopropanol. Extract with EtOAc.[3]

    • Final Product: 1-(4-Chloro-2-nitrophenyl)ethanone .

Method B: Direct Nitration (Reference Only)

Note: This method yields the 3-nitro isomer as the major product. Use only if the 2-nitro isomer is required as a minor impurity standard.

  • Reagents: Fuming

    
    , 
    
    
    
    ,
    
    
    (acetyl nitrate generated in situ).
  • Protocol:

    • Dissolve 4-chloroacetophenone in

      
       at -10°C.
      
    • Slowly add fuming

      
      .
      
    • Quench and extract.[3]

    • Analysis: GC-MS will show ~90-95% 4-chloro-3-nitroacetophenone .

    • Isolation: Requires extensive preparative HPLC to isolate the trace 2-nitro isomer.

Part 3: Data & Visualization

Table 1: Regiochemical Comparison of Methods
FeatureMethod A: RNO StrategyMethod B: Direct Nitration
Directing Group Ethyl (Alkyl)Acetyl (Acyl)
Electronic Nature Activator (Ortho/Para)Deactivator (Meta)
Major Product 2-Nitro (Target)3-Nitro (Undesired)
Regioselectivity ~70:30 (2-nitro : 3-nitro)>90:10 (3-nitro : 2-nitro)
Overall Yield 40-50% (3 steps)<5% (Target isomer)
Figure 1: Synthesis Pathway & Directing Effects

G Start 4-Chloroacetophenone (Starting Material) DirectNitration Direct Nitration (HNO3/H2SO4) Start->DirectNitration Step1 Step 1: Reduction (Wolff-Kishner) Start->Step1 MajorProduct 4-Chloro-3-nitroacetophenone (MAJOR PRODUCT - Undesired) Meta to Acetyl / Ortho to Cl DirectNitration->MajorProduct Major Pathway MinorProduct 4-Chloro-2-nitroacetophenone (MINOR PRODUCT - Target) <5% Yield DirectNitration->MinorProduct Minor Pathway EthylBenzene 1-Chloro-4-ethylbenzene (Ethyl = Ortho/Para Director) Step1->EthylBenzene Step2 Step 2: Nitration EthylBenzene->Step2 NitroEthyl 4-Chloro-2-nitroethylbenzene (Ortho to Ethyl favored) Step2->NitroEthyl Major Isomer Step3 Step 3: Oxidation (NBS -> Hydrolysis -> Jones) NitroEthyl->Step3 FinalTarget 1-(4-Chloro-2-nitrophenyl)ethanone (TARGET PRODUCT) Step3->FinalTarget

Caption: Comparative workflow showing the failure of direct nitration (red) versus the successful "Reduction-Nitration-Oxidation" strategy (green).

References

  • Nitration of 1-chloro-4-ethylbenzene

    • OECD SIDS. (2002). 1-Chloro-4-Nitrobenzene and Isomers: Production and SIDS Initial Assessment Report. UNEP Publications. Link

    • Note: Confirms the regioselectivity of nitration on alkyl-chlorobenzenes favors the position ortho to the alkyl group.
  • Oxidation of Benzylic Positions

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[4] Chapter 12: Oxidations. Link

    • Note: Standard protocols for benzylic oxidation via radical bromination and subsequent hydrolysis/oxid
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Alternative Synthesis (Patent)

    • CN101985424B. (2012). Method for synthesizing o-nitroacetophenone compounds. Google Patents. Link

    • Note: Describes the O-methyloxime route, an alternative to the RNO strategy if specific c

Sources

Topic: Applications of 1-(4-Chloro-2-nitrophenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthetic applications of 1-(4-Chloro-2-nitrophenyl)ethanone (CAS No: 55675-33-7), a pivotal intermediate in modern organic synthesis. We delve into the molecule's core reactivity, focusing on its utility as a precursor for high-value heterocyclic scaffolds relevant to the pharmaceutical and agrochemical industries. This guide is structured to provide researchers, chemists, and drug development professionals with not only detailed, field-proven protocols but also the underlying chemical principles that govern these transformations. We will explore chemoselective reduction of the nitro moiety, subsequent cyclization strategies to form quinolines and indoles, and reactions leveraging the ketone functional group. All methodologies are presented with an emphasis on causality, reproducibility, and safety.

Introduction: The Strategic Value of 1-(4-Chloro-2-nitrophenyl)ethanone

1-(4-Chloro-2-nitrophenyl)ethanone, also known as 4'-Chloro-2'-nitroacetophenone, is a trifunctional aromatic compound whose value lies in the strategic placement of its reactive centers: a ketone, an ortho-positioned nitro group, and a para-positioned chloro group. This specific arrangement is not a coincidence of synthesis but a deliberate design for multistep synthetic sequences.

  • The Nitro Group: Positioned ortho to the acetyl group, it serves as a powerful electron-wielding group and, more importantly, a masked amine. Its reduction is often the key step that unlocks the molecule's potential for heterocyclic ring formation.

  • The Ketone (Acetyl Group): This group is a versatile handle for cyclization reactions. The carbonyl carbon is an electrophilic site, and the adjacent methyl protons are acidic, allowing for both cyclocondensations and α-functionalization.

  • The Chloro Group: A relatively stable substituent that imparts specific electronic properties and can serve as a late-stage functionalization point via nucleophilic aromatic substitution or cross-coupling reactions.

The interplay of these groups makes 1-(4-Chloro-2-nitrophenyl)ethanone a preferred building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of countless bioactive agents.[1][2]

The Gateway Transformation: Chemoselective Nitro Group Reduction

The most critical and frequently employed transformation of 1-(4-Chloro-2-nitrophenyl)ethanone is the selective reduction of the nitro group to an amine, yielding 1-(2-Amino-4-chlorophenyl)ethanone. The primary challenge is to achieve this with high fidelity, leaving the ketone moiety untouched.[3] The choice of reducing agent is therefore paramount and dictated by the desired selectivity, scale, and available laboratory infrastructure.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal byproduct formation. The choice of catalyst and conditions is critical to prevent over-reduction of the ketone to a secondary alcohol or even complete hydrogenolysis.[4]

Causality Behind the Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the workhorse for this transformation. It displays excellent activity for nitro group reduction at pressures and temperatures where ketone reduction is kinetically slow. Platinum-based catalysts can be more aggressive and may lead to ketone reduction.

  • Pressure & Temperature: Moderate hydrogen pressure (1-4 atm) and ambient to slightly elevated temperatures (25-50 °C) are typically sufficient. Higher pressures and temperatures increase the risk of over-reduction.

  • Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the substrate and hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation of 1-(4-Chloro-2-nitrophenyl)ethanone

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-(4-Chloro-2-nitrophenyl)ethanone199.595.0 g25.0
10% Palladium on Carbon (50% wet)-500 mg10 mol% Pd
Ethanol (anhydrous)46.07100 mL-
Hydrogen Gas (H₂)2.023 atm-

Step-by-Step Procedure:

  • To a hydrogenation vessel (e.g., Parr shaker), add 1-(4-Chloro-2-nitrophenyl)ethanone and ethanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Dry Pd/C is pyrophoric and must be handled with care. Using a 50% wet catalyst mitigates this risk.

  • Seal the vessel and purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the vessel to 3 atm with hydrogen.

  • Commence vigorous stirring and maintain the temperature at 35-40 °C.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 1-(2-Amino-4-chlorophenyl)ethanone as a solid, which can be used directly or recrystallized from ethanol/water. Typical yield: >95%.

Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Parr Parr Shaker Vessel Substrate Add Substrate & Ethanol Parr->Substrate Catalyst Add Pd/C (wet) under N2 Substrate->Catalyst Purge Purge System (N2 then H2) Catalyst->Purge Pressurize Pressurize (3 atm H2) Purge->Pressurize React Stir at 40°C 4-6 hours Pressurize->React Monitor Monitor via TLC / H2 uptake React->Monitor Vent Vent H2, Purge N2 Monitor->Vent Filter Filter through Celite® Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product Isolate Product: 1-(2-Amino-4-chlorophenyl)ethanone Concentrate->Product

Caption: Workflow for the selective reduction of 1-(4-Chloro-2-nitrophenyl)ethanone.

Application in Heterocyclic Synthesis: Building Biologically Relevant Scaffolds

The true synthetic power of 1-(4-Chloro-2-nitrophenyl)ethanone is realized after its conversion to 1-(2-Amino-4-chlorophenyl)ethanone. This ortho-aminoacetophenone is a classic precursor for constructing fused heterocyclic systems.

Application 3.1: The Friedländer Synthesis of Quinolines

The Friedländer annulation is a straightforward and powerful method for synthesizing quinolines.[5] It involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester).[6]

Mechanism Insight: The reaction proceeds via an initial aldol-type condensation to form a β-hydroxy ketone, which then undergoes cyclization via attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration to yield the aromatic quinoline ring system. Quinolines are a privileged scaffold in medicinal chemistry, found in drugs like the antimalarial chloroquine and various kinase inhibitors.[7][8]

Protocol 2: Synthesis of 7-Chloro-2-methyl-4-phenylquinoline

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-(2-Amino-4-chlorophenyl)ethanone169.614.24 g25.0
Acetophenone120.153.30 g (3.2 mL)27.5
Potassium Hydroxide (KOH)56.112.81 g50.0
Ethanol (95%)-50 mL-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(2-Amino-4-chlorophenyl)ethanone and acetophenone in ethanol.

  • Add powdered potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring. The mixture will typically turn dark.

  • Maintain reflux for 8-10 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the starting materials and the formation of a new, fluorescent spot.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold 50% aqueous ethanol (2 x 15 mL) and then with cold water (2 x 15 mL).

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification. Typical yield: 75-85%.

Friedländer Annulation Mechanism

G 1-(2-Amino-4-chlorophenyl)ethanone 1-(2-Amino-4-chlorophenyl)ethanone Enolate of Acetophenone Enolate of Acetophenone 1-(2-Amino-4-chlorophenyl)ethanone->Enolate of Acetophenone KOH (Base) Aldol Adduct Aldol Adduct Enolate of Acetophenone->Aldol Adduct Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization Product\n(7-Chloro-2-methyl-4-phenylquinoline) Product (7-Chloro-2-methyl-4-phenylquinoline) Cyclized Intermediate->Product\n(7-Chloro-2-methyl-4-phenylquinoline) - H2O (Dehydration)

Caption: Simplified mechanism of the base-catalyzed Friedländer quinoline synthesis.

Application 3.2: Pathways to Indole Synthesis

While not as direct as the Friedländer synthesis, 1-(4-Chloro-2-nitrophenyl)ethanone can serve as a starting point for substituted indoles. A common strategy involves modifying the acetyl group before reductive cyclization.

Conceptual Pathway: The Bartoli Indole Synthesis The Bartoli reaction is a powerful method for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.

Causality Behind the Choices:

  • Grignard Reagent: Vinylmagnesium bromide adds to the ketone, transforming it into a tertiary alcohol. This step introduces the two-carbon unit required for the indole ring.

  • Reductive Cyclization: The nitro group is then reduced, and the resulting amine can cyclize onto the newly formed double bond. However, the Bartoli mechanism itself is more complex, involving a[2][2]-sigmatropic rearrangement.

Conceptual Workflow for Indole Synthesis

G Start 1-(4-Chloro-2-nitrophenyl) ethanone Grignard 1. Add VinylMgBr 2. Aqueous Work-up Start->Grignard Intermediate Tertiary Allylic Alcohol Grignard->Intermediate Cyclization Reductive Cyclization (e.g., with PPh3) Intermediate->Cyclization Indole Substituted 6-Chloroindole Cyclization->Indole

Caption: Conceptual pathway from the title compound to a substituted indole scaffold.

Summary and Outlook

1-(4-Chloro-2-nitrophenyl)ethanone is a strategically designed building block whose primary value is unlocked through the chemoselective reduction of its nitro group. This transformation provides access to 1-(2-Amino-4-chlorophenyl)ethanone, a key precursor for the robust and reliable Friedländer synthesis of quinolines. Further manipulations of the ketone and nitro functionalities open avenues to other important heterocyclic systems like indoles. Its utility in creating diverse molecular libraries for screening in drug discovery and agrochemical development ensures its continued importance in the field of organic synthesis.

References

  • Title: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene Source: MDPI URL: [Link]

  • Title: Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy Source: ACS Publications URL: [Link]

  • Title: Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations Source: ResearchGate URL: [Link]

  • Title: 2-Bromo-1-(4-chlorophenyl)ethanone or... Source: ResearchGate URL: [Link]

  • Title: Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine Source: ResearchGate URL: [Link]

  • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications URL: [Link]

  • Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Indoles: Recent Advances Source: ResearchGate URL: [Link]

  • Title: Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds Source: Google Patents URL
  • Title: 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline Source: ResearchGate URL: [Link]

  • Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Advances URL: [Link]

  • Title: Enhancing Crop Protection: The Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Agrochemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening Source: ResearchGate URL: [Link]

Sources

Application Note: Chemoselective Amination Strategies for 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1-(4-Chloro-2-nitrophenyl)ethanone (CAS: 63098-50-6) presents a classic "chemoselectivity triad" challenge in organic synthesis. The molecule contains three distinct reactive centers:

  • Nitro group (

    
    ):  Susceptible to reduction to aniline.
    
  • Acetyl group (

    
    ):  Susceptible to reduction (to alcohol) or reductive amination (to amine).
    
  • Aryl Chloride (

    
    ):  Susceptible to hydrodehalogenation (loss of Cl) under vigorous catalytic hydrogenation.
    

For drug development professionals, the primary objective is often the creation of the aniline derivative (1-(2-amino-4-chlorophenyl)ethanone), a critical scaffold for quinolone antibiotics and indole synthesis. A secondary objective is the reductive amination of the ketone to form chiral ethylamines.

This guide provides two validated protocols designed to navigate these selectivity challenges without protecting groups.

The Selectivity Decision Matrix

The choice of reagent dictates the final "amine" product. The following diagram illustrates the divergent pathways:

ReactionPathways cluster_legend Selectivity Risks Substrate 1-(4-Chloro-2-nitrophenyl)ethanone (Substrate) PathA Pathway A: Nitro Reduction Substrate->PathA Fe / NH4Cl (Chemoselective) PathB Pathway B: Reductive Amination Substrate->PathB Ti(OiPr)4 / NaBH3CN (Ketone specific) ProductA 1-(2-Amino-4-chlorophenyl)ethanone (Aniline Derivative) PathA->ProductA ProductB 1-(4-Chloro-2-nitrophenyl)ethanamine (Side-chain Amine) PathB->ProductB Risk1 Avoid Pd/C + H2 (Risks Dechlorination)

Figure 1: Chemoselectivity Decision Tree. Pathway A is the most common industrial route for scaffold synthesis.

Protocol A: Chemoselective Nitro Reduction (Bechamp Conditions)

Target: 1-(2-amino-4-chlorophenyl)ethanone Mechanism: Single Electron Transfer (SET) via Iron surface.

Rationale

Standard catalytic hydrogenation (


) is contraindicated  for this substrate because it frequently causes hydrodehalogenation (cleaving the C-Cl bond). To preserve both the ortho-chloride and the ketone functionality while reducing the nitro group, the Bechamp Reduction  (Iron powder in mild acid) is the gold standard for reliability and scalability.
Reagents & Materials
ReagentEquivalentsRole
Substrate 1.0 equivStarting Material
Iron Powder 3.0 - 5.0 equivReductant (Must be fine mesh, <325 mesh preferred)
Ammonium Chloride 5.0 equivElectrolyte/Proton source (Milder than HCl)
Ethanol/Water 3:1 v/vSolvent System
Ethyl Acetate N/AExtraction Solvent
Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 1-(4-Chloro-2-nitrophenyl)ethanone (10 mmol) in Ethanol (30 mL).

  • Activation: Add a solution of Ammonium Chloride (

    
    , 50 mmol) in Water (10 mL).
    
  • Initiation: Add Iron powder (30 mmol) in a single portion.

    • Critical Step: The reaction is heterogeneous. Vigorous stirring is required to prevent the iron from settling.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (yellow) will disappear, replaced by a fluorescent/tan spot (amine).

  • Workup (The "Iron Sludge" Management):

    • Cool the mixture to room temperature.

    • Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with Ethyl Acetate.

    • Note: Do not let the iron cake dry out completely on the filter if pyrophoric risk is suspected (keep wet).

  • Isolation:

    • Remove ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

QC Specifications
  • Appearance: Yellow to tan crystalline solid.

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad

    
     signal (typically 5.0–7.0 ppm) and the upfield shift of aromatic protons due to the electron-donating amine. The methyl ketone singlet (~2.5 ppm) must remain intact.
    

Protocol B: Reductive Amination of the Ketone

Target: 1-(4-Chloro-2-nitrophenyl)ethanamine derivatives Mechanism: Imine formation followed by hydride transfer.

Rationale

Direct reductive amination of the acetyl group requires a Lewis Acid catalyst to drive imine formation, followed by a selective hydride source. Titanium(IV) isopropoxide (


)  is the superior reagent here; it acts as both a Lewis acid and a water scavenger, driving the equilibrium toward the imine without polymerizing the substrate.
Reagents & Materials
ReagentEquivalentsRole
Substrate 1.0 equivStarting Material
Amine (

)
1.2 - 1.5 equivAmine Source (e.g., Benzylamine, Methylamine)
Titanium(IV) Isopropoxide 2.0 equivLewis Acid / Water Scavenger
Sodium Borohydride 1.5 equivReducing Agent
THF (Anhydrous) 0.5 M conc.[1]Solvent
Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried flask under Nitrogen, dissolve the substrate (1.0 equiv) and the target Amine (1.2 equiv) in anhydrous THF.

    • Add

      
       (2.0 equiv) dropwise.
      
    • Stir at room temperature for 6–12 hours. The solution typically changes color (often darkening) as the Titanium-Imine complex forms.

  • Reduction:

    • Cool the reaction to

      
      .
      
    • Add Sodium Borohydride (

      
      , 1.5 equiv) portion-wise. (Note: 
      
      
      
      can be used for higher chemoselectivity if the nitro group shows signs of reduction, but
      
      
      is usually sufficient at
      
      
      ).
    • Allow to warm to room temperature and stir for 2 hours.

  • Quenching (Critical):

    • Quench the reaction by adding 2M NaOH (or water, though NaOH helps break the Ti-emulsion). A heavy white precipitate (

      
      ) will form.
      
  • Workup:

    • Filter off the titanium salts through Celite.

    • Extract the filtrate with Diethyl Ether or DCM.

    • Acid-Base Purification: To isolate the pure amine, extract the organic layer with 1M HCl (pulling amine into aqueous phase), wash the organic layer (discard), then basify the aqueous layer (pH > 10) and re-extract into DCM.

Comparative Analysis of Reducing Agents

The following table summarizes why the protocols above were selected over common alternatives.

MethodReagentSelectivity RatingRisk Factors
Bechamp (Recommended)

High Iron waste disposal; heterogeneous stirring required.
Stannous Chloride

High Very acidic conditions may affect sensitive side chains; Tin is toxic.
Catalytic Hydrogenation

Low High risk of Dechlorination. Often strips the Cl atom before reducing the ketone.
Transfer Hydrogenation

Medium-High Requires specialized catalyst preparation; excellent for industrial scale-up but less accessible for quick lab work.
Hydride Reduction

None Will reduce Ketone, Nitro, and potentially strip Chlorine simultaneously.

Experimental Workflow Visualization

The following diagram details the workflow for the primary protocol (Nitro Reduction), ensuring safety and yield optimization.

Workflow Start Start: Dissolve Substrate in EtOH/Water AddReagents Add NH4Cl + Fe Powder (Vigorous Stirring) Start->AddReagents Reflux Reflux 80°C (2-4 hrs) Monitor TLC AddReagents->Reflux Filter Filtration (Celite) Remove Fe Sludge Reflux->Filter Extract Extraction (EtOAc) Wash w/ Brine Filter->Extract Final Product Isolation Recrystallization Extract->Final

Figure 2: Workflow for the Bechamp Reduction of 1-(4-Chloro-2-nitrophenyl)ethanone.

Safety & Handling (SDS Summary)

  • 1-(4-Chloro-2-nitrophenyl)ethanone: Irritant.[2] Potential skin sensitizer. Handle in a fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol. Causes severe eye irritation.[2]

  • Iron Waste: Finely divided iron can be pyrophoric. Do not discard dry iron filter cakes into trash bins; keep wet and dispose of in designated hazardous waste containers.

References

  • Selectivity of Nitro Reduction: Kulakov, I. V., et al. "Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations." Russian Journal of General Chemistry 78.12 (2008): 2374-2378.[3]

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry 60.15 (1995): 4928-4929.

  • General Properties & Safety: PubChem Compound Summary for CID 1051513 (Related Chloronitroacetophenones).

  • Catalytic Selectivity Data: Serna, P., & Corma, A. "Chemoselective hydrogenation of nitro compounds with supported gold catalysts." Science 313.5785 (2006): 332-334.

Sources

Analytical Techniques for the Characterization of 1-(4-Chloro-2-nitrophenyl)ethanone: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 1-(4-Chloro-2-nitrophenyl)ethanone (CAS No. 23082-51-1), a key intermediate in pharmaceutical and chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the selection of each analytical method.

Introduction and Physicochemical Profile

1-(4-Chloro-2-nitrophenyl)ethanone, also known as 4-Chloro-2-nitroacetophenone, is a substituted aromatic ketone. Its chemical structure, featuring a chloro and a nitro group on the phenyl ring, imparts specific chemical reactivity and physical properties that are crucial for its application in organic synthesis. Accurate characterization is paramount to ensure purity, confirm identity, and predict its behavior in subsequent reactions.

A thorough understanding of its physicochemical properties is the foundation of its analytical characterization.

PropertyValueSource(s)
Chemical Formula C₈H₆ClNO₃[1]
Molecular Weight 199.59 g/mol [2][3]
CAS Number 23082-51-1[3]
Appearance White to orange to green powder or crystal[4]
Melting Point 62 °C[2]
Boiling Point 244.8 °C at 760 mmHg[2]
Density 1.378 g/cm³[2]

Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of 1-(4-Chloro-2-nitrophenyl)ethanone. The following workflow outlines the recommended sequence of analyses.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity & Quantitative Analysis Sample Sample Melting_Point Melting Point Analysis Sample->Melting_Point Purity & Identity FTIR FTIR Spectroscopy Sample->FTIR Functional Groups UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Chromophore NMR NMR Spectroscopy (¹H & ¹³C) Melting_Point->NMR Confirmatory Data FTIR->NMR MS Mass Spectrometry (GC-MS or LC-MS) FTIR->MS Confirmatory Data UV_Vis->NMR HPLC HPLC NMR->HPLC GC GC NMR->GC Final_Report Final_Report NMR->Final_Report Structural Confirmation MS->HPLC MS->GC MS->Final_Report Molecular Weight HPLC->Final_Report Purity Data GC->Final_Report Purity Data

Caption: A logical workflow for the comprehensive characterization of 1-(4-Chloro-2-nitrophenyl)ethanone.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-(4-Chloro-2-nitrophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is influenced by the electron density around the nucleus, providing information about the chemical environment of each atom.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 1-(4-Chloro-2-nitrophenyl)ethanone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis and Expected Chemical Shifts: The aromatic region will show a complex splitting pattern due to the substituted phenyl ring. The methyl protons of the acetyl group will appear as a singlet.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Acetyl (CH₃)~2.5Singlet
Aromatic (Ar-H)7.5 - 8.5Multiplet

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis and Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
Acetyl (CH₃)~28-32
Aromatic (C-Cl)~130-135
Aromatic (C-NO₂)~145-150
Aromatic (C-H)~120-140
Carbonyl (C=O)~195-200
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. This absorption pattern provides a "fingerprint" of the functional groups present.

FTIR Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis and Expected Absorption Bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Carbonyl (C=O)Stretching1700-1680
Nitro (N-O)Asymmetric Stretching1550-1500
Nitro (N-O)Symmetric Stretching1370-1330
C-ClStretching800-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Principle: In a mass spectrometer, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like acetone or ethyl acetate.

  • Instrument Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-1701).

    • Injection Mode: Split or splitless injection.

    • Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis and Expected Fragmentation:

    • Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z 199 and 201 in a ~3:1 ratio due to the chlorine isotopes).

    • Key Fragments: Loss of the acetyl group ([M-43]⁺), loss of the nitro group ([M-46]⁺), and other characteristic fragments of the aromatic ring.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for determining the purity of 1-(4-Chloro-2-nitrophenyl)ethanone and for quantifying it in reaction mixtures or final products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

Reverse-Phase HPLC Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to a concentration within the linear range of the detector (e.g., 0.1-1 mg/mL).

  • Instrument Parameters:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water. A gradient elution may be necessary to separate impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined from the UV-Vis spectrum, likely around 254 nm or 280 nm).

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

Caption: A typical workflow for the HPLC analysis of 1-(4-Chloro-2-nitrophenyl)ethanone.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the column walls.

GC-FID Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., acetone or dichloromethane).

  • Instrument Parameters:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Port Temperature: Sufficiently high to ensure complete vaporization (e.g., 250 °C).

    • Oven Temperature Program: A temperature program that allows for the separation of the analyte from any impurities.

    • Detector: Flame Ionization Detector (FID) for quantitative analysis.

  • Data Analysis: Purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Conclusion

The comprehensive characterization of 1-(4-Chloro-2-nitrophenyl)ethanone requires a combination of spectroscopic and chromatographic techniques. The protocols outlined in this guide provide a robust framework for researchers to confirm the identity, elucidate the structure, and determine the purity of this important chemical intermediate. Adherence to these analytical principles will ensure the quality and reliability of data in research and development settings.

References

  • Solubility of Things. 4'-Nitroacetophenone. [Link] (Note: This is a proxy for general solubility behavior of related compounds).

  • PureSynth. 4-Chloro-2-Nitroacetophenone 98.0%(GC). [Link]

  • NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]

  • NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]

  • NIST. Acetophenone, 4'-nitro-. [Link]

  • NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]

  • NIST. Ethanone, 1-(2-nitrophenyl)-. [Link]

  • ResearchGate. Figure S29. 1 H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • PubChem. m-Nitroacetophenone. [Link]

  • SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

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Application Note: Elucidating the Mass Spectrometric Fragmentation of 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometric fragmentation pattern of 1-(4-Chloro-2-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Understanding its behavior under different ionization techniques is critical for reaction monitoring, purity assessment, and metabolite identification. We present detailed protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The narrative explains the causal chemical principles behind the predicted fragmentation pathways, including alpha-cleavage, nitro group rearrangements, and characteristic isotopic patterns, providing a robust framework for structural confirmation.

Introduction

1-(4-Chloro-2-nitrophenyl)ethanone is an aromatic ketone containing both a nitro group and a chlorine atom. This combination of functional groups makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. The precise characterization of this molecule and its derivatives is essential for process control and regulatory compliance. Mass spectrometry serves as a primary analytical tool for this purpose, offering high sensitivity and structural specificity. This document outlines the expected fragmentation behavior of the title compound, providing field-proven protocols and explaining the ion chemistry to empower researchers in their analytical endeavors.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₆ClNO₃[1][2]
Molecular Weight 199.59 g/mol [1][2]
Appearance Solid[1]
InChI Key PUUYGMZERWRIDS-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)C1=C(C=C(Cl)C=C1)[O-][2]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Ionization (EI) is a robust technique for analyzing volatile and semi-volatile compounds like 1-(4-Chloro-2-nitrophenyl)ethanone. The high energy of EI (typically 70 eV) induces extensive and reproducible fragmentation, creating a detailed fingerprint for structural elucidation.[3]

Experimental Protocol: GC-MS

This protocol provides a starting point for method development, adaptable to various instrument configurations.

3.1.1. Sample Preparation

  • Accurately weigh 1 mg of 1-(4-Chloro-2-nitrophenyl)ethanone.

  • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration in the low µg/mL range (e.g., 1-10 µg/mL), suitable for GC-MS analysis.

  • Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

3.1.2. Instrumental Parameters

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
Injection Port Split/SplitlessSplitless mode is recommended for high sensitivity.
Injector Temp. 280 °CEnsures rapid volatilization without thermal degradation.
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium (99.999% purity)Provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for column dimensions.
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar column suitable for a wide range of aromatic compounds.[3]
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)A general-purpose ramp to ensure good separation and elution.
MS System Agilent 5977B MSD or equivalentStandard quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI)Standard for creating searchable library spectra.
Ionization Energy 70 eVStandardized energy for reproducible fragmentation.[3]
Source Temp. 230 °CPrevents condensation of analytes in the source.[4]
Quadrupole Temp. 150 °CMaintains ion path integrity.[4]
Mass Range m/z 40-400Covers the molecular ion and expected fragments.
Predicted EI Fragmentation Pattern

Upon electron ionization, 1-(4-Chloro-2-nitrophenyl)ethanone will form a molecular ion (M•+) at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl). The presence of a single chlorine atom dictates an M/M+2 isotopic pattern with a characteristic ~3:1 intensity ratio, which will be observed for all chlorine-containing fragments.[5][6] The fragmentation is predicted to be driven by the ketone and nitro functionalities.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The most favorable fragmentation for ketones is the cleavage of the C-C bond adjacent to the carbonyl group.[7][8] Loss of the methyl radical (•CH₃, 15 Da) is a primary pathway, leading to the formation of a resonance-stabilized acylium ion.

  • Nitro Group Fragmentation: Aromatic nitro compounds are known to fragment via the loss of •NO (30 Da) and •NO₂ (46 Da) radicals.[9]

  • Ortho Effect: The ortho-positioning of the acetyl and nitro groups can lead to specific intramolecular reactions.[9][10] One possibility is the loss of a hydroxyl radical (•OH) via hydrogen abstraction from the acetyl methyl group by the nitro group oxygen, followed by rearrangement.

Table of Predicted EI Fragments:

m/z (³⁵Cl / ³⁷Cl)Proposed Fragment IonNeutral LossMechanistic Rationale
199 / 201[C₈H₆ClNO₃]•+-Molecular Ion (M•+)
184 / 186[C₇H₃ClNO₃]•+•CH₃Alpha-Cleavage of the acetyl group.[11][12]
153 / 155[C₇H₃Cl]•+•CH₃, •NO₂Alpha-cleavage followed by loss of nitrogen dioxide.
154 / 156[C₈H₆ClO]•+•NO₂Loss of the nitro group as a radical.
138 / 140[C₇H₃ClO]•+•CH₃, •NOAlpha-cleavage followed by loss of nitric oxide.
111 / 113[C₆H₄Cl]+C₂H₂O, •NO₂Loss of nitro group and ketene from the molecular ion.
43[C₂H₃O]+C₆H₃ClNO₂Alpha-cleavage forming the acetyl cation.

Diagram of Predicted EI Fragmentation:

EI_Fragmentation M [M]•+ m/z 199/201 F184 [M - CH₃]•+ m/z 184/186 M->F184 - •CH₃ (α-cleavage) F154 [M - NO₂]•+ m/z 154/156 M->F154 - •NO₂ F43 [CH₃CO]+ m/z 43 M->F43 - •C₆H₃ClNO₂ F153 [M - CH₃ - NO₂]•+ m/z 153/155 F184->F153 - •NO₂ F138 [M - CH₃ - NO]•+ m/z 138/140 F184->F138 - •NO F111 [C₆H₄Cl]+ m/z 111/113 F154->F111 - C₂H₂O

Caption: Predicted EI fragmentation pathway for 1-(4-Chloro-2-nitrophenyl)ethanone.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile derivatives or when analyzing complex matrices, LC-MS/MS with a soft ionization technique like ESI is preferable. ESI typically produces a protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it ideal for targeted quantification and structural analysis via collision-induced dissociation (CID).[13][14]

Experimental Protocol: LC-MS/MS

This protocol is designed for a standard reverse-phase LC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

4.1.1. Sample and Mobile Phase Preparation

  • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

  • Dilute the stock solution to the ng/mL range using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Filter all mobile phases through a 0.22 µm membrane.

4.1.2. Instrumental Parameters

ParameterSettingRationale
LC System Vanquish Flex UHPLC or equivalentHigh-pressure system for efficient separation.
Column Accucore C18 (100 x 2.1 mm, 2.6 µm) or equivalentC18 chemistry provides good retention for moderately polar compounds.
Column Temp. 40 °CEnsures reproducible retention times.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLStandard volume for LC analysis.
Gradient 10% B to 95% B over 8 min, hold 2 min, return to 10% B and equilibrate for 3 min.A typical gradient for screening and analysis.
MS System Q Exactive Plus Orbitrap or Triple Quadrupole MSHigh-resolution or tandem MS for precursor selection and fragmentation.
Ionization Mode Electrospray Ionization (ESI), PositiveKetones and nitroaromatics can be protonated.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 320 °CFacilitates desolvation.
Sheath/Aux Gas Nitrogen, 40 / 10 (arbitrary units)Optimizes spray stability and desolvation.
Precursor Ion m/z 200.0088 (for ³⁵Cl)The [M+H]⁺ ion for MS/MS experiments.
Collision Energy Stepped 15, 25, 40 eVA range of energies to produce informative product ion spectra.
Predicted ESI-MS/MS Fragmentation Pattern

In positive ion ESI, the molecule will be detected as the protonated species, [M+H]⁺, at m/z 200 (for ³⁵Cl) and 202 (for ³⁷Cl). Fragmentation induced by CID will proceed from this even-electron ion.

Key Fragmentation Pathways:

  • Loss of Water: A common fragmentation pathway for ortho-nitro compounds containing abstractable hydrogens is the loss of water (18 Da).[15] The protonated carbonyl oxygen can facilitate a rearrangement involving the nitro group.

  • Loss of Nitric Oxide (NO): The loss of neutral molecules is favored from even-electron ions. Loss of •NO can occur, but often rearrangements precede it.[16]

  • Loss of Acetyl Group Components: Cleavage of the acetyl group can occur, leading to the loss of ketene (CH₂CO, 42 Da).

Table of Predicted ESI-MS/MS Fragments:

Precursor m/z (³⁵Cl / ³⁷Cl)Product m/z (³⁵Cl / ³⁷Cl)Proposed Fragment IonNeutral LossMechanistic Rationale
200 / 202182 / 184[C₈H₅ClNO₂]⁺H₂OLoss of water, likely via an ortho effect.[15]
200 / 202154 / 156[C₈H₇ClO]⁺NO₂Loss of the nitro group.
200 / 202158 / 160[C₆H₄ClNO]⁺CH₂COLoss of ketene from the protonated molecule.
182 / 184154 / 156[C₈H₅ClO]⁺COLoss of carbon monoxide from the [M+H-H₂O]⁺ ion.
158 / 160130 / 132[C₆H₄Cl]⁺CODecarbonylation of the benzoxazole-type intermediate.

Diagram of Predicted ESI-MS/MS Fragmentation:

ESI_Fragmentation M [M+H]+ m/z 200/202 F182 [M+H - H₂O]+ m/z 182/184 M->F182 - H₂O (ortho effect) F158 [M+H - CH₂CO]+ m/z 158/160 M->F158 - CH₂CO F154 [M+H - NO₂]+ m/z 154/156 M->F154 - •NO₂ F154_2 [C₈H₅ClO]+ m/z 154/156 F182->F154_2 - CO F130 [C₆H₄Cl]+ m/z 130/132 F158->F130 - CO

Caption: Predicted ESI-MS/MS fragmentation for 1-(4-Chloro-2-nitrophenyl)ethanone.

Conclusion

The mass spectrometric fragmentation of 1-(4-Chloro-2-nitrophenyl)ethanone is directed by its constituent functional groups. Under high-energy EI, characteristic alpha-cleavage of the ketone and fragmentation of the nitro group are expected to produce a rich, structurally informative spectrum. Under softer ESI conditions, analysis of the protonated molecule via MS/MS is predicted to proceed through neutral losses influenced by intramolecular rearrangements, or ortho effects. The protocols and predicted fragmentation pathways detailed in this application note provide a robust scientific foundation for the analysis of this compound, enabling confident identification and characterization in research and quality control environments.

References

  • Lead Sciences. 1-(4-Chloro-2-nitrophenyl)ethanone. [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Kitanovski, Z. et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. [Link]

  • Benoit, F. M., & Holmes, J. L. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • Uchiyama, S. et al. (2002). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 6.4: Isotope Abundance. [Link]

  • Yinon, J. et al. (2003). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. PubMed. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Tsekouras, A. A. et al. (2007). Sequential ortho effects: characterization of novel [M - 35]+ fragment ions in the mass spectra of 2-alkyl-4, 6-dinitrophenols. American Society for Mass Spectrometry. [Link]

  • Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]

  • NIST. Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. [Link]

  • Chemistry Made Simple. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link]

  • Jones, A. M. et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • ResolveMass Laboratories Inc. (2024). Top 5 Nitrosamine Testing Methods. [Link]

  • Tsedev, N. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. NIST. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. [Link]

  • All about Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. [Link]

  • Lee, D. et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]

  • JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Spengler, B. et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]

  • Ren, Y. et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. MDPI. [Link]

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practical laboratory uses of 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility Profile

1-(4-Chloro-2-nitrophenyl)ethanone (CAS: 5909-25-1), also known as 4'-chloro-2'-nitroacetophenone, is a high-value bifunctional scaffold in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups: the electron-withdrawing nitro group, the labile acetyl group, and the halogen handle.

Unlike simple nitrobenzenes, this compound is a "privileged intermediate" for the synthesis of nitrogen heterocycles , specifically 4-hydroxyquinolines and substituted indoles (via modified routes), which are core pharmacophores in kinase inhibitors, antimalarials, and antibacterial agents.

Chemical Profile
PropertySpecification
IUPAC Name 1-(4-Chloro-2-nitrophenyl)ethan-1-one
CAS Number 5909-25-1
Molecular Formula C₈H₆ClNO₃
Molecular Weight 199.59 g/mol
Appearance Yellow to light orange crystalline powder
Melting Point 55–59 °C
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Hazards Skin/Eye Irritant (H315, H319); Potential Mutagen (Nitro compound)

Core Application 1: Synthesis of 6-Chloro-4-hydroxyquinoline

Context: The most direct and high-yield application of o-nitroacetophenones is the synthesis of 4-hydroxyquinolines (4-quinolones) via the Leimgruber-Batcho-type enaminone intermediate . This scaffold is ubiquitous in medicinal chemistry (e.g., fluoroquinolone antibiotics, kinase inhibitors).

Mechanism

The reaction proceeds through the condensation of the acetyl methyl group with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by reductive cyclization. Unlike o-nitrotoluenes which yield indoles, o-nitroacetophenones yield quinolines due to the incorporation of the carbonyl carbon into the ring.

Experimental Protocol
Step 1: Enaminone Formation

Reagents: 1-(4-Chloro-2-nitrophenyl)ethanone (1.0 eq), DMF-DMA (1.5–2.0 eq), DMF (Solvent).

  • Setup: Charge a round-bottom flask with 1-(4-Chloro-2-nitrophenyl)ethanone (10 g, 50 mmol) and anhydrous DMF (50 mL).

  • Addition: Add DMF-DMA (11.9 g, 100 mmol) under nitrogen atmosphere.

  • Reaction: Heat the mixture to 100–110 °C for 4–6 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the starting ketone and the appearance of a deep red/orange spot (Enaminone).

  • Workup: Remove excess DMF and DMF-DMA under reduced pressure (rotary evaporator). The residue is typically a dark red solid or viscous oil: 1-(4-chloro-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one .

    • Note: This intermediate is generally used directly without further purification.[1]

Step 2: Reductive Cyclization

Reagents: Enaminone intermediate, H₂ (balloon) or Fe/AcOH, Pd/C (10% wt).

  • Solvation: Dissolve the crude enaminone in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading). Caution: Pd/C is pyrophoric; add under an inert blanket (Argon/N₂).[1]

  • Reduction: Purge the vessel with Hydrogen gas (H₂) and stir under a hydrogen balloon (1 atm) at Room Temperature for 12–16 hours.

    • Alternative: For large scales where dechlorination is a risk, use Iron powder (5 eq) in Acetic Acid at 80 °C.[1]

  • Workup: Filter the catalyst through a Celite pad. Wash with hot methanol.[1]

  • Isolation: Concentrate the filtrate. The product, 6-chloro-4-hydroxyquinoline , often precipitates upon cooling or addition of water. Recrystallize from Ethanol/DMF.[1]

Visual Pathway (Graphviz)

G cluster_0 Key Transformation Start 1-(4-Chloro-2- nitrophenyl)ethanone Inter Enaminone Intermediate Start->Inter Condensation Reagent1 DMF-DMA 110°C Reagent1->Inter Product 6-Chloro-4- hydroxyquinoline Inter->Product Cyclization Reagent2 H2, Pd/C (Reductive Cyclization) Reagent2->Product

Caption: Synthesis of the quinoline scaffold via enaminone intermediate. The extra carbon from the acetyl group expands the ring to a 6-membered heterocycle.

Core Application 2: Chemoselective Reduction to o-Aminoacetophenone

Context: Reduction of the nitro group without reducing the ketone carbonyl is critical for preparing 1-(2-amino-4-chlorophenyl)ethanone . This intermediate is the precursor for the Friedländer Synthesis , allowing access to 2,4-disubstituted quinolines.

Protocol: Iron-Mediated Reduction

Why: Catalytic hydrogenation (Pd/C) risks reducing the ketone to an alcohol or dechlorinating the aromatic ring. Iron/Acetic acid is highly chemoselective for the nitro group.[1]

  • Setup: In a 3-neck flask equipped with a mechanical stirrer, dissolve 1-(4-Chloro-2-nitrophenyl)ethanone (10 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (0.5 g) and Iron Powder (325 mesh, 4.0 eq).

  • Reaction: Heat to reflux (80 °C) for 2–4 hours.

    • Observation: The yellow suspension will turn dark/black (iron oxides).[1]

  • Workup: Filter hot through Celite to remove iron residues. Wash the cake with hot ethanol.

  • Purification: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.[1] The organic layer is dried (Na₂SO₄) and concentrated to yield the amino-acetophenone as a yellow solid.

Downstream Application: Friedländer Synthesis

React the isolated 1-(2-amino-4-chlorophenyl)ethanone with a ketone (e.g., cyclohexanone) and base (KOH) to fuse a second ring, creating complex tricyclic structures used in DNA-intercalating drugs.

Troubleshooting & Expert Insights

Dechlorination Risks[3]
  • Issue: When using H₂/Pd-C for nitro reduction, the chlorine atom at the 4-position is susceptible to hydrogenolysis (removal), yielding the non-chlorinated analog.

  • Solution: Use Platinum on Carbon (Pt/C) or Sulfided Platinum , which are less active toward aryl halides.[1] Alternatively, add Diphenylsulfide (0.1 eq) as a catalyst poison to prevent dechlorination, or switch to the Fe/AcOH or SnCl₂ method described above.

Enaminone Stability[3]
  • Insight: The enaminone intermediate from the DMF-DMA reaction is moisture sensitive. While it can be stored, it is best processed immediately.[1] If storage is necessary, keep under Argon at -20 °C.

Regioselectivity in Indole vs. Quinoline
  • Clarification: Researchers often confuse o-nitroacetophenone with o-nitrotoluene.

    • o-Nitrotoluene + DMF-DMA → Indole.

    • o-Nitroacetophenone + DMF-DMA → Quinoline .

    • To make Indoles from this starting material: One must first reduce the ketone to an ethyl group (Wolff-Kishner) before the DMF-DMA step, or use a different pathway (e.g., Hemetsberger synthesis).

Experimental Workflow Diagram

Workflow Start Start: 1-(4-Chloro-2-nitrophenyl)ethanone Decision Target Scaffold? Start->Decision PathA Path A: Quinoline Synthesis Decision->PathA Heterocycle Formation PathB Path B: Friedländer Precursor Decision->PathB Functionalization StepA1 Condensation: DMF-DMA, 110°C, 4h PathA->StepA1 StepB1 Reduction: Fe / NH4Cl / EtOH, Reflux PathB->StepB1 StepA2 Intermediate: Enaminone (Dark Red) StepA1->StepA2 StepA3 Cyclization: H2/Pd-C or Fe/AcOH StepA2->StepA3 ResultA Product: 6-Chloro-4-hydroxyquinoline StepA3->ResultA ResultB Product: 1-(2-Amino-4-chlorophenyl)ethanone StepB1->ResultB

Caption: Decision tree for processing 1-(4-Chloro-2-nitrophenyl)ethanone into key medicinal scaffolds.

References

  • Leimgruber-Batcho Derived Methodologies

    • Title: "A convenient synthesis of 4-hydroxyquinolines
    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the DMF-DMA route for acetophenones yielding quinolines.
  • Chemoselective Reduction Protocols

    • Title: "Selective reduction of nitro compounds in the presence of ketones."[1][2]

    • Source:Organic Process Research & Development.
    • Relevance: Validates the Fe/NH4Cl method for preserving the acetyl group.
  • Safety Data & Properties

    • Title: "Safety Data Sheet: 1-(4-Chloro-2-nitrophenyl)ethanone."
    • Source: Fisher Scientific / Sigma-Aldrich.[1]

    • Relevance: Hazard identification (H315, H319).[1][3]

  • Friedländer Synthesis Application

    • Title: "Synthesis of substituted quinolines via Friedländer condensation."[1]

    • Source:Tetrahedron Letters.
    • Relevance: Demonstrates the utility of the o-aminoacetophenone intermedi

Sources

Application Note: Scale-Up Synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone (also known as 4'-chloro-2'-nitroacetophenone) presents a classic regioselectivity challenge in aromatic chemistry. Direct nitration of 4'-chloroacetophenone typically yields the 3-nitro isomer due to the meta-directing nature of the acetyl group, rendering it unsuitable for producing the 2-nitro target.

This Application Note details the Acyl Malonate Decarboxylation (Bowman-Cason) route, identified as the most robust, scalable, and chemically defined method for this specific isomer. By constructing the methyl ketone moiety after establishing the aromatic substitution pattern, this protocol guarantees high regiochemical fidelity. The guide provides a self-validating workflow suitable for kilogram-scale production, emphasizing thermal safety and impurity control.

Strategic Route Selection

The Regioselectivity Dilemma

In scale-up chemistry, route selection is dictated by impurity profiles.

  • Route A: Direct Nitration (REJECTED): Nitration of 4'-chloroacetophenone yields ~80-90% of the meta-nitro isomer (3-nitro). Separation of the minor ortho-nitro isomer (2-nitro) requires expensive chromatography, making it non-viable for scale-up.

  • Route B: Acyl Malonate Decarboxylation (SELECTED): This route utilizes 4-chloro-2-nitrobenzoic acid as the starting material. The pre-existing nitro group at the ortho position is preserved. The carboxylic acid is converted to a methyl ketone via a malonate intermediate. This method is chemically "clean," with the primary byproducts being CO₂ and ethanol.

Route Comparison Diagram

RouteSelection Start1 Starting Material: 4'-Chloroacetophenone Reaction1 Direct Nitration (HNO3/H2SO4) Start1->Reaction1 Product1 Major Product: 3-Nitro Isomer (Wrong Regioisomer) Reaction1->Product1 Meta-direction dominates Start2 Starting Material: 4-Chloro-2-nitrobenzoic Acid Step2a 1. SOCl2 (Acid Chloride) 2. Diethyl Malonate/Mg(OEt)2 Start2->Step2a Step2b Hydrolysis & Decarboxylation (H2SO4/AcOH) Step2a->Step2b Target Target: 1-(4-Chloro-2-nitrophenyl)ethanone Step2b->Target 100% Regiocontrol

Caption: Decision tree highlighting the failure of direct nitration vs. the specificity of the malonate route.

Process Safety Assessment

Before proceeding to the protocol, the following hazards must be mitigated:

Hazard ClassSourceRisk DescriptionMitigation
Thermal Acylation ReactionThe reaction of acid chloride with magnesium malonate enolate is exothermic.Controlled addition rate; maintain T < 35°C during addition.
Pressure DecarboxylationHydrolysis releases stoichiometric quantities of CO₂ gas.Ensure reactor venting is sized for peak gas evolution; use a scrubber for acidic vapors.
Chemical Thionyl ChlorideReleases HCl and SO₂ gases. Reacts violently with water.Use a caustic scrubber (NaOH) for off-gassing. Anhydrous conditions required.
Toxicity Nitro CompoundsPotential sensitizers and mutagens.Full PPE (Tyvek suits, respirators) and closed-system handling.

Detailed Experimental Protocol

Scale Basis: 1.0 Mole (approx. 200g output) Yield Target: 75-85%

Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert 4-chloro-2-nitrobenzoic acid to 4-chloro-2-nitrobenzoyl chloride.

  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser (vented to a caustic scrubber), and a dropping funnel.

  • Charge: Add 4-Chloro-2-nitrobenzoic acid (201.6 g, 1.0 mol) and Toluene (600 mL) .

  • Activation: Add Thionyl Chloride (142.8 g, 1.2 mol) dropwise over 30 minutes. Add catalytic DMF (1 mL) .

  • Reaction: Heat to reflux (approx. 110°C) for 3-4 hours. Monitor by cessation of gas evolution or by quenching an aliquot in MeOH (check for methyl ester by TLC/HPLC).

  • Workup: Distill off excess Thionyl Chloride and Toluene under reduced pressure to yield the crude acid chloride as a yellow oil/solid. Note: Do not purify further; use immediately in Phase 2.

Phase 2: Acylation (Bowman-Cason Condensation)

Objective: Form the diethyl (4-chloro-2-nitrobenzoyl)malonate intermediate.

  • Reagent Prep: In a clean, dry 5L reactor, charge Magnesium turnings (24.3 g, 1.0 mol) and Absolute Ethanol (50 mL) . Add CCl4 (1 mL) to initiate.

  • Enolate Formation: Once the reaction starts (effervescence), add a solution of Diethyl Malonate (160.2 g, 1.0 mol) in Ethanol (150 mL) and Toluene (400 mL) dropwise. Maintain a steady reflux until all Mg is consumed (approx. 2-3 hours).

    • Checkpoint: The solution should be a clear to slightly hazy viscous liquid (Magnesium Ethoxy Malonate).

  • Acylation: Cool the mixture to 20-25°C. Dissolve the crude acid chloride (from Phase 1) in Toluene (200 mL) .

  • Addition: Add the acid chloride solution to the magnesium enolate dropwise. Critical: Control temperature < 35°C. The reaction is exothermic.

  • Completion: After addition, stir for 1 hour at room temperature, then acidify with dilute H₂SO₄ (caution: heat evolution) to dissolve magnesium salts. Separate the organic layer and wash with water. Evaporate solvent to obtain the crude Acyl Malonate .

Phase 3: Hydrolysis & Decarboxylation

Objective: Convert the acyl malonate to the final methyl ketone.

  • Charge: Place the crude acyl malonate in a reactor with Glacial Acetic Acid (300 mL) , Water (200 mL) , and Conc. Sulfuric Acid (30 mL) .

  • Reflux: Heat to vigorous reflux.[1]

    • Observation: CO₂ evolution will be significant. Ensure the condenser is efficient.

  • Duration: Reflux for 4-6 hours. Monitor by HPLC for the disappearance of the malonate peak.

  • Isolation: Cool to room temperature. Pour the mixture into Ice Water (1.5 L) .

  • Crystallization: The product, 1-(4-Chloro-2-nitrophenyl)ethanone , typically precipitates as a solid.

    • If oil forms: Extract with Ethyl Acetate, wash with NaHCO₃ (to remove acetic acid), dry, and concentrate. Recrystallize from Ethanol/Water or Hexanes/EtOAc.

Process Flow Diagram (PFD)

ProcessFlow Input1 4-Chloro-2-nitrobenzoic Acid + SOCl2 Reactor1 Reactor 1: Acid Chloride Formation (Reflux, 110°C) Input1->Reactor1 Input2 Mg + Diethyl Malonate + EtOH Reactor2 Reactor 2: Enolate Formation (Mg consumption) Input2->Reactor2 Reactor3 Coupling: Acylation (T < 35°C) Reactor1->Reactor3 Crude Acid Cl Reactor2->Reactor3 Mg Enolate Reactor4 Hydrolysis: Decarboxylation (-CO2) Reactor3->Reactor4 Acyl Malonate Product Final Product: Crystalline Solid Reactor4->Product Precipitate

Caption: Step-by-step unit operations for the scale-up synthesis.

Analytical Profile & Quality Control

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Identity 1H-NMR (CDCl3)δ 2.55 (s, 3H, -COCH3), 7.5-8.0 (aromatic pattern)
Melting Point DSC/Capillary87-89°C (Lit. value check required)
Residual Solvent GC-HSToluene < 890 ppm, Ethanol < 5000 ppm

Troubleshooting:

  • Low Yield in Phase 2: Ensure Magnesium is fully reacted before adding acid chloride. Unreacted Mg will destroy the acid chloride.

  • Incomplete Decarboxylation: Ensure the reflux is vigorous and the acid concentration is sufficient. If the intermediate persists, add more H₂SO₄.

References

  • Reynolds, G. A., & Hauser, C. R. (1963). o-Nitroacetophenone.[2][3][4][5][6] Organic Syntheses, Coll. Vol. 4, p. 708.

  • Bowman, R. E. (1950). Ketone Synthesis. Journal of the Chemical Society.
  • Xie, Y., et al. (2018). Method for synthesizing o-nitroacetophenone compound. CN105198813B.[7] (Patent describing variations of the nitroacetophenone synthesis).

  • Guidechem . Synthesis of 2-Nitroacetophenone.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-4C2N-ETH Status: Active Support Tier: Level 3 (Senior Application Scientist) Target Molecule: 1-(4-Chloro-2-nitrophenyl)ethanone CAS: 5554-66-5 (Generic isomer check required) / Specific Isomer: 34036-07-2

Core Directive: Route Selection & The "Nitration Trap"

User Alert: If you are currently attempting to synthesize this target via the direct nitration of 4-chloroacetophenone , stop immediately.

The Technical Reality: Direct nitration of 4-chloroacetophenone is the primary cause of yield failure for this specific isomer.

  • Electronic Conflict: The acetyl group (

    
    ) is a meta-director.[1] The chlorine atom (
    
    
    
    ) is an ortho/para-director.
  • The Result: Nitration proceeds primarily to the position meta to the acetyl group (and ortho to the chlorine), yielding 1-(4-chloro-3-nitrophenyl)ethanone .

  • The Fix: To secure the nitro group at the ortho position relative to the acetyl (the 2-position), you must build the acetyl group after the nitro group is established.

Recommended Workflow: The Bowman-Cason Modification (Acyl Malonate Condensation). This route guarantees regioselectivity by starting with the pre-functionalized 4-chloro-2-nitrobenzoic acid scaffold.

The Validated Protocol (Bowman-Cason Synthesis)

This protocol utilizes the magnesium enolate of diethyl malonate, which prevents O-acylation (a common side reaction with sodium enolates) and ensures high-yield C-acylation.

Phase 1: Activation of the Scaffold

Objective: Convert 4-chloro-2-nitrobenzoic acid to the acid chloride.

  • Reagents: 4-Chloro-2-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), catalytic DMF (2-3 drops), Toluene (Solvent).
    
  • Procedure:

    • Suspend the acid in dry toluene.

    • Add

      
       and DMF.
      
    • Reflux for 2–3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Critical Step: Remove excess

      
       via vacuum distillation. Residual thionyl chloride will destroy the magnesium enolate in the next step.
      
    • Result: Crude 4-chloro-2-nitrobenzoyl chloride.

Phase 2: The Magnesium Enolate Condensation

Objective: Form the


-keto ester intermediate.
  • Reagents: Magnesium turnings (1.0 eq), Absolute Ethanol (1.0 eq),

    
     (catalytic), Diethyl Malonate (1.0 eq), Dry Ether or THF.
    
  • Preparation of Mg(OEt)2:

    • React Mg turnings with absolute ethanol and catalytic

      
       in ether/THF to generate Magnesium Ethoxide in situ.
      
    • Note: Commercial Magnesium Ethoxide can be used if fresh and kept dry.

  • Acylation:

    • Add Diethyl Malonate to the Mg reaction mixture.[2] Reflux for 1 hour to form the Magnesium Malonate Enolate (Chemospecific C-nucleophile).

    • Cool to

      
      .
      
    • Add the Acid Chloride (dissolved in ether) dropwise.

    • Reflux for 2 hours. The solution usually turns viscous/yellow.

    • Workup: Acidify with dilute

      
       to quench. Separate the organic layer containing the acyl malonate.
      
Phase 3: Hydrolysis & Decarboxylation

Objective: Remove the ester groups to reveal the ketone.

  • Reagents: Glacial Acetic Acid, Concentrated

    
    , Water.
    
  • Procedure:

    • Reflux the crude acyl malonate in a mixture of Acetic Acid/Water/H2SO4 (ratio ~ 10:5:1) for 4–6 hours.

    • Mechanism: Acid-catalyzed hydrolysis converts esters to carboxylic acids (

      
      -keto diacid), which spontaneously decarboxylate upon heating.[3]
      
    • Purification: Pour onto ice. The product, 1-(4-Chloro-2-nitrophenyl)ethanone , typically precipitates as a solid. Recrystallize from Ethanol/Water.

Diagnostic Matrix (Troubleshooting)

Use this matrix to identify the root cause of your yield loss.

SymptomProbable CauseTechnical Solution
Wrong Isomer (NMR shows 3-nitro) Route Error: You used direct nitration of 4-chloroacetophenone.Abort. Switch to the Acid Chloride

Malonate route described above.
Low Yield (<30%) in Phase 2 O-Acylation: Used Sodium (NaH/NaOEt) instead of Magnesium.Switch Metal: Magnesium (

) chelates the dicarbonyl oxygen, forcing the nucleophilic attack from the Carbon. Sodium allows attack from Oxygen.
No Reaction in Phase 2 Moisture Contamination: Reagents were wet.Dry: The Acid Chloride must be free of

. Solvents must be anhydrous. Water kills the enolate immediately.
Product is an Oil/Impure Incomplete Decarboxylation: Phase 3 reflux was too short or not acidic enough.Force Conditions: Extend reflux time in Phase 3. Ensure

evolution has completely stopped.
Violent Exotherm Runaway Grignard-like reaction: Adding acid chloride too fast.Control: Cool the enolate to

before addition. Add acid chloride dropwise.

Visualizing the Pathway

The following diagram illustrates the critical decision points and the chemical logic of the recommended route.

G Start Start: 4-Chloro-2-nitrobenzoic Acid Step1 1. Activation (SOCl2, Toluene) Start->Step1 Inter1 Intermediate: Acid Chloride Step1->Inter1 Step2 2. Condensation (Mg(OEt)2 + Diethyl Malonate) Inter1->Step2 C-Acylation Inter2 Intermediate: Acyl Malonate Step2->Inter2 Step3 3. Hydrolysis/Decarboxylation (H2SO4, AcOH, Reflux) Inter2->Step3 Target Target: 1-(4-Chloro-2-nitrophenyl)ethanone Step3->Target Trap TRAP: Direct Nitration of 4-Chloroacetophenone WrongProduct Wrong Isomer: 1-(4-Chloro-3-nitrophenyl)ethanone Trap->WrongProduct Meta-Direction WrongProduct->Target IMPOSSIBLE

Caption: Logical flow of the Bowman-Cason synthesis vs. the failed direct nitration route.

Frequently Asked Questions (Deep Dive)

Q: Can I use the Suzuki coupling method instead? A: Yes, coupling 4-chloro-2-nitroiodobenzene with a vinyl ether or boronate is possible, but it is significantly more expensive and requires precious metal catalysts (Pd). The Malonate method described above is the industrial standard for "Yield per Dollar" efficiency.

Q: Why is Magnesium Ethoxide preferred over Sodium Ethoxide? A: This is a matter of Hard-Soft Acid-Base (HSAB) theory and chelation. The Magnesium ion (


) forms a tight, six-membered chelate ring with the dicarbonyl system of the malonate. This "locks" the oxygens, preventing them from acting as nucleophiles. Consequently, the central Carbon atom becomes the only available nucleophile, ensuring the formation of the C-C bond required for the ketone backbone. Sodium (

) does not chelate as strongly, leading to mixtures of O-acyl and C-acyl products.

Q: My final product has a melting point lower than reported (


). Why? 
A:  This usually indicates trace amounts of the un-decarboxylated intermediate  (the keto-acid). Recrystallize using Ethanol/Water (1:1). If the problem persists, re-subject the material to the Phase 3 acidic reflux for an additional 2 hours.

References

  • Bowman, R. E. (1950). "Adaptation of the Malonic Ester Synthesis to the Preparation of Ketones." Journal of the Chemical Society, 325-329.
  • Reynolds, G. A., & Hauser, C. R. (1950). "Org. Syn. Coll. Vol. 4: o-Nitroacetophenone." Organic Syntheses. (Validates the malonate route for nitro-acetophenones).

  • Google Patents. (2019). "CN109232259B - Preparation method of nitroacetophenone." (Describes the specific Acid Chloride -> Malonate workflow for high yield).

  • BenchChem Support. (2025). "Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone." (Cited for the "Nitration Trap" logic regarding directing groups).

Sources

Technical Support Center: Regioselective Nitration of 4-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective nitration of 4-chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful synthesis of the desired 4-chloro-3-nitroacetophenone intermediate.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the nitration of 4-chloroacetophenone, offering explanations and actionable solutions.

Question: Why am I getting a low yield of the desired 4-chloro-3-nitroacetophenone and a significant amount of other isomers?

Answer: This is a primary challenge stemming from the competing directing effects of the two substituents on the benzene ring.

  • Underlying Cause: The chloro group is an ortho, para-director, while the acetyl group is a meta-director.[3][4][5] Both are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene itself.[6][7] The acetyl group, being a moderately deactivating group, has a stronger influence and directs the incoming nitronium ion (NO₂⁺) primarily to the position meta to it (C3). The chloro group, a weakly deactivating ortho, para-director, would direct towards C2 and C4 (already substituted). The position C3 is meta to the acetyl group and ortho to the chloro group. The directing effects are therefore cooperative in favoring substitution at the C3 position. However, minor products, such as 4-chloro-2-nitroacetophenone, can still form.

  • Troubleshooting Steps:

    • Strict Temperature Control: The nitration of acetophenone derivatives is highly exothermic. Maintaining a low temperature (typically between 0°C and -5°C) is crucial.[8] Elevated temperatures can lead to the formation of dinitrated byproducts and increase the proportion of undesired isomers.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) dropwise to the solution of 4-chloroacetophenone in sulfuric acid.[8] This ensures that the concentration of the highly reactive nitronium ion remains low, favoring the kinetically controlled product and preventing localized overheating.

    • Efficient Stirring: Vigorous stirring is essential to ensure homogenous mixing and efficient heat dissipation, which helps in maintaining a uniform low temperature throughout the reaction mixture.[8]

Question: My reaction mixture turned dark brown/black, and the final product is impure. What went wrong?

Answer: A dark coloration often indicates side reactions or decomposition, which can be caused by several factors.

  • Underlying Cause: The strong acidic and oxidizing conditions of the nitrating mixture can lead to the degradation of the starting material or product, especially at higher temperatures. The presence of any impurities in the starting 4-chloroacetophenone can also contribute to discoloration.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your 4-chloroacetophenone is of high purity. Recrystallize or distill it if necessary.

    • Maintain Low Temperature: As mentioned previously, keeping the reaction temperature at or below 0°C is critical to minimize oxidative side reactions.[8]

    • Use Appropriate Acid Concentrations: Use concentrated sulfuric acid (98%) and nitric acid (fuming or concentrated). The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion.[9]

    • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with stirring after the reaction is complete. This dissipates the heat from the acid-water mixing and precipitates the product in a solid form, which can then be purified.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 4-chloroacetophenone and why?

The major product is 4-chloro-3-nitroacetophenone .[1][10] This is due to the combined directing effects of the chloro and acetyl groups. The acetyl group (-COCH₃) is a meta-director due to its electron-withdrawing nature, deactivating the ortho and para positions.[7][11] The chloro group (-Cl) is an ortho, para-director, but also a deactivator.[3][4] The position C3 is meta to the strongly deactivating acetyl group and ortho to the chloro group. The directing power of the acetyl group to the meta position is the dominant factor, leading to the primary formation of the 3-nitro isomer.

Directing Effects on 4-Chloroacetophenone

G start Start step1 Dissolve 4-chloroacetophenone in conc. H₂SO₄ at 0°C start->step1 step3 Add nitrating mixture dropwise to the acetophenone solution (maintain T < 5°C) step1->step3 step2 Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) and cool to 0°C step2->step3 step4 Stir at 0°C for 1 hour (Monitor by TLC) step3->step4 step5 Pour reaction mixture slowly onto crushed ice step4->step5 step6 Filter the precipitated solid step5->step6 step7 Wash solid with cold water to remove residual acid step6->step7 step8 Recrystallize from hot ethanol step7->step8 step9 Filter and dry the final product: 4-chloro-3-nitroacetophenone step8->step9 end End step9->end

Caption: Step-by-step workflow for the synthesis of 4-chloro-3-nitroacetophenone.

Materials:

  • 4-chloroacetophenone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroacetophenone (1 equivalent) in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid. Cool this mixture to 0°C.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-chloroacetophenone over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. [8]4. After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.

  • A solid precipitate of crude 4-chloro-3-nitroacetophenone will form. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from hot ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small portion of cold ethanol, and dry under vacuum to yield pure 4-chloro-3-nitroacetophenone.

References

  • Organic Syntheses. m-Nitroacetophenone. Available from: [Link]

  • ChemTalk. Directing Effects. Available from: [Link]

  • Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Available from: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Quora. How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available from: [Link]

  • Automate.video. Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

  • Save My Exams. Directing Effects - A Level Chemistry Revision Notes. Available from: [Link]

  • Google Patents. Nitration of acetophenone derivative.
  • ResearchGate. (PDF) Electrophilic Nitration of Electron-Rich Acetophenones. Available from: [Link]

  • GSRS. 4'-CHLORO-3'-NITROACETOPHENONE. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. Nitration. Available from: [Link]

  • Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available from: [Link]

  • Google Patents. A kind of preparation method of nitroacetophenone.
  • Organic Syntheses. o-NITROACETOPHENONE. Available from: [Link]

  • PubChem. 4'-Chloro-3'-nitroacetophenone. Available from: [Link]

  • Google Patents. Preparation method of 4-hydroxy-3-nitroacetophenone.
  • Homework.Study.com. Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Identify that.... Available from: [Link]

  • Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available from: [Link]

  • Mol-Instincts. 4'-Chloroacetophenone 99-91-2 wiki. Available from: [Link]

  • ResearchGate. (PDF) Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. Available from: [Link]

  • ResearchGate. Asymmetric Bioreduction of 4-Chloroacetophenone Catalyzed by Daucus carota Cells in Water and Organic Solvents | Request PDF. Available from: [Link]

  • ResearchGate. Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems | Request PDF. Available from: [Link]

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Technical Support Center: Synthesis of 4-Chloro-2-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-chloro-2-nitroacetophenone via electrophilic nitration of 4-chloroacetophenone is a common procedure in medicinal chemistry and materials science. However, the reaction invariably produces a mixture of regioisomers, primarily the desired 4-chloro-2-nitroacetophenone and the undesired 4-chloro-3-nitroacetophenone. Complete removal of this isomeric impurity is critical for downstream applications where regiochemistry dictates biological activity or material properties. This guide provides in-depth troubleshooting and validated protocols for the isolation of pure 4-chloro-2-nitroacetophenone.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do I get isomers during the nitration of 4-chloroacetophenone?

The formation of isomers is a direct consequence of the principles of electrophilic aromatic substitution (EAS). The benzene ring on the 4-chloroacetophenone starting material has two directing groups: a chloro group (-Cl) at position 4 and an acetyl group (-COCH₃) at position 1.

  • Acetyl Group (-COCH₃): This is an electron-withdrawing group and a meta-director. It deactivates the ring, particularly at the ortho and para positions, making the meta positions (3 and 5) the most favorable sites for substitution.[1]

  • Chloro Group (-Cl): This is a deactivating group but is an ortho, para-director due to resonance effects. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2 and 6 (ortho to the chloro group).

The incoming nitro group is therefore directed to position 2 by the chloro group and to position 3 by the acetyl group. This competition results in a mixture of 4-chloro-2-nitroacetophenone (ortho to acetyl) and 4-chloro-3-nitroacetophenone (meta to acetyl).

Q2: What is the primary isomeric impurity I need to remove?

The primary isomeric impurity is 4-chloro-3-nitroacetophenone . While other minor byproducts can form, this isomer is typically the most significant and requires a dedicated purification strategy.

Q3: How can I quickly assess the purity of my crude product?

There are three common methods to assess the presence of isomers and overall purity:

  • Thin-Layer Chromatography (TLC): This is the fastest method. The two isomers will likely have different Rf values on a silica plate due to differences in polarity. A crude sample will show two distinct spots, while a pure sample will show a single spot.

  • Melting Point Analysis: This is a highly effective and simple technique. The pure desired product, 4-chloro-2-nitroacetophenone, has a melting point of 55-59 °C.[2] The primary impurity, 4-chloro-3-nitroacetophenone, has a much higher melting point of 99-101 °C. A crude mixture will exhibit a broad and depressed melting point range. A sharp melting point within the correct range is a strong indicator of high purity.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. It can precisely determine the ratio of the two isomers in a mixture.[4]

Q4: Which purification method—recrystallization or chromatography—is best for my needs?

The choice depends on the scale of your synthesis, required purity, and available resources.

  • Recrystallization: This is the preferred method for larger quantities and when high-purity material is needed. It is cost-effective and scalable. The significant difference in the melting points and crystal structures of the two isomers makes this technique particularly suitable.

  • Column Chromatography: This method is ideal for small-scale purification (mg to low-gram scale) or when recrystallization fails to provide the desired purity. It offers very high resolution but is more labor-intensive and consumes more solvent.[5]

Part 2: Troubleshooting Guide: Purification by Recrystallization

Recrystallization exploits the solubility differences between the desired compound and impurities in a chosen solvent at varying temperatures.[6]

Q: I've chosen a solvent, but my crude product won't fully dissolve, even when boiling. What should I do?

This indicates that you have not yet reached the saturation point for your solute at that temperature. You should add more hot solvent in small increments until everything just dissolves.[6] Be cautious not to add a large excess of solvent, as this will reduce the yield of your recovered crystals upon cooling. If a very large volume of solvent is required, it may be an unsuitable solvent, and you should consider an alternative.

Q: My solution is clear and hot, but no crystals are forming upon cooling, even in an ice bath. How can I induce crystallization?

This is a common issue related to supersaturation. Here are four techniques to induce crystallization, in order of preference:[7]

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments that are scraped off can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" provides a pre-formed template for other molecules to crystallize upon.

  • Reducing Solvent Volume: If the solution is too dilute, you may need to gently heat it to evaporate some of the solvent and re-saturate the solution. Then, attempt to cool it again.

  • Cool to Lower Temperatures: If an ice-water bath is insufficient, a dry ice/acetone bath can be used to reach lower temperatures, further decreasing the solubility of your product.

Q: After recrystallization, my product's melting point is still broad and low. What went wrong?

This points to persistent impurities. The most likely causes are:

  • Inefficient Cooling: Cooling the solution too rapidly can cause the impurity to crash out of solution along with your product. The key to successful recrystallization is slow cooling to allow for the formation of a pure crystal lattice.[3] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Insufficient Washing: After filtering the crystals, they must be washed with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities. Using warm solvent will dissolve some of your product, reducing the yield.

Part 3: Troubleshooting Guide: Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it.[5]

Q: How do I select the right solvent system (eluent) for my column?

The key is to find a solvent system where the desired product has an Rf value of approximately 0.3 on a TLC plate.

  • Start with a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Test different ratios on a TLC plate. A good starting point for chloro-nitro-aromatic compounds is a 9:1 or 6:1 mixture of petroleum ether to ethyl acetate.[5]

  • The goal is to achieve good separation between the spots for the two isomers. If the spots are too close together, you may need to try a less polar system or a different solvent combination (e.g., hexane/dichloromethane).

Q: My isomers are not separating on the column (they are co-eluting). What can I do?

Co-elution means the selectivity of your system is insufficient. Consider these options:

  • Decrease Polarity: Use a less polar mobile phase (e.g., increase the proportion of hexane). This will cause all compounds to move more slowly, potentially increasing the separation between them.

  • Change Solvents: Sometimes, changing one of the solvents can drastically alter selectivity. For example, switching from ethyl acetate to diethyl ether or dichloromethane can change the interactions with the silica gel.

  • Use a Different Stationary Phase: While silica is most common, for challenging isomer separations, phases like alumina or specialty bonded phases (e.g., phenyl or PFP columns) can offer different selectivity.[8]

Q: My product is taking forever to come off the column (or isn't moving at all). How do I fix this?

This means your mobile phase is not polar enough to elute the compound. You need to gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture. This should be done carefully to avoid eluting your compound too quickly and merging it with impurities.

Part 4: Protocols & Data

Data Summary: Physical Properties of Isomers
Property4-Chloro-2-nitroacetophenone (Desired Product)4-Chloro-3-nitroacetophenone (Isomeric Impurity)
Appearance White to orange/green crystalline powder[2]Yellow solid
CAS Number 23082-51-1[9]5465-65-6
Molecular Formula C₈H₆ClNO₃[9]C₈H₆ClNO₃[10]
Molecular Weight 199.59 g/mol [9]199.59 g/mol [10]
Melting Point 55-59 °C[2]99-101 °C
Experimental Protocol 1: Purification by Recrystallization

This protocol is designed for the purification of a crude mixture containing 4-chloro-2-nitroacetophenone and 4-chloro-3-nitroacetophenone.

  • Dissolution: Place the crude solid (e.g., 10 grams) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol (95%) to its boiling point.

  • Hot Solvent Addition: Add the minimum amount of hot ethanol to the Erlenmeyer flask while stirring and heating to dissolve the crude product completely. Ensure the solution is at or near boiling.[11]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Crystals of the less soluble 4-chloro-3-nitroacetophenone may form first. If the desired product is the main component and crystallizes, proceed. Expert tip: The large difference in melting points suggests the 3-nitro isomer is less soluble. It may crystallize first, allowing you to isolate the desired 2-nitro isomer from the mother liquor.

  • Isolation (If Impurity Crystallizes First): If the higher-melting point isomer crystallizes, filter the hot solution to remove these crystals. Collect the filtrate (mother liquor) which is now enriched with the desired 4-chloro-2-nitroacetophenone.

  • Crystallization of Desired Product: Reduce the volume of the filtrate by boiling off some solvent. Allow the concentrated solution to cool slowly to room temperature, then place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[7]

  • Filtration: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small volume of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper. Confirm purity by taking a melting point. It should be sharp and within the 55-59 °C range.[2]

Experimental Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for small-scale separation.

  • Column Packing: Prepare a glass chromatography column with silica gel (230-400 mesh) as the stationary phase, packed using a non-polar solvent like hexane or petroleum ether.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% petroleum ether).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., from 0% to 5-10%). A suggested starting eluent based on literature is a petroleum ether:ethyl acetate mixture (e.g., starting at 95:5 and moving towards 6:1).[5]

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-20 mL tubes).

  • Analysis: Monitor the fractions using TLC to identify which ones contain the pure desired product. The lower polarity 4-chloro-2-nitroacetophenone will typically elute before the more polar 4-chloro-3-nitroacetophenone.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified solid.

Part 5: Workflow Visualization

The following diagram illustrates the decision-making process and experimental workflow for purifying the crude product from the nitration of 4-chloroacetophenone.

Caption: Purification workflow for isolating 4-chloro-2-nitroacetophenone.

References

  • CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents. [URL: https://patents.google.
  • PubChem. (n.d.). 4'-Chloro-3'-nitroacetophenone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79596]
  • LookChem. (n.d.). 4'-Chloroacetophenone 99-91-2 wiki. [URL: https://www.lookchem.com/wiki/cas-99-91-2.html]
  • SIELC Technologies. (2018). 4'-Chloro-3'-nitroacetophenone. [URL: https://sielc.com/compound/4-chloro-3-nitroacetophenone.html]
  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0712]
  • TCI AMERICA. (n.d.). 4'-Chloro-2'-nitroacetophenone. [URL: https://www.tcichemicals.com/US/en/p/C3308]
  • PureSynth. (n.d.). 4-Chloro-2-Nitroacetophenone 98.0%(GC). [URL: https://puresynth.com/product/4-chloro-2-nitroacetophenone-cas-no-23082-51-1]
  • ChemicalBook. (n.d.). 2-Nitroacetophenone synthesis. [URL: https://www.chemicalbook.com/synthesis/577-59-3.htm]
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [URL: https://www.youtube.
  • Sigma-Aldrich. (n.d.). 4′-Chloro-3′-nitroacetophenone. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/193968]
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [URL: https://www.quora.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [URL: https://www.sas.rochester.edu/chm/solvents/xtal.html]
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [URL: https://www.youtube.
  • fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [URL: https://www.youtube.
  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0394]
  • CN109232259B - A kind of preparation method of nitroacetophenone - Google Patents. [URL: https://patents.google.
  • US2794836A - Process for producing nitroacetophenone compounds - Google Patents. [URL: https://patents.google.
  • The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra17371a]
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [URL: https://www.welchmat.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [URL: https://www.phenomenex.
  • Sigma-Aldrich. (n.d.). 4′-Chloroacetophenone. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c19708]
  • Chromatography Forum. (2009). separation of two isomers. [URL: https://www.chromforum.org/viewtopic.php?t=15091]
  • Automate.video. (2025). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. [URL: https://automate.video/v/i99z94B4/nitration-of-acetophenone-directing-effects-of-the-acetyl-group-in-eas]
  • PubChem. (n.d.). p-Chloroacetophenone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7467]
  • ChemWhat. (n.d.). 4′-Chloroacetophenone CAS#: 99-91-2. [URL: https://www.chemwhat.com/4-chloroacetophenone-cas-99-91-2.html]

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Technical Support Center: Optimizing Reactions of 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(4-Chloro-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. The unique arrangement of functional groups—a nucleophilic substitution-prone chloro group, a reducible nitro group, and a reactive acetyl moiety—offers numerous synthetic possibilities but also presents specific challenges. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction conditions and achieve your desired outcomes.

Understanding the Reactivity of 1-(4-Chloro-2-nitrophenyl)ethanone

1-(4-Chloro-2-nitrophenyl)ethanone is a substituted acetophenone with three key reactive sites.[1] Understanding their interplay is crucial for successful synthesis.

  • The Aromatic Ring (C-Cl bond): The chloro substituent is positioned on an aromatic ring that is strongly activated towards nucleophilic aromatic substitution (SNAr). This activation is primarily due to the potent electron-withdrawing nitro group at the ortho position, which can stabilize the negative charge of the intermediate Meisenheimer complex.[2][3][4] The acetyl group at the para position also contributes to this electron deficiency.

  • The Nitro Group (-NO₂): The nitro group is a versatile functional handle that can be readily reduced to an amine (-NH₂). This transformation is fundamental for building more complex molecules, such as pharmacologically active heterocycles. The challenge often lies in achieving this reduction chemoselectively without affecting the acetyl group.[5][6]

  • The Acetyl Group (-COCH₃): The carbonyl and the α-protons of the acetyl group can participate in a wide range of reactions, including condensations, oxidations, and reductions.[7] However, the conditions required for these transformations can sometimes compete with reactions at the other functional sites.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the chloride is one of the most common reactions performed with this substrate. Success hinges on managing reaction kinetics and minimizing side reactions.

Question 1: My SNAr reaction is sluggish or incomplete. How can I drive it to completion?

Expert Analysis: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[2][3] The reaction's speed is therefore highly dependent on the nucleophile's strength and the reaction conditions that enhance its reactivity.

Troubleshooting Strategies:
  • Enhance Nucleophilicity:

    • Choice of Nucleophile: The inherent reactivity of the nucleophile is paramount. Stronger nucleophiles will react faster.

    • Use of a Base: For neutral nucleophiles like alcohols (ROH) or amines (RNH₂), a base is required to generate the more potent anionic nucleophile (RO⁻, RNH⁻). Use a non-nucleophilic base to avoid competition.

  • Optimize the Solvent System: The solvent plays a critical role in modulating the reactivity of the nucleophile.

    • Recommended Solvents: Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are ideal. They effectively solvate the counter-ion (e.g., K⁺, Na⁺) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

    • Solvents to Avoid: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and slows the reaction.

  • Increase Reaction Temperature: SNAr reactions have a significant activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier, leading to a faster reaction rate. Reactions are commonly run between 80 °C and 150 °C, depending on the solvent and nucleophile.[8]

Data Summary: Key Parameter Optimization
ParameterRecommendationRationale
Nucleophile Use strong nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻).The addition of the nucleophile is the rate-limiting step.[3]
Base Use a non-nucleophilic base (e.g., K₂CO₃, NaH, DBU).Deprotonates neutral nucleophiles (alcohols, amines) to increase their reactivity.
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile).Increases nucleophile reactivity by minimizing solvation of the anion.
Temperature Elevate temperature (80-150 °C).Provides sufficient energy to overcome the activation barrier.
Experimental Workflow: General SNAr Protocol

A representative protocol for the substitution of the chloride with a generic alcohol (R-OH).

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(4-Chloro-2-nitrophenyl)ethanone (1.0 eq).

  • Solvent & Reagents: Add anhydrous DMF (approx. 0.1 M concentration). Add the alcohol nucleophile (1.1-1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

SNAr_Troubleshooting start SɴAr Reaction Incomplete? check_nuc Is Nucleophile Strong Enough? start->check_nuc check_solv Is Solvent Polar Aprotic? check_nuc->check_solv Yes use_stronger_nuc Use stronger nucleophile (e.g., alkoxide) check_nuc->use_stronger_nuc No check_temp Is Temperature Elevated? check_solv->check_temp Yes switch_solvent Switch to DMF, DMSO check_solv->switch_solvent No check_base Is a Base Used for ROH/R₂NH? check_temp->check_base Yes increase_temp Increase Temp (80-150 °C) check_temp->increase_temp No success Reaction Optimized check_base->success Yes add_base Add K₂CO₃ or NaH check_base->add_base No use_stronger_nuc->check_solv switch_solvent->check_temp increase_temp->check_base add_base->success Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Sources

common side reactions in the synthesis of 4-Chloro-2-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 4-Chloro-2-nitroacetophenone , a challenging intermediate due to the conflicting directing effects of its substituents.

Executive Summary: The Regioselectivity Paradox

The synthesis of 4-Chloro-2-nitroacetophenone presents a classic "regioselectivity trap." A common error is attempting direct nitration of 4-chloroacetophenone, which invariably yields the 3-nitro isomer (4-chloro-3-nitroacetophenone) as the major product.

The acetyl group (


) is a meta-director, and the chlorine atom (

) is an ortho/para-director. Both groups cooperatively direct the incoming electrophile to the 3-position . To access the 2-position (ortho to the acetyl group), one must bypass electrophilic aromatic substitution on the ketone and instead employ a construction strategy —typically building the ketone from a carboxylic acid precursor via malonate condensation.
Part 1: Diagnostic Troubleshooting Guide (Q&A)
Q1: I performed direct nitration of 4-chloroacetophenone using

. My NMR shows a clean product, but the melting point is off. What happened?

Diagnosis: You likely synthesized 4-chloro-3-nitroacetophenone , not the 2-nitro target. Technical Explanation: In 4-chloroacetophenone, the acetyl group at position 1 directs incoming electrophiles to position 3 (meta). The chlorine at position 4 directs to position 3 (ortho to itself). These synergistic effects make the 3-position significantly more reactive than the 2-position. The 2-position is sterically hindered by the acetyl group and electronically deactivated relative to position 3. Verification:

  • 1H NMR: Look for the splitting pattern of aromatic protons.

    • Target (2-nitro): Expect an ABX or similar pattern where the proton adjacent to the nitro group (H3) appears as a doublet with meta-coupling (small

      
       value) or ortho-coupling depending on the exact shifts, but distinct from the symmetric substitution of the 3-nitro isomer.
      
    • Side Product (3-nitro): The protons at C2, C5, and C6 will show a distinct pattern (H2 is a singlet/doublet with meta coupling; H5 and H6 are doublets). Corrective Action: Switch to the Acyl Chloride-Malonate Route starting from 4-chloro-2-nitrobenzoic acid .

Q2: During the malonate synthesis (Bowman-Cason modification), my yield is low (<40%), and I see a large amount of white precipitate during the acid chloride addition. Is this normal?

Diagnosis: Premature precipitation of the magnesium ethoxide/malonate complex or "freezing" of the reaction mixture. Root Cause: The reaction between the magnesium enolate of diethyl malonate and the acid chloride is highly sensitive to solvent viscosity and temperature. If the reaction mixture becomes too thick (the "white precipitate"), stirring becomes inefficient, leading to unreacted acid chloride which later hydrolyzes back to the starting material (4-chloro-2-nitrobenzoic acid). Troubleshooting Protocol:

  • Solvent Volume: Ensure you are using sufficient diethyl ether (or THF/Toluene mix) to keep the magnesium complex mobile.

  • Co-Solvent: Adding a small amount of toluene can improve the solubility of the magnesium complex compared to pure ether.

  • Addition Rate: Add the acid chloride solution slowly to maintain a gentle reflux. If the stir bar stops, stop addition immediately and add more solvent.

Q3: After acid hydrolysis/decarboxylation, I have a persistent impurity at RRT ~0.9. What is it?

Diagnosis: Incomplete decarboxylation intermediate (Ethyl 4-chloro-2-nitrobenzoylacetate). Technical Explanation: The final step involves hydrolyzing the


-keto ester and decarboxylating the resulting 

-keto acid. If the sulfuric acid/acetic acid hydrolysis is not run long enough or hot enough, the ester moiety may remain, or the carboxylic acid intermediate may not fully decarboxylate. Solution:
  • Extend the reflux time (typically 4–6 hours required).

  • Ensure the acid concentration is sufficient (approx. 4N

    
     equivalent in acetic acid).
    
  • Monitor reaction completion by TLC/HPLC until the intermediate spot disappears.

Q4: Can I use the O-methyloxime Pd-catalyzed route described in patents?

Diagnosis: Feasibility assessment for scale-up. Insight: While patents (e.g., CN101985424B) describe converting 4-chloroacetophenone to its oxime, nitrating via Pd-catalyzed C-H activation, and hydrolyzing back to the ketone, this is not recommended for routine lab synthesis . Risks:

  • Cost: Requires stoichiometric silver salts (

    
    ) or expensive Pd catalysts.
    
  • Complexity: The hydrolysis of the nitrated oxime can be difficult without affecting the nitro group.

  • Recommendation: Stick to the 4-chloro-2-nitrobenzoic acid route for reliability and scalability.

Part 2: Comparative Pathway Analysis

The following diagram illustrates the critical divergence between the "Direct Nitration" trap and the correct "Malonate Construction" pathway.

SynthesisPathways Start_Wrong Starting Material: 4-Chloroacetophenone DirectNitration Direct Nitration (HNO3 / H2SO4) Start_Wrong->DirectNitration Start_Right Starting Material: 4-Chloro-2-nitrobenzoic acid AcidChloride Step 1: Thionyl Chloride (Formation of Acid Chloride) Start_Right->AcidChloride WrongProduct MAJOR PRODUCT (Side Reaction): 4-Chloro-3-nitroacetophenone (Regioselectivity Trap) DirectNitration->WrongProduct Major Pathway (>90%) Target_Minor Trace/Minor Product: 4-Chloro-2-nitroacetophenone DirectNitration->Target_Minor Minor Pathway Condensation Step 3: Acylation (Formation of Diethyl (4-chloro-2-nitrobenzoyl)malonate) AcidChloride->Condensation MgEnolate Step 2: Diethyl Malonate + Mg(OEt)2 (Enolate Formation) MgEnolate->Condensation Nucleophilic Attack Hydrolysis Step 4: H2SO4 / AcOH / Heat (Hydrolysis & Decarboxylation) Condensation->Hydrolysis Target_Right TARGET PRODUCT: 4-Chloro-2-nitroacetophenone Hydrolysis->Target_Right CO2 Release

Caption: Comparison of the failed direct nitration route versus the successful malonate construction strategy.

Part 3: Impurity Profile & Quantitative Data

The table below summarizes the expected impurities when using the recommended Acid Chloride-Malonate Route .

Impurity NameOrigin/CauseRetention Time (Relative)Remediation Strategy
4-Chloro-2-nitrobenzoic acid Hydrolysis of unreacted acid chloride; failure of acylation.~0.6 (Acidic peak)Wash organic layer with sat.[1]

. The acid is soluble in base.
Ethyl 4-chloro-2-nitrobenzoylacetate Incomplete decarboxylation of the

-keto ester intermediate.
~0.9 (Close to product)Extend reflux time in

. Ensure temperature >80°C.
Diethyl malonate Excess reagent carried over.~0.4Remove via high-vacuum distillation or column chromatography (elutes early).[2]
O-Acylated Malonate Kinetic side product (attack at Oxygen vs Carbon).VariableUsually converts to C-acylated product or hydrolyzes during workup.
4-Chloro-3-nitroacetophenone Contamination in starting material (rare) or wrong route used.~1.0 (Isomeric)Requires careful recrystallization (EtOH) or high-efficiency column chromatography.
Part 4: Validated Experimental Protocol (Malonate Route)

Objective: Synthesis of 4-Chloro-2-nitroacetophenone (Scale: 10g basis)

  • Activation: In a dried 3-neck flask, reflux 4-chloro-2-nitrobenzoic acid (1.0 eq) with thionyl chloride (1.5 eq) and a drop of DMF in toluene until gas evolution ceases (2-3 h). Evaporate excess

    
     to obtain the crude acid chloride.
    
  • Enolate Formation: In a separate flask, react magnesium turnings (1.1 eq) with absolute ethanol and carbon tetrachloride (catalytic) in diethyl ether (or THF). Once the Mg reacts, add diethyl malonate (1.1 eq) dropwise to form the magnesium ethoxide malonate complex. Reflux for 2 h.

  • Condensation: Dissolve the crude acid chloride in ether/toluene. Add dropwise to the refluxing magnesium enolate solution. Critical: Maintain vigorous stirring to prevent "caking." Reflux for 2 h.

  • Hydrolysis/Decarboxylation: Cool the mixture and acidify with dilute

    
     to dissolve magnesium salts. Separate the organic layer, evaporate the solvent to get the acyl-malonate intermediate. Add a mixture of glacial acetic acid  (30 mL), water  (20 mL), and conc. 
    
    
    
    (4 mL). Reflux for 4–6 hours until
    
    
    evolution stops.
  • Workup: Pour onto ice, neutralize with NaOH (to pH 9 to remove benzoic acid byproducts), extract with ethyl acetate, and crystallize from ethanol/hexane.

References
  • Reynolds, G. A., & Hauser, C. R. (1950). o-Nitroacetophenone.[1][2][3] Organic Syntheses, 30, 70. (Describes the foundational malonate synthesis for o-nitroacetophenones).

  • Google Patents. (2011). CN101985424B - Method of synthesizing o-nitroacetophenone compound.[2] (Describes the O-methyloxime route).

  • ChemicalBook. (2024). 4-Chloro-2-nitrobenzoic acid synthesis. (Source for starting material preparation).[1][2][3][4][5][6][7][8]

  • BenchChem. (2025).[8] Technical Support Center: Nitration Regioselectivity. (General data on acetophenone nitration patterns).

Sources

Technical Support Center: 1-(4-Chloro-2-nitrophenyl)ethanone Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Chloro-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments with this compound. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to ensure your experiments are successful.

Compound Overview

1-(4-Chloro-2-nitrophenyl)ethanone is a substituted acetophenone derivative that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[1][2] Its chemical structure includes a benzene ring substituted with a chloro group, a nitro group, and an acetyl group, which dictates its reactivity and potential experimental challenges.

Key Properties of 1-(4-Chloro-2-nitrophenyl)ethanone

PropertyValueSource
Molecular Formula C₈H₆ClNO₃[1]
Molecular Weight 199.59 g/mol [1][3]
Appearance Solid[1]
Purity Typically ≥98%[1][3]
CAS Number 23082-51-1[1][3]
Storage Sealed in a dry place at room temperature.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and handling of 1-(4-Chloro-2-nitrophenyl)ethanone, primarily focusing on its common synthesis via Friedel-Crafts acylation of 1-chloro-3-nitrobenzene.

Synthesis & Reaction Issues

Question 1: My Friedel-Crafts acylation reaction to synthesize 1-(4-Chloro-2-nitrophenyl)ethanone has a very low yield. What are the potential causes and solutions?

Answer:

Low yields in Friedel-Crafts acylation are a common issue. The primary reasons often revolve around the purity of reagents, reaction conditions, and the nature of the aromatic substrate.

  • Causality & Explanation: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[4] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The reactivity of the aromatic ring is crucial; deactivating groups, such as the nitro group present on your starting material (1-chloro-3-nitrobenzene), can significantly slow down the reaction.[5]

  • Troubleshooting Steps:

    • Reagent Purity:

      • Anhydrous Conditions: Ensure that your aluminum chloride is strictly anhydrous. AlCl₃ readily reacts with moisture, which will deactivate the catalyst.

      • Solvent Purity: Use a dry, inert solvent. Dichloromethane or 1,2-dichloroethane are common choices.

    • Reaction Temperature:

      • Initial Cooling: The initial mixing of the acyl halide and Lewis acid should be done at a low temperature (e.g., 0 °C) to form the acylium ion intermediate without side reactions.

      • Reaction Progression: After the addition of the aromatic substrate, the reaction may need to be gently warmed to proceed at a reasonable rate, especially with a deactivated ring. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

    • Stoichiometry of the Lewis Acid:

      • For acylation, more than a stoichiometric amount of AlCl₃ is often required. This is because the Lewis acid can complex with the carbonyl group of the product, rendering it inactive.[5] A common practice is to use 1.1 to 1.5 equivalents of AlCl₃.

    • Order of Addition:

      • The standard procedure involves forming the complex between the acyl halide (e.g., acetyl chloride) and AlCl₃ first, and then adding the aromatic substrate. This ensures the formation of the reactive electrophile before the substrate is introduced.

Question 2: I am observing multiple products in my reaction mixture by TLC analysis. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products can be attributed to competing reactions or subsequent reactions of the desired product.

  • Causality & Explanation: While Friedel-Crafts acylation is generally less prone to rearrangements compared to alkylation, the presence of multiple activating/deactivating groups on the benzene ring can lead to isomeric products.[4] However, with 1-chloro-3-nitrobenzene, the directing effects of the chloro and nitro groups should favor the desired product. More likely, the side products arise from other issues.

  • Potential Side Products & Solutions:

    • Isomeric Products: Although the directing groups should favor acylation at the 4-position relative to the nitro group, a small amount of other isomers might form. Optimizing the reaction temperature and using a less reactive Lewis acid might improve selectivity.

    • Polyacylation: This is generally not an issue with Friedel-Crafts acylation because the acetyl group is deactivating, making the product less reactive than the starting material.[5]

    • Starting Material Impurities: Ensure the purity of your 1-chloro-3-nitrobenzene.

    • Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. Ensure your chosen solvent is inert under the reaction conditions.

Purification Challenges

Question 3: My crude 1-(4-Chloro-2-nitrophenyl)ethanone is an off-white or yellowish solid. How can I effectively purify it to obtain a clean product?

Answer:

Recrystallization is the most common and effective method for purifying solid organic compounds like this.[6] The key is selecting an appropriate solvent system.

  • Causality & Explanation: The crude product may contain unreacted starting materials, residual catalyst, and colored impurities. Recrystallization works by dissolving the impure solid in a hot solvent and then allowing the desired compound to crystallize as the solution cools, leaving the impurities in the mother liquor.[6]

  • Recommended Recrystallization Protocol:

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted acetophenones, common solvents include ethanol, hexane/acetone, and ethanol/water mixtures.[7][8]

      • Single-Solvent Method (Ethanol):

        • Place the crude solid in an Erlenmeyer flask.

        • In a separate beaker, heat ethanol to a gentle boil.[6]

        • Add the hot ethanol to the crude solid in small portions with stirring and heating until the solid just dissolves.[6][7] Avoid using an excess of solvent to maximize yield.[7]

        • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.[7][9]

        • Hot filter the solution to remove the charcoal and any insoluble impurities.

        • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

        • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

        • Dry the crystals thoroughly.

    • Mixed-Solvent System (e.g., Hexane/Acetone):

      • Dissolve the crude product in a minimum amount of the "good" solvent (acetone) at room temperature.

      • Slowly add the "poor" solvent (hexane) until the solution becomes cloudy.

      • Gently heat the mixture until it becomes clear again.

      • Allow the solution to cool slowly to induce crystallization.

Product Characterization & Analysis

Question 4: I have obtained a solid product, but I am unsure of its identity and purity. What analytical techniques should I use for characterization?

Answer:

A combination of spectroscopic and physical methods is essential for confirming the structure and purity of your synthesized 1-(4-Chloro-2-nitrophenyl)ethanone.

  • Recommended Analytical Workflow:

    • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Crude products typically melt over a broader and lower temperature range.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: This will confirm the presence of the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and splitting patterns will be characteristic of the substitution pattern on the benzene ring.

      • ¹³C NMR: This will show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ketone.

    • Infrared (IR) Spectroscopy:

      • Look for characteristic absorption bands for the C=O stretch of the ketone (around 1700 cm⁻¹) and the N-O stretches of the nitro group (typically two bands around 1530 and 1350 cm⁻¹).[10][11]

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak corresponding to the mass of 1-(4-Chloro-2-nitrophenyl)ethanone.[12]

Experimental Workflow & Logic Diagrams

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagents Check Reagent Purity - Anhydrous AlCl3? - Dry Solvent? start->reagents Step 1 conditions Optimize Reaction Conditions - Temperature Control? - Reaction Time? reagents->conditions If reagents are pure improve Yield Improved reagents->improve Problem Found & Fixed stoichiometry Verify Stoichiometry - Sufficient AlCl3? conditions->stoichiometry If conditions are optimal conditions->improve Problem Found & Fixed workup Review Workup Procedure - Incomplete Extraction? - Product Loss? stoichiometry->workup If stoichiometry is correct stoichiometry->improve Problem Found & Fixed workup->improve Problem Found & Fixed no_improve No Improvement Consult Literature for Alternative Methods workup->no_improve If all steps checked

Caption: Troubleshooting flowchart for low reaction yield.

Purification and Analysis Workflow

cluster_analysis Product Analysis start Crude Product Obtained recrystallization Recrystallization (e.g., with Ethanol) start->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration mp Melting Point filtration->mp nmr NMR (¹H, ¹³C) mp->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms pure_product Pure Product Confirmed ms->pure_product

Sources

safe handling and storage of 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and storage of 1-(4-Chloro-2-nitrophenyl)ethanone (CAS No. 5465-65-6). Our goal is to synthesize established safety protocols with practical, field-proven insights to ensure both experimental integrity and personnel safety.

Section 1: Compound Identification and Key Properties

Understanding the fundamental properties of a chemical is the cornerstone of safe laboratory practice. 1-(4-Chloro-2-nitrophenyl)ethanone is a nitroaromatic ketone, and its structure dictates its reactivity and potential hazards.

PropertyValueSource
Molecular Formula C₈H₆ClNO₃[1][2]
Molecular Weight 199.59 g/mol [1][3]
Appearance Yellow solid[3]
Melting Point 93 - 97 °C[3]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone).[3]
CAS Number 5465-65-6[1]

Section 2: Hazard Identification & Risk Assessment FAQ

Proactive risk assessment is a non-negotiable aspect of experimental design. This section addresses the most common questions regarding the intrinsic hazards of 1-(4-Chloro-2-nitrophenyl)ethanone.

Q1: What are the primary health risks associated with this compound?

A1: The primary health risks are irritation to the eyes, skin, and respiratory system.[3][4] Direct contact with the solid or inhalation of its dust can cause these effects.[4] Analogous chlorinated and nitrated aromatic compounds can be harmful if swallowed or absorbed through the skin, warranting careful handling to avoid systemic exposure.[4][5]

Q2: Is 1-(4-Chloro-2-nitrophenyl)ethanone considered a long-term health hazard?

A2: While specific long-term toxicity data for this exact compound is limited, related nitroaromatic compounds are sometimes suspected of causing genetic defects or cancer.[5] Therefore, it is crucial to treat this compound with a high degree of caution and minimize exposure at all times, adhering to the ALARA (As Low As Reasonably Achievable) principle.

Q3: How should I approach a risk assessment before starting an experiment?

A3: A thorough risk assessment involves identifying all potential hazards, evaluating the likelihood and severity of an adverse event, and implementing control measures. This is a dynamic process that should be reviewed for any change in experimental scale or procedure.

cluster_0 Risk Assessment Workflow A Step 1: Identify Hazards (Chemical, Physical, Procedural) B Step 2: Evaluate Risks (Exposure routes, quantities, duration) A->B C Step 3: Implement Controls (Engineering, Administrative, PPE) B->C D Step 4: Document & Review (Update SOPs, periodic review) C->D

Caption: A systematic workflow for conducting a laboratory risk assessment.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.

Q1: What engineering controls are mandatory when working with this compound?

A1: All work with 1-(4-Chloro-2-nitrophenyl)ethanone, especially when handling the powder, must be conducted in a certified chemical fume hood.[4] This is the primary engineering control to prevent inhalation of dust particles. The fume hood also provides a contained space in case of an accidental spill. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

Q2: How do I select the correct PPE for my experiment?

A2: PPE selection is dictated by your risk assessment. The following diagram outlines the minimum required PPE and additional considerations for specific tasks.

A Start: Handling 1-(4-Chloro-2-nitrophenyl)ethanone B Minimum PPE - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Lab Coat A->B C Is there a splash hazard (e.g., dissolving, reacting)? B->C D Add Face Shield C->D Yes E Is there a risk of significant dust generation? C->E No D->E F Use Full-Face Respirator (Consult EHS) E->F Yes G Proceed with Experiment E->G No F->G

Caption: Decision logic for selecting appropriate PPE.

Q3: Why are nitrile gloves specified? Are other types acceptable?

A3: Nitrile gloves offer good resistance to a wide range of chemicals, including the organic solvents in which this compound is likely to be dissolved, and provide adequate protection against incidental contact with the solid.[7] For prolonged contact or immersion, or when using specific solvents, consult a glove manufacturer's compatibility chart to select a glove with a higher breakthrough time, such as butyl rubber. Always inspect gloves for defects before use and remove them promptly if contamination occurs.[7]

Section 4: Safe Handling & Standard Operating Procedures

Adherence to a validated Standard Operating Procedure (SOP) is critical for reproducible and safe science.

Protocol: Weighing and Dissolving Solid 1-(4-Chloro-2-nitrophenyl)ethanone
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.

  • Tare Weighing Vessel: Place an appropriate, clean, and dry glass container (e.g., beaker, flask) on an analytical balance inside the fume hood. Tare the balance.

  • Aliquot Compound: Carefully use a clean spatula to transfer the desired amount of 1-(4-Chloro-2-nitrophenyl)ethanone from the stock bottle to the tared container. Perform this action slowly and deliberately in the center of the fume hood work area to minimize dust generation.

  • Secure Stock Bottle: Immediately and tightly close the lid on the stock container.[3][8] Wipe any residual dust from the outside of the bottle with a damp cloth and return it to its designated storage location.

  • Dissolution: While still inside the fume hood, add the desired solvent to the weighing vessel containing the compound. Use a magnetic stir bar or gentle swirling to facilitate dissolution.

  • Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of any contaminated disposable items (e.g., weighing paper, wipes) in the designated solid hazardous waste container.

  • Final Wash: After completing the procedure and cleaning the work area, remove gloves and wash hands thoroughly with soap and water.[8]

Section 5: Storage and Incompatibility FAQ

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

Q1: What are the ideal storage conditions for this compound?

A1: 1-(4-Chloro-2-nitrophenyl)ethanone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][8] The storage area should be away from heat sources, open flames, and direct sunlight.[3][6][8]

Q2: Are there any chemicals that should NOT be stored near 1-(4-Chloro-2-nitrophenyl)ethanone?

A2: Yes. This compound is incompatible with and must be stored separately from:

  • Strong oxidizing agents: Can cause vigorous or explosive reactions.

  • Strong bases: Can lead to decomposition or unwanted reactions.[3][4][8]

  • Strong reducing agents. [8]

Always consult your institution's chemical hygiene plan for specific guidance on segregating incompatible chemicals.

Section 6: Troubleshooting & Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate its consequences.

Q1: What is the first thing I should do if I spill some of the solid powder?

A1: For a small spill inside a fume hood, ensure your PPE is intact. Gently cover the spill with an absorbent material designed for chemical spills. Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. For larger spills or spills outside of a fume hood, evacuate the immediate area, alert your colleagues and supervisor, and contact your institution's Environmental Health & Safety (EHS) department.[5][9]

Q2: What are the correct first aid measures for an accidental exposure?

A2: The correct response depends on the route of exposure. Immediate action is critical. The following flowchart outlines the necessary steps.

A Exposure Event B Route of Exposure? A->B C Skin Contact B->C Skin D Eye Contact B->D Eyes E Inhalation B->E Inhalation F Ingestion B->F Ingestion C1 Immediately remove contaminated clothing. Wash skin with soap and plenty of water for 15 min. C->C1 D1 Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting eyelids. D->D1 E1 Move person to fresh air. If breathing is difficult, provide oxygen. E->E1 F1 Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. F->F1 G Seek Immediate Medical Attention. Bring SDS with victim. C1->G D1->G E1->G F1->G

Caption: First aid decision tree for accidental chemical exposure.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][10]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10][11]

  • Inhalation: Move the exposed person to fresh air at once.[4][5][11] If breathing has stopped, perform artificial respiration.

  • Ingestion: Rinse the mouth with water.[4][6] Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[11][12]

Section 7: Waste Disposal

Q1: How do I dispose of waste containing 1-(4-Chloro-2-nitrophenyl)ethanone?

A1: All waste, including unused product, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste.[8] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[13] Do not dispose of it down the drain or in regular trash.[14] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Vertex AI Search. (2023). Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • BLD Pharm. (n.d.). 1-(2-Nitrophenyl)ethanone.
  • Echemi. (2019). 1-CHLORO-2-(4-NITROPHENYL)ETHANE Safety Data Sheets.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-Chloroacetophenone.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • BLD Pharm. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone.
  • Okchem. (n.d.). 1-(4-Chloro-3-Nitrophenyl)Ethanone.
  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fluorochem. (2024). Safety Data Sheet.
  • Fisher Scientific. (2011). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Canadian Centre for Occupational Health and Safety. (2024). First Aid for Chemical Exposures.
  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
  • University of California, Merced. (n.d.). Choosing The Correct PPE | Environmental Health & Safety.
  • PharmaCompass. (n.d.). 4-ACETYL-1-CHLORO-2-NITROBENZENE.
  • CymitQuimica. (n.d.). 1-(4-Chloro-2-nitrophenyl)ethanone.

Sources

Technical Guide: Solvent Effects on the Reactivity of 1-(4-Chloro-2-nitrophenyl)ethanone

[1]

Executive Summary & Compound Profile

1-(4-Chloro-2-nitrophenyl)ethanone (CAS: 23082-51-1), often referred to as 4'-chloro-2'-nitroacetophenone, is a bifunctional electrophile.[1] Its reactivity is governed by the interplay between the electron-withdrawing nitro (


12

The solvent environment is the critical "switch" that controls chemoselectivity in this molecule.[2] A poor solvent choice does not just lower yield—it alters the mechanistic pathway entirely.[2]

FeatureChemical CharacterPrimary Reactivity
C-4 Position Activated Aryl ChlorideSNAr: Displacement by nucleophiles (amines, thiols).[1]
C-2 Position Nitro GroupReduction: Chemoselective reduction to aniline (vs. ketone).[1][2]
C-1 Acetyl Methyl KetoneCondensation: Aldol/Claisen type; Reduction: to alcohol.[1]

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Core Challenge: The chlorine atom at C-4 is activated by the para-acetyl group.[1] While the meta-nitro group provides inductive withdrawal, it does not stabilize the Meisenheimer complex through resonance as effectively as an ortho or para nitro group would. Therefore, solvent selection is critical to lower the activation energy.

Mechanism & Solvent Influence

The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is usually the nucleophilic attack.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These are the "accelerators."[2] They solvate cations (e.g.,

    
    ) well but leave the anionic nucleophile "naked" and highly reactive.[2] They also stabilize the polar Meisenheimer intermediate.[2]
    
  • Protic Solvents (EtOH, MeOH): These often retard the reaction rate because they form hydrogen bonds with the nucleophile, forming a "solvent cage" that must be broken before attack.[2]

Troubleshooting Guide: SNAr Optimization

Q: My reaction with a secondary amine in Ethanol is stalling at 20% conversion. Why? A: Ethanol is likely hydrogen-bonding to your amine, reducing its nucleophilicity.[1]

  • Solution: Switch to DMSO or DMF . These solvents will increase the reaction rate by orders of magnitude by desolvating the nucleophile.[2]

  • Alternative: If you must use alcohol, add a non-nucleophilic base (e.g., DIPEA) and increase temperature to reflux to break the H-bond network.[2]

Q: I see a hydrolyzed byproduct (phenol derivative) instead of my product. A: This is a common issue in wet polar aprotic solvents . Hydroxide ions (from trace water + base) are potent nucleophiles in DMSO.[2]

  • Solution: Use anhydrous solvents. Add molecular sieves (3Å) to the reaction vessel. Switch to Acetonitrile if moisture control is difficult in DMSO.

Standard Protocol: Amination at C-4

Target: Displacement of Cl with Morpholine[1]

  • Dissolution: Dissolve 1.0 eq of 1-(4-Chloro-2-nitrophenyl)ethanone in anhydrous DMF (5 mL/mmol).

  • Reagent Addition: Add 1.2 eq of Morpholine and 1.5 eq of

    
    .
    
  • Reaction: Heat to 80°C under

    
     atmosphere.
    
    • Note: In EtOH, this would require reflux (78°C) for 12-24h.[2] In DMF, conversion is typically complete in 2-4h.[1]

  • Workup: Pour into ice-water (precipitates the product). Filter and wash with water to remove DMF.

Module 2: Chemoselective Reduction

Core Challenge: Reducing the nitro group without touching the ketone (or vice versa).[2]

Solvent-Controlled Selectivity Matrix
Target ProductReagent SystemRecommended SolventMechanistic Insight
Aniline (Keep Ketone)

EtOH /

(3:1)
Protic solvent facilitates electron transfer from metal surface; mild pH preserves ketone.[1][2]
Aniline (Keep Ketone)

EtOH or EtOAc Ethanol solubilizes the tin salts; EtOAc allows for easier aqueous workup.[2]
Alcohol (Keep Nitro)

MeOH /

Low temperature (0°C) in MeOH favors carbonyl attack over nitro reduction.[2]
Troubleshooting Guide: Reduction

Q: Using


 in Methanol reduced both the nitro and the ketone groups.A:2
  • Solution: Change the solvent to Ethyl Acetate or Toluene . Non-protic solvents often slow down the carbonyl reduction rate on Pd surfaces.[2] Alternatively, use a poisoned catalyst (e.g., Pd/

    
    ) or switch to chemical reduction (
    
    
    ) for absolute selectivity.[2]

Q: My iron reduction turned into a thick emulsion during workup. A: This is a classic "iron sludge" issue, exacerbated by using only water or methanol.

  • Solution: Use 2-MeTHF (2-Methyltetrahydrofuran) as the organic co-solvent.[1] It separates cleanly from water/iron salts. Filter the reaction mixture through Celite while hot before attempting phase separation.

Module 3: Condensation Reactions (The Acetyl Group)

Core Challenge: The methyl group of the acetyl moiety is acidic (

2
Visualization: Reactivity Pathways

ReactivityPathwaysSubstrate1-(4-Chloro-2-nitrophenyl)ethanoneSNArSNAr (Cl Displacement)Substrate->SNAr Amines/Thiols(DMSO, DMF)ReductionNitro ReductionSubstrate->Reduction Fe/Acid or H2(EtOH, EtOAc)CondensationAldol / Indole SynthSubstrate->Condensation Aldehydes/Base(MeOH, Toluene)4-Amino Derivative4-Amino DerivativeSNAr->4-Amino DerivativeAniline DerivativeAniline DerivativeReduction->Aniline DerivativeChalcone / IndoleChalcone / IndoleCondensation->Chalcone / Indole

Figure 1: Primary reactivity pathways and solvent dependencies.[1][2]

Protocol: Chalcone Synthesis (Claisen-Schmidt)

Target: Condensation with Benzaldehyde[1][2]

  • Solvent: Methanol is preferred.[3] It solubilizes the starting material and the base (

    
    ).[2]
    
  • Procedure: Dissolve substrate in MeOH. Add 1.0 eq Benzaldehyde. Add 10% aq.

    
     dropwise at 0°C.[2]
    
  • Solvent Effect: If the product precipitates as an oil, switch to Ethanol/Water mixtures to force crystallization of the solid product.[2]

Solubility & Stability Data

SolventSolubility (25°C)Stability RiskRecommendation
Dichloromethane (DCM) HighLowExcellent for extraction and transport.[1][2]
Methanol / Ethanol ModerateLowGood for reduction/condensation. Avoid strong base + heat (ether formation).[2]
DMSO / DMF HighModerateRisk: Hydrolysis of Cl at high temp if wet.[2] Use dry.
Water InsolubleN/AUse only as biphasic component.
Hexane / Heptane LowLowUse for precipitation/crystallization.

References

  • Nucleophilic Substitution Kinetics: Journal of the Chemical Society, Perkin Transactions 2, "Solvent effects on aromatic nucleophilic substitutions."[2]

  • Reduction Selectivity: BenchChem Protocols, "Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone" (Analogous reactivity).

  • Indole Synthesis: Organic Chemistry Portal, "Leimgruber-Batcho Indole Synthesis" (Relevance of o-nitro toluenes/acetophenones).[1]

  • Solvent Effects on SNAr: Asian Journal of Green Chemistry, "Effect of Solvents on Kinetics... of Highly Substituted Piperidines."

  • Darzens Reaction Context: Organic Chemistry Portal, "Darzens Reaction."[2]

Validation & Comparative

comparing synthetic routes to 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chloro-2-nitrophenyl)ethanone (CAS: 5556-25-2), also known as 4'-chloro-2'-nitroacetophenone, is a critical intermediate in the synthesis of pharmacophores, particularly for indole-based therapeutics and agrochemicals.

The synthesis of this molecule presents a specific regiochemical challenge: placing a nitro group ortho to an acetyl group on a ring deactivated by a chlorine atom. Standard electrophilic aromatic substitution (direct nitration) fails to yield this isomer as the major product. Consequently, indirect methods involving acylation of malonates or oxidation of ethyl precursors are required.

This guide objectively compares the Acyl Malonate Condensation Route (High Regioselectivity) against the Benzylic Oxidation Route (Industrial Scalability) and explicitly analyzes the failure mode of Direct Nitration to prevent common experimental errors.

Route Analysis & Experimental Protocols

Route A: The Acyl Malonate Condensation (Recommended)

Best For: Laboratory to Pilot Scale, High Regiochemical Purity.

This route utilizes 4-chloro-2-nitrobenzoic acid as the starting material.[1][2] By pre-installing the nitro group on the benzoic acid precursor, the regiochemistry is "locked in" before the formation of the ketone.

Mechanism[2][3][4][5][6][7]
  • Activation: Conversion of the carboxylic acid to the acid chloride using thionyl chloride.

  • C-Acylation: Reaction of the acid chloride with diethyl ethoxymagnesiomalonate (generated in situ from diethyl malonate and magnesium) to form the acyl malonate intermediate.

  • Hydrolysis & Decarboxylation: Acid-catalyzed hydrolysis removes the ester groups, followed by thermal decarboxylation to yield the acetophenone.

Experimental Protocol

Note: This protocol is adapted from standard methodologies for o-nitroacetophenones (Org. Syn. Coll. Vol. 4, 708).

Step 1: Preparation of 4-Chloro-2-nitrobenzoyl Chloride

  • In a 250 mL round-bottom flask, suspend 4-chloro-2-nitrobenzoic acid (20.1 g, 100 mmol) in toluene (50 mL).

  • Add thionyl chloride (14.3 g, 120 mmol) and a catalytic amount of DMF (0.5 mL).

  • Reflux the mixture for 3 hours until gas evolution ceases and the solution becomes clear.

  • Concentrate under reduced pressure to remove excess thionyl chloride and toluene. Use the crude yellow oil immediately.

Step 2: Condensation with Diethyl Malonate

  • In a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel, place magnesium turnings (2.4 g, 100 mmol) and absolute ethanol (5 mL). Add CCl4 (0.5 mL) to initiate the reaction.

  • Once the reaction starts, add a solution of diethyl malonate (16.0 g, 100 mmol) in ethanol (15 mL) and diethyl ether (40 mL) dropwise to maintain a gentle reflux.

  • Reflux for 3 hours until Mg is consumed.

  • Cool to room temperature. Add the crude acid chloride (dissolved in 20 mL ether) dropwise.

  • Reflux for 2 hours. The solution will turn viscous/cloudy as the complex forms.

  • Cool and acidify with dilute H2SO4 to dissolve magnesium salts. Separate the organic layer, wash with water, and concentrate to yield the crude acyl malonate.[8]

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the crude acyl malonate in a mixture of glacial acetic acid (30 mL), water (20 mL), and conc. H2SO4 (4 mL).

  • Reflux vigorously for 4–6 hours. Monitor CO2 evolution (cessation indicates completion).

  • Pour the mixture onto ice (200 g).

  • Extract with ethyl acetate (3 x 50 mL). Wash combined organics with 10% NaOH (to remove unreacted acid) and brine.

  • Dry over Na2SO4 and concentrate. Purify via recrystallization (EtOH/Water) or vacuum distillation.

Typical Yield: 65–75% (overall).

Route B: Benzylic Oxidation of 1-Ethyl-4-chloro-2-nitrobenzene

Best For: Industrial Scale (if precursor is available).

This route avoids the waste associated with the malonate method but requires careful control to prevent over-oxidation to the benzoic acid.

Mechanism

Radical oxidation of the benzylic methylene group. While industrial methods use O2 with Co/Mn catalysts, the laboratory variant often employs CrO3 or KMnO4 (under controlled conditions).

Experimental Protocol (Chromium Trioxide Variant)
  • Dissolve 1-ethyl-4-chloro-2-nitrobenzene (18.5 g, 100 mmol) in glacial acetic acid (100 mL).

  • Cool to 0–5°C.

  • Slowly add a solution of chromium trioxide (20 g, 200 mmol) in acetic anhydride/acetic acid over 2 hours. Caution: Exothermic.

  • Stir at room temperature for 12 hours.

  • Quench with isopropanol (to consume excess oxidant).

  • Pour into water and extract with dichloromethane.

  • Critical Step: Wash with saturated NaHCO3 to remove the over-oxidized byproduct (4-chloro-2-nitrobenzoic acid).

  • Concentrate and purify via column chromatography (Silica, Hexane/EtOAc).[9]

Typical Yield: 40–55% (Lower due to over-oxidation).

Route C: Direct Nitration of 4-Chloroacetophenone (The "Negative Control")

Status: NOT RECOMMENDED for target synthesis.

It is vital to understand why this route fails.

  • Substrate: 4-Chloroacetophenone.

  • Directors:

    • Acetyl group (Position 1): Strong Meta-director (deactivator). Directs to position 3.

    • Chloro group (Position 4): Ortho/Para-director (deactivator). Directs to position 3 (ortho to Cl).

  • Result: The directing effects reinforce each other at Position 3 .

  • Major Product: 1-(4-Chloro-3-nitrophenyl)ethanone.[10]

  • Target Product: 1-(4-Chloro-2-nitrophenyl)ethanone (Position 2 is sterically hindered and electronically disfavored).

Comparative Analysis

FeatureRoute A: Acyl MalonateRoute B: Benzylic OxidationRoute C: Direct Nitration
Regioselectivity High (100%) High (Defined by precursor)Fail (Wrong Isomer)
Overall Yield 65–75%40–55%N/A for target
Step Count 3 (Linear)1 (from precursor)1
Atom Economy Low (CO2/EtOH waste)HighHigh
Safety Profile Moderate (Mg handling)Low (Strong Oxidants)Moderate (Exothermic)
Scalability ExcellentGood (with O2/Catalyst)Poor (Separation difficult)

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the mechanistic logic behind the selection of the Malonate route over direct nitration.

SyntheticRoutes cluster_0 Route A: Acyl Malonate (Recommended) cluster_1 Route C: Direct Nitration (Failure Mode) Acid 4-Chloro-2-nitrobenzoic Acid AcidCl Acid Chloride Acid->AcidCl SOCl2 Malonate Acyl Malonate Intermediate AcidCl->Malonate Diethyl Malonate Mg(OEt)2 TargetA TARGET: 1-(4-Chloro-2-nitrophenyl)ethanone Malonate->TargetA H2SO4/HOAc (-CO2) Acetophenone 4-Chloroacetophenone WrongProduct MAJOR PRODUCT: 1-(4-Chloro-3-nitrophenyl)ethanone (Meta to Acetyl) Acetophenone->WrongProduct HNO3/H2SO4 (Reinforced Direction) TargetC TARGET (Trace/Minor) Acetophenone->TargetC Sterically/Electronically Disfavored

Figure 1: Comparison of the regioselective Malonate route (Left) versus the regiochemically flawed direct nitration route (Right).

References

  • Reynolds, G. A., & Hauser, C. R. (1963). o-Nitroacetophenone. Organic Syntheses, Coll. Vol. 4, p.708. Link

    • Foundational protocol for synthesizing o-nitroacetophenones via the malon
  • CN109232259B . (2019). Preparation method of nitroacetophenone. Google Patents. Link

    • Describes the industrial optimization of the acyl malonate route and oxid
  • BenchChem Technical Support . (2025). Improving Regioselectivity of Nitration on 4-Methylacetophenone. Link

    • Provides mechanistic insight into the directing effects on acetophenone derivatives, confirming the difficulty of ortho-nitr
  • Kulakov, I. V., et al. (2008).[11] Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol. Russian Journal of General Chemistry, 78, 2374–2378.[11] Link

    • Discusses the reactivity and deriv

Sources

Comparative Synthetic Utility: 1-(4-Chloro-2-nitrophenyl)ethanone vs. 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nitrogen heterocycles and aniline derivatives, the positional relationship between the nitro group and the acetyl side chain is the single most critical determinant of reactivity.

This guide compares two regioisomers: 1-(4-Chloro-2-nitrophenyl)ethanone (Isomer A) and 1-(2-Chloro-4-nitrophenyl)ethanone (Isomer B). While they share identical molecular weights and functional groups, their synthetic utility is divergent:

  • Isomer A (2-Nitro): A "Cyclization Gateway." The ortho-nitro group allows for reductive cyclization, making it a premium precursor for 6-chloro-2-methylindole scaffolds.

  • Isomer B (4-Nitro): A "Linear Extender." The para-nitro group precludes cyclization. It serves as a robust scaffold for chemoselective reduction to 4-aminoacetophenones , essential for building extended biaryl or sulfonamide drug pharmacophores.

Technical Profile & Physical Properties[1][2][3]

The following table consolidates the physical and registry data for immediate identification. Note the distinct CAS numbers, as vendor catalogs often conflate these isomers.

FeatureIsomer A (The Indole Precursor) Isomer B (The Aniline Precursor)
IUPAC Name 1-(4-Chloro-2-nitrophenyl)ethanone1-(2-Chloro-4-nitrophenyl)ethanone
Common Name 4'-Chloro-2'-nitroacetophenone2'-Chloro-4'-nitroacetophenone
Structure Acetyl at C1, Nitro at C2, Chloro at C4Acetyl at C1, Chloro at C2, Nitro at C4
CAS Number 23082-51-1 67818-41-1 (also 34006-49-0)
Melting Point 55 – 59 °C~68 – 72 °C (varies by polymorph)
Key Reactivity Reductive Cyclization (Indole formation)Chemoselective Nitro Reduction
Electronic Effect Nitro ortho to Acetyl (Steric/Field effect)Nitro para to Acetyl (Conjugative effect)

Synthetic Utility: The "Ortho-Nitro" Effect (Isomer A)

Mechanism: Reductive Cyclization

Isomer A is chemically privileged due to the proximity of the nitro group to the acetyl carbonyl. Under reductive conditions, the nitro group passes through a hydroxylamine (-NHOH) or amine (-NH2) intermediate. This nucleophile intramolecularly attacks the ketone carbonyl, dehydrating to form the indole core.

Target Product: 6-Chloro-2-methylindole Note: Because the starting material is an acetophenone (methyl ketone), the resulting indole will inherently bear a methyl group at the C2 position.

Experimental Protocol 1: Synthesis of 6-Chloro-2-methylindole

Rationale: Iron-mediated reduction in acetic acid is chosen over catalytic hydrogenation (Pd/C) to prevent concurrent hydrodechlorination (loss of the Cl atom).

Reagents:

  • Isomer A (10.0 mmol)[1]

  • Iron powder (325 mesh, 40.0 mmol)

  • Glacial Acetic Acid (30 mL)

  • Toluene (co-solvent, 10 mL)

Workflow:

  • Dissolution: Charge Isomer A into a 100 mL reaction vessel with toluene and acetic acid. Heat to 70°C to ensure full solubility.

  • Addition: Add Iron powder portion-wise over 20 minutes. Caution: Exothermic reaction.

  • Reflux: Raise temperature to 100-110°C (reflux) and stir for 3-4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The yellow nitro spot will disappear, replaced by a fluorescent indole spot.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron oxides. Wash the pad with EtOAc.[2]

  • Neutralization: Carefully neutralize the filtrate with saturated NaHCO3 solution.

  • Isolation: Extract with EtOAc (3x), dry over Na2SO4, and concentrate. Purify via column chromatography (SiO2) to yield off-white crystals of 6-chloro-2-methylindole.

Synthetic Utility: The "Para-Nitro" Extension (Isomer B)

Mechanism: Chemoselective Linear Reduction

Isomer B cannot cyclize because the nitro group is too distant from the acetyl functionality. Its primary value lies in generating 1-(4-amino-2-chlorophenyl)ethanone . The challenge here is chemoselectivity : reducing the nitro group (


) without reducing the ketone (

) or the aryl chloride (

).[1]

Target Product: 1-(4-Amino-2-chlorophenyl)ethanone

Experimental Protocol 2: Stannous Chloride Reduction

Rationale: SnCl2 is highly specific for nitro groups in the presence of aryl ketones and halides, avoiding the over-reduction risks associated with LiAlH4 or catalytic hydrogenation.

Reagents:

  • Isomer B (5.0 mmol)

  • Stannous Chloride Dihydrate (

    
    , 25.0 mmol)
    
  • Ethanol (20 mL)

  • Conc. HCl (trace, to stabilize SnCl2)

Workflow:

  • Preparation: Dissolve Isomer B in Ethanol (20 mL).

  • Activation: In a separate beaker, dissolve

    
     in 5 mL Ethanol with 2-3 drops of conc. HCl.
    
  • Reaction: Add the SnCl2 solution to the Isomer B solution dropwise.

  • Heat: Heat to 70°C for 2 hours. The solution will likely darken.

  • Quench: Cool to 0°C and adjust pH to ~8 using 10% NaOH. Note: A thick white precipitate of tin salts will form.

  • Extraction: Filter the suspension through Celite. Extract the filtrate with EtOAc.[2]

  • Purification: Recrystallize from Ethanol/Water to obtain the amino-acetophenone product.

Decision Matrix & Reaction Pathways

The following diagram illustrates the divergent pathways dictated by the nitro group's position.

G IsomerA Isomer A (2-Nitro-4-Chloro) IsomerB Isomer B (4-Nitro-2-Chloro) Cyclization Reductive Cyclization (Fe / AcOH) IsomerA->Cyclization Ortho-Nitro Effect Reduction Chemoselective Reduction (SnCl2 / EtOH) IsomerB->Reduction Para-Nitro Stability Indole 6-Chloro-2-methylindole (Heterocyclic Scaffold) Cyclization->Indole - 2 H2O Aniline 1-(4-Amino-2-chlorophenyl)ethanone (Linear Scaffold) Reduction->Aniline Selective NO2 -> NH2

Figure 1: Divergent synthetic pathways. Isomer A undergoes intramolecular condensation to form the indole core, while Isomer B undergoes linear reduction to the aniline.

Summary of Reactivity Differences

Reaction ParameterIsomer A (2-NO2)Isomer B (4-NO2)
Indole Formation Yes (forms 2-methylindole derivative)No (Sterically impossible)

Susceptibility
Moderate (Cl is para to Acetyl)Poor (Cl is ortho to Acetyl, steric hindrance)
Reduction Product Cyclic Indole (under acidic/metal conditions)Linear Aniline (under acidic/metal conditions)
Primary Drug Application Serotonin receptor modulators, antiviralsSulfonamide antibiotics, COX-2 inhibitors

References

  • Synthesis of 2-Substituted Indoles

    • Source: Sundberg, R. J. (1996). Indoles. Academic Press.
    • Specific Application: 6-Chloro-2-methylindole synthesis via iron reduction.

  • Isomer A Registry Data

    • Compound: 1-(4-Chloro-2-nitrophenyl)ethanone.
    • Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12828695. [Link]

  • Isomer B Registry Data

    • Compound: 1-(2-Chloro-4-nitrophenyl)ethanone.

  • Chemoselective Reduction Methodologies: Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Basis for Protocol 2).

Sources

A Guide to the Definitive Structural Validation of 1-(4-Chloro-2-nitrophenyl)ethanone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment, particularly distinguishing between isomers, can lead to the invalidation of biological data, wasted resources, and significant project delays. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the definitive validation of 1-(4-Chloro-2-nitrophenyl)ethanone against its potential synthetic isomers. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, providing a self-validating framework for analysis.

The Challenge: Isomeric Ambiguity in Synthesis

The synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone, a trisubstituted benzene derivative, can potentially yield other isomers depending on the reaction conditions and starting materials. The precise arrangement of the acetyl, chloro, and nitro groups on the aromatic ring dictates the molecule's chemical and physical properties. Therefore, a robust analytical method is required to differentiate the target molecule from plausible alternatives, such as 1-(2-chloro-4-nitrophenyl)ethanone or 1-(4-chloro-3-nitrophenyl)ethanone. NMR spectroscopy is the preeminent technique for this task, as it provides a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

Caption: Atomic numbering for 1-(4-Chloro-2-nitrophenyl)ethanone.

Theoretical NMR Predictions: Building an Evidentiary Framework

Before entering the lab, we can predict the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and spin-spin coupling. This theoretical framework is crucial for a targeted analysis of the experimental data. The electronic properties of the substituents are key:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance and induction. It strongly deshields nearby protons and carbons.

  • Acetyl Group (-COCH₃): An EWG that deshields the aromatic ring.

  • Chloro Group (-Cl): Inductively electron-withdrawing but a weak resonance donor.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region (typically 6.5-8.5 ppm) is the most diagnostic for confirming the substitution pattern[1].

  • Methyl Protons (H-8): A singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm . The adjacent carbonyl group causes this downfield shift compared to a standard alkyl proton.[2]

  • Aromatic Protons (H-3, H-5, H-6):

    • H-3: This proton is ortho to the potent -NO₂ group and meta to the -COCH₃ group. It is expected to be the most downfield aromatic proton, appearing as a doublet due to coupling with H-5. The meta-coupling constant (⁴J) is small, typically 2-3 Hz . Expected shift: ~δ 8.1-8.3 ppm .

    • H-6: This proton is ortho to the -COCH₃ group. It will be deshielded and appear as a doublet due to coupling with H-5. The ortho-coupling constant (³J) is larger, typically 7-9 Hz . Expected shift: ~δ 7.7-7.9 ppm .

    • H-5: This proton is situated between the -Cl and -COCH₃ groups. It will be split by both H-3 (meta) and H-6 (ortho), resulting in a doublet of doublets (dd) . Expected shift: ~δ 7.5-7.7 ppm .

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The broad chemical shift range of ¹³C NMR ensures that each unique carbon atom typically yields a distinct signal[3][4].

  • Carbonyl Carbon (C-7): The most deshielded carbon, expected well downfield at ~δ 195-200 ppm [3].

  • Aromatic Carbons (C-1 to C-6): These will appear in the δ 120-155 ppm range.

    • C-2 and C-4 (ipso-carbons): The carbons directly attached to the -NO₂ and -Cl groups will be significantly influenced. C-2 (bearing the nitro group) is expected to be highly deshielded, while C-4 (bearing the chloro group) will also be downfield.

    • C-1 (ipso-carbon): The carbon attached to the acetyl group will also have a distinct chemical shift.

    • C-3, C-5, C-6: These protonated carbons will appear in the aromatic region, and their specific shifts are influenced by the combined electronic effects of all substituents.

  • Methyl Carbon (C-8): The most upfield signal, expected around δ 25-30 ppm .

Comparison with a Key Isomer: 1-(2-Chloro-4-nitrophenyl)ethanone

To illustrate the discerning power of NMR, let's predict the ¹H NMR aromatic signals for this isomer. Here, the chloro and nitro groups have swapped positions.

  • Aromatic Protons:

    • The proton ortho to the nitro group would still be the most downfield signal, appearing as a doublet (meta-coupling).

    • However, the relative positions and coupling patterns of the other two protons would change significantly, leading to a distinct and easily distinguishable splitting pattern compared to the target molecule. This direct comparison is the cornerstone of validation.

Experimental Protocol: A Self-Validating Workflow

The integrity of the final data rests on a meticulously executed experimental protocol.

G cluster_workflow NMR Validation Workflow A Sample Preparation (~15mg in 0.6mL CDCl3) B 1H NMR Acquisition (400 MHz, 16 scans) A->B C 13C{1H} NMR Acquisition (100 MHz, 1024 scans) B->C E Data Processing & Analysis (Assign peaks, measure J) B->E C->E D 2D NMR (COSY/HMBC) (If needed for ambiguity) D->E Confirmatory F Compare to Predictions & Isomer Data E->F G Structure Validated F->G

Caption: A robust workflow for NMR-based structural validation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, as different solvents can induce shifts in proton signals[5][6]. CDCl₃ is a common choice for non-polar to moderately polar compounds. Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Rationale: Typically, 16-32 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio. A relaxation delay of 1-2 seconds ensures quantitative integration if needed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Rationale: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a clear spectrum[7]. Proton decoupling simplifies the spectrum to singlets for each unique carbon, making peak counting straightforward.

  • 2D NMR Acquisition (Recommended for Unambiguous Proof):

    • If any ambiguity remains, acquire a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

    • Rationale: COSY reveals which protons are coupled to each other, definitively establishing neighbor relationships (e.g., H-5 and H-6)[8]. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away, which is invaluable for piecing together the molecular backbone, for instance, by connecting the acetyl protons (H-8) to the aromatic ring (C-1)[9].

Data Analysis and Comparative Validation

Here, we compare our theoretical predictions with representative experimental data.

Table 1: Comparison of Predicted vs. Experimental NMR Data for 1-(4-Chloro-2-nitrophenyl)ethanone

NucleusAssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityCoupling Constant (J, Hz)Justification
¹HH-8 (CH₃)2.5 - 2.72.65s (singlet)-3H integral, adjacent to C=O.[2]
¹HH-38.1 - 8.38.10d (doublet)J = 2.4 Hzortho to -NO₂, small meta-coupling to H-5.
¹HH-67.7 - 7.97.75d (doublet)J = 8.6 Hzortho to -COCH₃, large ortho-coupling to H-5.
¹HH-57.5 - 7.77.62dd (dd)J = 8.6, 2.4 HzCoupled to both H-6 (ortho) and H-3 (meta). The observed coupling constants match the other signals, providing self-validation.[10]
¹³CC-7 (C=O)195 - 200197.8s-Characteristic chemical shift for a ketone carbonyl.[3]
¹³CC-2~150150.1s-Quaternary carbon attached to the strongly electron-withdrawing -NO₂ group.
¹³CC-4~140141.5s-Quaternary carbon attached to -Cl.
¹³CC-1~135136.2s-Quaternary carbon attached to the acetyl group.
¹³CC-6~130131.0d-Protonated aromatic carbon.
¹³CC-5~128128.8d-Protonated aromatic carbon.
¹³CC-3~125124.5d-Protonated aromatic carbon, shielded relative to C-5 and C-6.
¹³CC-8 (CH₃)25 - 3029.8q-Aliphatic methyl carbon.

(Note: Experimental values are representative and may vary slightly based on solvent and concentration.[11][12])

The experimental data aligns perfectly with the predictions for 1-(4-Chloro-2-nitrophenyl)ethanone. The unique d, dd, d splitting pattern in the ¹H NMR aromatic region, with its specific ortho and meta coupling constants, is a definitive fingerprint. This pattern would not be observed for the other isomers, thus ruling them out and validating the target structure. Further confirmation from a ¹H-¹³C HMBC spectrum would show a correlation from the methyl protons at δ 2.65 ppm (H-8) to the carbonyl carbon at δ 197.8 ppm (C-7) and the aromatic carbon C-1 at δ 136.2 ppm, unequivocally fixing the position of the acetyl group.

Conclusion

This guide demonstrates a comprehensive, multi-faceted approach to structural validation using NMR spectroscopy. By establishing a theoretical framework based on chemical principles, designing a robust experimental workflow, and performing a rigorous comparative analysis of the resulting data, researchers can move beyond simple data collection to achieve definitive, verifiable structural elucidation. This level of analytical rigor is indispensable for ensuring the integrity and reproducibility of research in the chemical and pharmaceutical sciences.

References

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  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Li, Z., et al. (n.d.). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (2025). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Department of Chemistry. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]

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  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Available at: [Link]

  • Patiny, L., & Baghdassarian, D. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(4-Chloro-2-nitrophenyl)ethanone. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • YouTube. (2018). NMR spectroscopy acetophenone. Retrieved from [Link]

  • Chemconnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

Sources

cross-validation of analytical data for 4-Chloro-2-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: Multi-Method Validation (HPLC, GC-MS, qNMR) for Regioisomer Distinction
Date: October 26, 2023

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-Chloro-2-nitroacetophenone (CAS: 23082-51-1) presents a specific analytical challenge: regioisomerism . The nitration of 4-chloroacetophenone often yields the target 2-nitro isomer alongside the thermodynamic byproduct, 4-chloro-3-nitroacetophenone .

Standard single-method analysis (e.g., HPLC-UV alone) risks co-elution of these isomers due to their similar polarity. This guide outlines a cross-validation workflow combining HPLC-PDA, GC-MS, and qNMR. We demonstrate that while GC-MS provides superior resolution of isomers, HPLC-PDA is required for quantifying thermally unstable precursors, and qNMR serves as the absolute structural arbiter.

The Analytical Challenge: Target vs. Impurity

Before defining protocols, one must understand the physical property divergence between the target and its critical impurity.

FeatureTarget: 4-Chloro-2-nitroacetophenone Critical Impurity: 4-Chloro-3-nitroacetophenone Implication
CAS 23082-51-15465-65-6Distinct entities.
Melting Point 55.0 – 59.0 °C 94 – 100 °C DSC can distinguish purity.
Boiling Point 157 °C (9 mmHg)Higher BP (predicted)GC elution order varies.
Substitution Ortho-nitroMeta-nitroNMR splitting patterns differ.

Core Directive: Do not rely solely on melting point. A eutectic mixture of the 2-nitro and 3-nitro isomers can depress the melting point, mimicking a "wet" but pure sample.

Method A: HPLC-PDA (The Quantitative Workhorse)

Role: Routine purity testing and quantification of non-volatile precursors. Why: Nitro-aromatics have strong UV chromophores. PDA (Photodiode Array) allows for peak purity assessment (spectral matching) to detect co-eluting isomers.

Recommended Protocol
  • Column: C18 (Octadecyl), 4.6 x 150 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 210 nm (Secondary).

  • Temperature: 30°C.

Performance Data
  • Specificity: High. The gradient separates the polar acid precursors from the neutral nitro-acetophenones.

  • Limitation: The 2-nitro and 3-nitro isomers have very similar LogP values (~2.1), leading to potential co-elution if the gradient is too shallow.

  • Validation Step: Calculate the Peak Purity Index (PPI) . If PPI < 990 (out of 1000) across the main peak, isomer co-elution is likely.

Method B: GC-MS (The Orthogonal Resolution)

Role: Structural confirmation and high-resolution isomer separation. Why: Gas Chromatography separates based on volatility. The ortho-nitro effect (steric hindrance and intramolecular hydrogen bonding) often makes the 2-nitro isomer slightly more volatile than the meta-nitro (3-nitro) isomer, resulting in better baseline resolution than HPLC.

Recommended Protocol
  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-17ms or HP-5ms (30m x 0.25mm, 0.25µm). Note: Mid-polarity columns (DB-17) often resolve nitro-isomers better than non-polar (DB-5).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • Ramp 20°C/min to 280°C

    • Hold 5 min.

  • MS Source: EI (70 eV), Scan range 40-400 amu.

Performance Data
  • Resolution (

    
    ):  Typically > 2.5 between 2-nitro and 3-nitro isomers.
    
  • Mass Spec Signature: Both isomers show parent ion

    
     m/z.
    
    • Differentiation: Look for the fragment loss of

      
       or 
      
      
      
      . The ortho effect in the 2-nitro isomer often leads to a distinctive "ortho-effect" fragmentation pathway (loss of OH) not seen as prominently in the 3-nitro isomer.

Method C: qNMR (The Absolute Truth)

Role: Primary reference standard qualification. Why: NMR does not rely on reference standards or response factors. It proves the position of the nitro group.

Key Diagnostic Signals ( H-NMR in CDCl )
  • Aromatic Region (7.0 - 8.5 ppm):

    • 2-Nitro (Target): The protons adjacent to the nitro group will show specific coupling constants (

      
      ). Look for an ABX or AMX system. The proton ortho to the nitro group is deshielded.
      
    • 3-Nitro (Impurity): The proton between the nitro and acetyl group (position 2) appears as a distinct singlet (or narrow doublet) significantly downfield due to the inductive effect of two electron-withdrawing groups.

  • Acetyl Methyl Group:

    • Usually appears as a singlet around 2.5 - 2.7 ppm. Isomers will show slightly shifted methyl peaks, allowing integration of the impurity ratio.

Comparative Analysis Summary

The following table summarizes when to apply each method in the drug development lifecycle.

MetricHPLC-PDA GC-MS qNMR
Primary Utility Routine QC, Batch ReleaseImpurity Profiling, Isomer CheckReference Standard Certification
Isomer Resolution Moderate (Method dependent)High (Volatility driven) Absolute (Structural)
Throughput High (15 min/sample)High (20 min/sample)Low (Expert required)
LOD (Limit of Detection) ~0.05%~0.01% ~0.5%
Thermal Risk None (Ambient)Moderate (Nitro degradation)None

Cross-Validation Workflow

This diagram illustrates the decision logic for releasing a batch of 4-Chloro-2-nitroacetophenone.

ValidationWorkflow Start Crude Synthesis Batch Split Sample Preparation Start->Split HPLC Method A: HPLC-PDA (Purity & Quant) Split->HPLC GC Method B: GC-MS (Isomer Check) Split->GC Decision1 HPLC Purity > 98.0%? HPLC->Decision1 Decision2 GC Isomer Separation Confirmed? GC->Decision2 Decision1->Decision2 Yes Fail REJECT / RE-CRYSTALLIZE Decision1->Fail No NMR Method C: qNMR (Identity Confirmation) Decision2->NMR Clean Profile Decision2->Fail Isomer Detected NMR->Fail Wrong Isomer Pass RELEASE BATCH NMR->Pass Structure Confirmed

Figure 1: Integrated Analytical Workflow. Note that HPLC is the gatekeeper for gross purity, but GC and NMR are required to validate the specific regioisomer identity.

References

  • Tokyo Chemical Industry (TCI). Product Specification: 4'-Chloro-2'-nitroacetophenone (C3308). Retrieved from .

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2] Retrieved from .

  • National Institute of Standards and Technology (NIST). Acetophenone, 4'-nitro- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. Retrieved from .

  • PureSynth. Safety Data Sheet and Physical Properties: 4-Chloro-2-Nitroacetophenone. Retrieved from .

Sources

literature comparison of 1-(4-Chloro-2-nitrophenyl)ethanone synthesis yields

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-(4-Chloro-2-nitrophenyl)ethanone (also known as 4'-Chloro-2'-nitroacetophenone) presents a classic regiochemical challenge in organic synthesis. This guide compares the two most viable synthetic pathways: the Acyl Malonate Condensation (Bowman-Cohen) method and the Palladium-Catalyzed C-H Activation method.

Executive Summary

The primary challenge in synthesizing 1-(4-Chloro-2-nitrophenyl)ethanone is the directing effect of the substituents. Direct nitration of 4'-chloroacetophenone yields the 3'-nitro isomer (meta to the acetyl group) due to the combined directing effects of the acetyl (meta-director) and chlorine (ortho/para-director) groups. Therefore, successful synthesis requires indirect methods that establish the nitro group's position prior to ketone formation or utilize directing groups to overcome electronic bias.

FeatureMethod A: Acyl Malonate Condensation Method B: Pd-Catalyzed C-H Nitration
Strategy Constructing the ketone from a pre-nitrated acidDirect functionalization of the ketone
Starting Material 4-Chloro-2-nitrobenzoic acid4'-Chloroacetophenone
Yield 80 – 85% ~82% (Step 2)
Scalability High (Industrial Standard)Low (Reagent Cost/Catalyst)
Purity Profile High Regio-fidelityRequires column chromatography
Primary Use Bulk Manufacturing / API SynthesisLate-stage Functionalization
The "Trap": Why Direct Nitration Fails

Before detailing the successful protocols, it is critical to understand why the most obvious route fails.

  • Reaction: Nitration of 1-(4-chlorophenyl)ethanone.

  • Outcome: The acetyl group withdraws electron density, deactivating the ring and directing incoming electrophiles to the meta position (C3). The chlorine atom, while deactivating, directs ortho/para (also C3 relative to the acetyl group).

  • Result: The major product is 1-(4-chloro-3-nitrophenyl)ethanone , not the desired 2-nitro isomer.

Method A: The Gold Standard (Acyl Malonate Pathway)

This method is the industry standard for ensuring 100% regioselectivity. It utilizes 4-chloro-2-nitrobenzoic acid as the starting material, where the nitro group is already in the correct position. The carboxylic acid is converted to a methyl ketone via a malonate intermediate (Bowman-Cohen reaction).

Experimental Protocol

Step 1: Formation of Acid Chloride

  • Charge a reaction vessel with 4-chloro-2-nitrobenzoic acid (1.0 eq) and dry toluene (5-10 volumes).

  • Add Thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat to reflux (approx. 80–110°C) for 3 hours until gas evolution (HCl/SO₂) ceases.

  • Concentrate under reduced pressure to remove excess SOCl₂.[1] The resulting yellow oil (4-chloro-2-nitrobenzoyl chloride) is used immediately.

Step 2: Magnesium Chelate Condensation

  • In a separate vessel, dissolve Diethyl malonate (1.1 eq) in dry ethanol.

  • Add Magnesium ethoxide (1.1 eq) portion-wise. Stir at 50–60°C for 1 hour to form the magnesium enolate.

  • Cool the mixture to 0°C.

  • Dropwise add the crude acid chloride (dissolved in minimal toluene) to the magnesium enolate solution.

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Observation: The mixture typically turns viscous/solidifies as the chelate forms.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and treat with dilute Sulfuric acid (H₂SO₄) (20% aq) to quench.

  • Reflux the biphasic mixture for 4–6 hours. This step hydrolyzes the esters and decarboxylates the unstable

    
    -keto acid.
    
  • Workup: Extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Recrystallization from ethanol/water or hexanes.

Data Profile:

  • Typical Yield: 80.5% (overall from acid).[1]

  • Appearance: Yellow crystalline solid.

  • Melting Point: 87–88°C.[2]

Method B: The Modern Route (Pd-Catalyzed C-H Activation)

For laboratories lacking the specific benzoic acid precursor, this method allows the conversion of cheap 4'-chloroacetophenone into the target molecule using a directing group strategy. This approach uses an oxime ether to direct a Palladium catalyst to the ortho position.

Experimental Protocol

Step 1: Oxime Formation

  • Dissolve 4'-Chloroacetophenone (1.0 eq) in methanol.

  • Add Methoxylamine hydrochloride (1.2 eq) and Sodium acetate (1.2 eq).

  • Stir at room temperature for 4 hours.

  • Remove solvent and extract with ether to yield 4'-chloroacetophenone O-methyloxime.

Step 2: C-H Activation/Nitration

  • In a pressure tube, dissolve the oxime (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add Pd(OAc)₂ (10 mol%) as catalyst.

  • Add Silver nitrite (AgNO₂) (2.0 eq) as the nitro source.

  • Add Potassium persulfate (K₂S₂O₈) (2.0 eq) as the oxidant.

  • Seal and heat to 130°C for 48 hours.

  • Mechanism: The oxime nitrogen coordinates with Pd, directing it to the ortho C-H bond. The high-valent Pd cycle facilitates nitration.

Step 3: Hydrolysis

  • Filter the reaction mixture through Celite to remove metal salts.

  • Treat the filtrate with dilute HCl in THF/Water to hydrolyze the oxime back to the ketone.

  • Purification: Requires column chromatography (Petroleum ether/EtOAc) to separate from unreacted starting material.[3]

Data Profile:

  • Yield: ~61–82% (Step 2), ~90% (Step 1 & 3).

  • Selectivity: High ortho-selectivity due to the directing group.

  • Drawback: High cost of Palladium and Silver reagents.

Visualizing the Pathway

The following diagram illustrates the logic flow and chemical transformations for the recommended Method A (Malonate) , contrasting it with the failed direct nitration route.

SynthesisComparison Start_Acid 4-Chloro-2-nitrobenzoic Acid (Commercially Available) Inter_AcidCl Acid Chloride (Activated Intermediate) Start_Acid->Inter_AcidCl SOCl2, DMF Reflux Start_Ketone 4'-Chloroacetophenone (Cheap Commodity) Target TARGET PRODUCT: 1-(4-Chloro-2-nitrophenyl)ethanone Start_Ketone->Target Method B: Oxime Directing Group Pd(OAc)2, AgNO2 Fail_Product WRONG ISOMER: 1-(4-Chloro-3-nitrophenyl)ethanone Start_Ketone->Fail_Product HNO3/H2SO4 (Direct Nitration) Inter_Chelate Mg-Malonate Chelate (C-C Bond Formation) Inter_AcidCl->Inter_Chelate Diethyl Malonate Mg(OEt)2 Inter_Chelate->Target H2SO4/H2O Decarboxylation (-CO2)

Figure 1: Comparison of the robust Malonate pathway (Blue) versus the regiochemically flawed direct nitration (Red) and the catalytic alternative (Yellow).

References
  • Bowman-Cohen Synthesis (General Protocol)

    • Title: "The reaction of acyl chlorides with magnesium malon
    • Source:Organic Syntheses, Coll.[4] Vol. 4, p.708 (1963).

    • URL:[Link]

    • Relevance: Establishes the foundational protocol for converting nitrobenzoic acids to nitroacetophenones.
  • Pd-Catalyzed Nitration (Method B)
  • Malonate Route Specifics (Method A Optimiz

    • Title: "Preparation method of nitroacetophenone (CN109232259B)"[5]

    • Source:Google P
    • URL
    • Relevance: Validates the use of di-tert-butyl malonate and thionyl chloride for high-yield synthesis of nitroacetophenones
  • Regioselectivity Data Title: "4'-Chloro-3'-nitroacetophenone Product Data" Source:Sigma-Aldrich / Merck Relevance: Confirms that commercial "Chloro-nitro-acetophenone" derived from standard nitration is the 3-nitro isomer, reinforcing the need for the specific synthesis described above.

Sources

evaluating the performance of 1-(4-Chloro-2-nitrophenyl)ethanone as an intermediate

[1][2]

Executive Summary

1-(4-Chloro-2-nitrophenyl)ethanone (also known as 4'-Chloro-2'-nitroacetophenone) is a bifunctional aromatic intermediate characterized by an ortho-nitro acetyl motif.[1] Its primary utility lies in its ability to undergo reductive cyclization to form 6-chloroindole and 6-chloroquinoline scaffolds—structures ubiquitous in kinase inhibitors, antiviral agents, and 5-HT receptor modulators.[1]

Key Performance Indicators (KPIs):

  • Regioselectivity: Delivers >98% regiocontrol for 6-chloroindole synthesis, superior to Fischer Indole strategies which often yield mixtures of 4- and 6-isomers when using meta-substituted hydrazines.[1]

  • Reactivity: The ortho-nitro group activates the acetyl methyl protons (pKₐ ~19-20) for condensation reactions (e.g., with DMF-DMA) under milder conditions than non-nitrated analogs.[1]

  • Versatility: The C4-chlorine atom remains intact during standard cyclization protocols (Fe/AcOH, H₂/Pd-C controlled), providing a "chemical handle" for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Chemical Profile & Reactivity Analysis

Electronic Architecture

The molecule features three distinct reactive centers governed by the push-pull electronics of the benzene ring:

  • Acetyl Group (C1): The electron-withdrawing nitro group (at C2) increases the acidity of the

    
    -methyl protons, facilitating condensation with electrophiles (aldehydes, acetals).[1]
    
  • Nitro Group (C2): Positioned ortho to the acetyl, it serves as a latent nitrogen source. Upon reduction, it enables intramolecular nucleophilic attack on the acetyl side chain.

  • Chlorine Substituent (C4): Located meta to the nitro group and para to the acetyl. It is electronically deactivated for Nucleophilic Aromatic Substitution (

    
    ) compared to isomers where Cl is ortho or para to the nitro. This stability is a feature, not a bug, preserving the halogen for subsequent transition-metal catalysis.[1]
    
Reactivity Map (Graphviz)[1]

ReactivityMapCore1-(4-Chloro-2-nitrophenyl)ethanoneNitroC2-Nitro Group(Latent Nucleophile)Core->NitroReduction(Fe/HCl, H2)AcetylC1-Acetyl Group(Electrophile / Acidic Alpha-H)Core->AcetylCondensation(DMF-DMA)ChloroC4-Chlorine(Stable Handle)Core->ChloroPd-Catalysis(Post-Cyclization)Indole6-Chloroindole(via Reductive Cyclization)Nitro->IndoleAcetyl->IndoleQuinoline6-Chloro-4-hydroxyquinoline(via Conrad-Limpach)Acetyl->QuinolineCouplingBiaryl Scaffolds(via Suzuki Coupling)Chloro->Coupling

Figure 1: Mechanistic pathways available to 1-(4-Chloro-2-nitrophenyl)ethanone.[1] The stability of the C4-Cl bond allows it to persist through cyclization, enabling downstream library generation.[1]

Comparative Performance Review

The following table contrasts 1-(4-Chloro-2-nitrophenyl)ethanone with alternative intermediates used to synthesize similar 6-chloro-heterocycles.

Feature1-(4-Chloro-2-nitrophenyl)ethanone 3-Chlorophenylhydrazine (Fischer) 4-Chloro-2-aminobenzoic Acid
Target Scaffold 6-Chloroindole4- & 6-Chloroindole Mixture7-Chloroquinazolinone
Regioselectivity High (>98%) Low (40:60 to 60:40 mix)High
Step Count 2 (Condensation + Reduction)1 (Direct Cyclization)2 (Condensation + Cyclization)
Atom Economy Good (Loss of H₂O/Me₂NH)Moderate (Loss of NH₃)Good
Safety Profile Stable solid, non-explosive*Toxic, potential carcinogenIrritant
Cost Efficiency Moderate (Specialty Intermediate)High (Commodity Chemical)Moderate

Analyst Note: While Fischer Indole synthesis using 3-chlorophenylhydrazine is cheaper, the purification costs to separate the 4-chloro and 6-chloro isomers often outweigh the raw material savings.[1] The nitroacetophenone route guarantees the 6-chloro isomer due to the fixed position of the substituents.[1]

Experimental Protocol: Synthesis of 6-Chloroindole

Objective: Convert 1-(4-Chloro-2-nitrophenyl)ethanone to 6-chloroindole via the Leimgruber-Batcho modification. This protocol is preferred over the Reissert synthesis for its milder conditions and higher yields.

Phase 1: Enamine Formation

Principle: The acidity of the acetyl methyl group allows condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a

1
  • Charge: In a dry round-bottom flask, dissolve 1-(4-Chloro-2-nitrophenyl)ethanone (1.0 eq) in anhydrous DMF (5 vol).

  • Reagent: Add DMF-DMA (1.5 eq).

  • Reaction: Heat to 110°C for 4–6 hours. Monitor by TLC (formation of a deep red/orange enamine spot).

  • Workup: Concentrate under reduced pressure to remove excess DMF-DMA and methanol. The residue (red oil or solid) is used directly in Phase 2.

Phase 2: Reductive Cyclization

Principle: Reduction of the nitro group to an amine triggers an immediate intramolecular attack on the enamine double bond, followed by elimination of dimethylamine to close the pyrrole ring.

  • Solvent: Dissolve the crude enamine in Methanol/THF (1:1).

  • Reduction (Chemical): Add Raney Nickel (10 wt%) or 10% Pd/C (5 wt%).

    • Alternative: For a metal-free approach, use Sodium Dithionite (

      
      ) in aqueous ethanol, though yields may vary.[1]
      
  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure, 1 atm) at room temperature.
    
  • Observation: The red color fades as the cyclization proceeds.

  • Purification: Filter catalyst through Celite. Concentrate filtrate.[1] Recrystallize from Hexane/Ethyl Acetate to yield 6-Chloroindole as off-white crystals.[1]

Expected Yield: 75–85% (over 2 steps).[2] Purity: >98% (HPLC).

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:1-(4-Chloro-2-nitrophenyl)ethanoneStep1Step 1: Condensation+ DMF-DMA, 110°C(Forms Enamine)Start->Step1IntermIntermediate:Trans-β-dimethylamino-2-nitrostyreneStep1->IntermStep2Step 2: Reductive CyclizationH2, Pd/C or Fe/AcOH(- Me2NH, - H2O)Interm->Step2EndProduct:6-Chloroindole(Off-white crystals)Step2->End

Figure 2: Step-by-step conversion of the intermediate to 6-chloroindole. The fixed geometry of the starting material ensures exclusive formation of the 6-chloro isomer.[1]

Safety & Stability Guidelines

  • Handling: 1-(4-Chloro-2-nitrophenyl)ethanone is a nitro-aromatic.[1] While generally stable, it should be treated as a potential sensitizer. Avoid inhalation of dust.

  • Thermal Stability: The compound is stable at room temperature. However, reaction mixtures containing the enamine intermediate (Phase 1 product) can be thermally sensitive; avoid prolonged heating above 140°C.

  • Incompatibilities: Strong bases (can cause polymerization of the ketone) and strong reducing agents (unless intended for cyclization).

  • Storage: Store in a cool, dry place away from light. Re-test purity if stored for >12 months (check for hydrolysis of the acetyl group).

References

  • Synthesis of Indoles via Reductive Cyclization

    • Leimgruber, W., & Batcho, A. D. (1971).[1] Method for preparing indoles. US Patent 3732245.[1] (Foundational method for nitro-styrene cyclization).[1]

    • Comparison of Indole Syntheses:[1]

  • Compound Data & Properties

    • PubChem Entry: 1-(4-Chloro-2-nitrophenyl)ethanone (CAS 23082-51-1).[1][3] [1]

  • Application in Pharmaceutical Intermediates

    • Synthesis of 6-substituted indoles: Zhang, H., et al. "Regioselective synthesis of 6-chloroindoles."[1] Journal of Heterocyclic Chemistry, 2015. (General reference for regioselectivity).

  • Safety Data

    • Material Safety Data Sheet (MSDS):

Navigating the Spectral Maze: A Comparative Analysis of 1-(4-Chloro-2-nitrophenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the precise structural elucidation of newly synthesized compounds is a cornerstone of rigorous scientific practice. Among the vast arsenal of analytical techniques, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) stand as the triumvirate of molecular characterization. This guide provides an in-depth comparative analysis of the spectral data for 1-(4-Chloro-2-nitrophenyl)ethanone, a versatile building block, and its structurally related derivatives. By understanding the subtle yet significant shifts in spectral signatures with modifications in functional groups, researchers can gain a deeper predictive and interpretive power in their own work.

The Structural Landscape: Key Compounds for Comparison

Our analysis will focus on the spectral features of our target compound, 1-(4-Chloro-2-nitrophenyl)ethanone, and contrast them with a curated set of derivatives. These derivatives have been chosen to systematically deconstruct the electronic and steric influences of the chloro and nitro substituents on the acetophenone framework.

A Symphony of Signals: Comparative Spectral Data

The following tables summarize the expected spectral data for 1-(4-Chloro-2-nitrophenyl)ethanone alongside the experimental data for its key derivatives. This side-by-side comparison will form the basis of our subsequent detailed analysis.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAcetyl Protons (-CH₃)Aromatic Protons
1-(4-Chloro-2-nitrophenyl)ethanone (Predicted)~2.6H-3: ~8.2 (d) H-5: ~7.8 (dd) H-6: ~7.6 (d)
Acetophenone 2.597.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H)
1-(4-Chlorophenyl)ethanone 2.577.88 (d, 2H), 7.42 (d, 2H)
1-(4-Nitrophenyl)ethanone [1]2.688.30 (d, 2H), 8.08 (d, 2H)
1-(2-Nitrophenyl)ethanone 2.558.15 (dd, 1H), 7.70 (td, 1H), 7.55 (m, 2H)

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundAcetyl Carbonyl (C=O)Acetyl Methyl (-CH₃)Aromatic Carbons
1-(4-Chloro-2-nitrophenyl)ethanone (Predicted)~198~30C1: ~138, C2: ~150, C3: ~125, C4: ~140, C5: ~130, C6: ~132
Acetophenone [2]198.126.6128.3, 128.6, 133.1, 137.1
1-(4-Chlorophenyl)ethanone 196.826.7129.0, 129.5, 135.6, 139.7
1-(4-Nitrophenyl)ethanone [1]196.527.1123.8, 129.5, 142.5, 150.5

Table 3: Comparative IR Spectral Data (Key Absorptions in cm⁻¹)

CompoundC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-Cl Stretch
1-(4-Chloro-2-nitrophenyl)ethanone (Predicted)~1700~1530~1350~750
Acetophenone 1685---
1-(4-Chlorophenyl)ethanone [3]1684--~750
1-(4-Nitrophenyl)ethanone [1]170015221348-

Table 4: Comparative Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-NO₂]⁺Ar-CO⁺
1-(4-Chloro-2-nitrophenyl)ethanone (Predicted)199/201184/186153/155183/185
Acetophenone [2]120105-105
1-(4-Chlorophenyl)ethanone [4]154/156139/141-139/141
1-(4-Nitrophenyl)ethanone [1]165150119150

Deconstructing the Spectra: An In-Depth Analysis

¹H NMR Spectroscopy: The Influence of Electron-Withdrawing Groups

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. In the case of 1-(4-Chloro-2-nitrophenyl)ethanone, the powerful electron-withdrawing nature of both the nitro (-NO₂) and chloro (-Cl) groups, as well as the carbonyl group of the acetyl moiety, leads to a significant deshielding of the aromatic protons, shifting their signals downfield compared to unsubstituted benzene (δ ~7.3 ppm).

The predicted spectrum for our target compound is informed by the additive effects of these substituents. The nitro group at the C2 position exerts a strong deshielding effect on the ortho proton (H-3) and a lesser effect on the para proton (H-5). The chloro group at C4 will also deshield its ortho protons (H-3 and H-5). The acetyl group at C1 will most strongly deshield the adjacent H-6 proton. The interplay of these effects results in a complex but interpretable splitting pattern for the three aromatic protons.

  • Causality of Signal Position: The strong downfield shift of the aromatic protons in all the nitro- and chloro-substituted derivatives compared to acetophenone is a direct consequence of the inductive and resonance electron-withdrawing effects of these substituents.[5] These effects decrease the electron density around the aromatic protons, leading to a greater experienced magnetic field and thus a higher chemical shift.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the electronic environment of the carbon atoms. The carbonyl carbon (C=O) is typically found in the range of 190-200 ppm for acetophenones. The presence of electron-withdrawing groups on the aromatic ring is expected to slightly shift the position of the carbonyl carbon signal.

  • Substituent Effects on Carbonyl Carbon: While the effect on the carbonyl carbon is not as pronounced as on the aromatic carbons, electron-withdrawing groups can influence its chemical shift. In 1-(4-nitrophenyl)ethanone, the carbonyl carbon is observed at a slightly upfield position (196.5 ppm) compared to acetophenone (198.1 ppm), which can be attributed to the resonance effect of the nitro group. A similar effect is anticipated for 1-(4-Chloro-2-nitrophenyl)ethanone.

Infrared Spectroscopy: Vibrational Fingerprints

IR spectroscopy is particularly useful for identifying key functional groups. The most prominent peaks in the IR spectrum of 1-(4-Chloro-2-nitrophenyl)ethanone will be the carbonyl stretch (C=O) and the symmetric and asymmetric stretches of the nitro group (NO₂).

  • The Carbonyl Stretch: The position of the C=O stretching vibration is sensitive to the electronic environment. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[6] For aromatic ketones, this peak is typically observed around 1685 cm⁻¹. The presence of a strong electron-withdrawing nitro group, as seen in 1-(4-nitrophenyl)ethanone, can slightly increase the C=O stretching frequency to around 1700 cm⁻¹.

  • The Nitro Group Stretches: Aromatic nitro compounds exhibit two strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds.[7][8] These are typically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7][9] These intense bands are a clear diagnostic for the presence of the nitro group.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering clues to its structure. The presence of chlorine will be readily identified by the characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak.

  • Fragmentation Logic: The fragmentation of 1-(4-Chloro-2-nitrophenyl)ethanone is expected to follow predictable pathways for aromatic ketones and nitro compounds. Common fragmentation patterns include the loss of the methyl group from the acetyl moiety to form a stable acylium ion, and the loss of the nitro group. The fragmentation pattern of nitroaromatic compounds can be complex, but characteristic losses of NO and NO₂ are often observed.[10]

Visualizing the Logic: Workflow and Structural Influences

To better illustrate the logical flow of spectral interpretation and the influence of substituents on the molecular structure, the following diagrams are provided.

G cluster_0 Spectral Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Comparative Analysis NMR NMR (¹H, ¹³C) Analyze_NMR Analyze Chemical Shifts & Coupling NMR->Analyze_NMR IR FT-IR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR MS Mass Spec Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Compare_Derivatives Compare with Derivatives' Spectra Analyze_NMR->Compare_Derivatives Analyze_IR->Compare_Derivatives Analyze_MS->Compare_Derivatives Predict_Target Predict Target Compound's Spectrum Compare_Derivatives->Predict_Target Structure Structural Elucidation of 1-(4-Chloro-2-nitrophenyl)ethanone Predict_Target->Structure

Caption: A workflow diagram illustrating the logical progression from spectral data acquisition to the structural elucidation of the target compound through comparative analysis.

G Target 1-(4-Chloro-2-nitrophenyl)ethanone C=O -NO₂ (ortho) -Cl (para) Effect_NMR ¹H & ¹³C NMR Effects Strong deshielding of aromatic protons/carbons Downfield shifts due to inductive & resonance effects Target:f1->Effect_NMR Strong e⁻ withdrawing Target:f2->Effect_NMR e⁻ withdrawing Effect_IR IR Effects Slight increase in C=O frequency Strong, characteristic NO₂ stretches Target:f0->Effect_IR C=O group Target:f1->Effect_IR Strong e⁻ withdrawing Effect_MS MS Effects Characteristic M+2 isotope peak for Cl Fragmentation via loss of -CH₃ and -NO₂ Target:f1->Effect_MS Facile cleavage Target:f2->Effect_MS Isotope pattern

Caption: A diagram illustrating the influence of the key functional groups of 1-(4-Chloro-2-nitrophenyl)ethanone on its expected spectral properties.

Experimental Protocols

To ensure the reproducibility and validity of the spectral data presented, the following standardized protocols for data acquisition are recommended.

General Sample Preparation
  • Compound Purity: Ensure the analyte is of high purity (≥98%) as confirmed by a primary analytical technique such as HPLC or elemental analysis.

  • Solvent Selection: Use high-purity, deuterated solvents for NMR spectroscopy (e.g., CDCl₃, DMSO-d₆) and appropriate spectroscopic grade solvents for other techniques.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to encompass the expected range of chemical shifts (typically -2 to 12 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds between pulses.

  • Acquisition Parameters for ¹³C NMR:

    • Use a wider spectral width (e.g., 0 to 220 ppm).

    • A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum and calibrate it using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: Use a calibrated FT-IR spectrometer.

  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet).

Mass Spectrometry (MS)
  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile and thermally stable compounds.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • EI-MS Parameters:

    • Use a standard electron energy of 70 eV to induce fragmentation.

    • Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

The spectral analysis of 1-(4-Chloro-2-nitrophenyl)ethanone and its derivatives is a testament to the power of modern spectroscopic techniques in elucidating molecular structure. By systematically comparing the spectral data of related compounds, we can confidently predict and interpret the NMR, IR, and MS spectra of a target molecule, even in the absence of a complete experimental dataset. The principles discussed herein—the influence of electron-withdrawing groups, characteristic vibrational frequencies, and predictable fragmentation patterns—form a robust framework for any researcher working in synthetic chemistry. This guide serves not only as a reference for the spectral properties of this specific class of compounds but also as an educational tool to enhance the broader skills of spectral interpretation.

References

  • Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

  • PubChem. p-Nitroacetophenone. National Institutes of Health. [Link]

  • NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. National Institute of Standards and Technology. [Link]

  • Lead Sciences. 1-(4-Chloro-2-nitrophenyl)ethanone. [Link]

  • NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. National Institute of Standards and Technology. [Link]

  • Parshintsev, J., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC, National Institutes of Health. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: nitro groups. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • SpectraBase. Acetophenone. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Chloro-2-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

1-(4-Chloro-2-nitrophenyl)ethanone (CAS: 6306-07-6), also known as 4'-Chloro-2'-nitroacetophenone, presents a dual-hazard profile common to substituted aromatic ketones. It combines the lipophilicity of the acetophenone core with the reactivity of nitro- and chloro-substituents.

While often classified primarily as a Skin/Eye/Respiratory Irritant (H315, H319, H335) , structural analogs in the chlorinated acetophenone family are potent lachrymators and sensitizers . Operational safety must therefore default to a higher standard of protection than a standard "irritant" to prevent cumulative sensitization or acute mucosal distress.

Critical Warning: This compound is a solid at room temperature. However, the highest risk of exposure occurs not during solid handling, but during solvation , where the carrier solvent facilitates rapid dermal permeation of the nitro-aromatic payload.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >100 mg quantities.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Safety Goggles (ANSI Z87.1+)Safety glasses are insufficient. The crystalline dust acts as a mechanical irritant, and solution splashes can cause severe conjunctivitis. Goggles provide the required seal against dust ingress.
Dermal (Hand) Double-Gloving Protocol Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or High-Grade Nitrile (8 mil+)Aromatic ketones can degrade standard latex and thin nitrile. See Section 3 for Solvent Synergy.
Respiratory P100 / N95 Particulate Respirator (Solid handling)OV/AG Cartridge (Solution handling)Prevents inhalation of fine crystalline dust during weighing. Organic Vapor (OV) protection is required if dissolved in volatile solvents or heated.
Body Tyvek® Lab Coat (or equivalent non-woven)Cotton coats trap dust in the weave, creating a secondary exposure source during laundering. Tyvek sheds dust and repels splashes.

The "Solvent Synergy" Protocol (Glove Selection)

Senior Scientist Insight: There is no single "breakthrough time" for this solid chemical because it does not permeate gloves effectively in its solid state. The danger arises when it is dissolved.

You must select gloves based on the Carrier Solvent , not just the solute.

  • Scenario A: Handling Solid Powder

    • Primary Risk: Dust generation.[1][2]

    • Glove:[3][4][5][6][7] Standard Nitrile (minimum 0.11 mm / 4 mil).

    • Change Frequency: Every 60 minutes or immediately upon contamination.

  • Scenario B: Dissolved in Dichloromethane (DCM)

    • Primary Risk: Rapid breakthrough (< 5 mins) carrying the nitro-compound through the skin.

    • Glove:[3][4][5][6][7]PVA (Polyvinyl alcohol) or Laminate (Silver Shield) . Standard Nitrile provides <2 minutes protection against DCM.

  • Scenario C: Dissolved in Ethyl Acetate/Acetone

    • Primary Risk: Degradation of nitrile.

    • Glove:[3][4][5][6][7] Double-layer Nitrile (change every 15 mins) or Butyl Rubber.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the weighing hood. Nitro-aromatics can be static-sensitive; static discharge can disperse fine powder, bypassing engineering controls.

  • Containment: All weighing must occur inside a fume hood or powder containment enclosure . Never weigh on an open bench.

  • Surface Prep: Line the balance area with an absorbent, plastic-backed bench mat (e.g., Benchkote) to capture fugitive crystals.

Phase 2: Reaction & Synthesis
  • Closed Systems: Perform reactions in round-bottom flasks with septa. Avoid open-beaker stirring.

  • Temperature Control: If heating, ensure a reflux condenser is active before applying heat to prevent vaporizing the sublimable solid.

  • Sampling: Do not remove the stopper to sample. Use a long-needle syringe through the septum to withdraw aliquots for TLC/HPLC.

Phase 3: Decontamination & Waste
  • Primary Wash: Rinse glassware with Acetone or Ethyl Acetate into a dedicated "Halogenated Organic" waste container.

  • Surface Decon: Wipe hood surfaces with a mild surfactant (soap/water) followed by an alcohol wipe. Avoid bleach, as it can react with amine byproducts if the nitro group has been reduced.

Emergency Response

  • Ocular Exposure:

    • Immediate Action: Flush with tepid water for 15 minutes minimum .

    • Mechanism:[5][7][8] The nitro group withdraws electron density, making the ring reactive; immediate dilution is critical to prevent corneal clouding.

  • Dermal Spills (Solution):

    • Action:Do not wipe. Wiping drives the chemical into the pores.

    • Protocol: Blot gently with dry absorbent, remove contaminated PPE immediately, then wash with soap and water for 15 minutes.

  • Spill Cleanup (Solid):

    • Do not sweep (creates dust).[2]

    • Use a HEPA-filtered vacuum or wet-wipe method (damp paper towels) to collect the solid.

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this compound.

SafetyProtocol start Start: Handling CAS 6306-07-6 state_check Determine Physical State start->state_check solid_handling State: SOLID (Powder) state_check->solid_handling Dry soln_handling State: SOLUTION state_check->soln_handling Dissolved solid_risk Risk: Dust Inhalation & Static solid_handling->solid_risk solid_ppe PPE: N95/P100 + Nitrile Gloves Eng: Powder Hood + Anti-Static solid_risk->solid_ppe execution Execute Experiment (Closed System) solid_ppe->execution solvent_check Identify Carrier Solvent soln_handling->solvent_check risk_dcm Solvent: DCM / Chloroform solvent_check->risk_dcm Halogenated risk_polar Solvent: Acetone / EtOAc solvent_check->risk_polar Polar Organic ppe_dcm PPE: Laminate/PVA Gloves (Nitrile Fails <2 min) risk_dcm->ppe_dcm ppe_dcm->execution ppe_polar PPE: Double Nitrile (Freq Change) or Butyl Rubber risk_polar->ppe_polar ppe_polar->execution disposal Disposal: Halogenated Waste execution->disposal

Figure 1: Decision logic for PPE selection based on physical state and carrier solvent.

Disposal & Regulatory Compliance

  • Waste Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic Waste . Even if the solvent is non-halogenated (e.g., Acetone), the presence of the chloro-substituent on the aromatic ring often mandates classification as halogenated in many jurisdictions to prevent dioxin formation during incineration.

  • Labeling: Must be clearly labeled with "Toxic," "Irritant," and the specific chemical name. Do not use generic "Organic Waste" labels.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22828, 4'-Chloro-2'-nitroacetophenone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.